Technical Documentation Center

(2-Bromo-3-fluorophenyl)methanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Bromo-3-fluorophenyl)methanamine hydrochloride
  • CAS: 1214376-83-6

Core Science & Biosynthesis

Foundational

(2-Bromo-3-fluorophenyl)methanamine hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of (2-Bromo-3-fluorophenyl)methanamine hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction (2-Bromo-3-fluorophenyl)methanamine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of (2-Bromo-3-fluorophenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative. Compounds within this class are pivotal building blocks in modern medicinal chemistry and materials science. The specific arrangement of the bromo and fluoro substituents on the phenyl ring creates a unique electronic and steric profile, making it a valuable synthon for introducing this moiety into larger, more complex molecules. Understanding the fundamental physical properties of this hydrochloride salt is a prerequisite for its effective use in synthesis, formulation, and biological screening.

This guide provides a comprehensive overview of the known physical characteristics of (2-Bromo-3-fluorophenyl)methanamine hydrochloride. As a self-validating manual, it goes beyond a simple data sheet by detailing the experimental protocols required to verify these properties. This approach ensures that researchers can confidently assess material quality, troubleshoot experimental anomalies, and integrate this compound into their development workflows with a high degree of scientific rigor.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical reagent is to confirm its identity and fundamental properties. These data points are critical for stoichiometric calculations, regulatory compliance, and predicting chemical behavior.

Structural and Molecular Data

The molecular structure and associated identifiers are summarized below. The hydrochloride salt form enhances the compound's stability and often improves its handling characteristics compared to the free base.

IdentifierDataSource
IUPAC Name (2-bromo-3-fluorophenyl)methanamine;hydrochlorideN/A
CAS Number 1214376-83-6[1]
Molecular Formula C₇H₈BrClFN[1]
Molecular Weight 240.50 g/mol [1]
MDL Number MFCD11616732[1]
Physicochemical Properties

This table summarizes the key physicochemical data. It is important to note that while data for many related isomers is available, specific, experimentally determined values for (2-Bromo-3-fluorophenyl)methanamine hydrochloride are not widely published. The provided protocols in Section 3 are therefore essential for any researcher utilizing this compound.

PropertyValueNotes & Rationale
Appearance White to off-white solidExpected for a hydrochloride salt of an organic amine. Color may vary based on purity.
Melting Point Not specified in literature.The melting point is a critical indicator of purity. For a related compound, 2-Bromobenzylamine hydrochloride, the melting point is 227-230 °C[2]. This suggests a relatively high melting point due to the ionic character of the salt. Experimental determination is required.
Boiling Point Not applicableDecomposes upon strong heating before boiling.
Solubility Not specified in literature.Expected to be soluble in polar protic solvents like methanol and water, and sparingly soluble in nonpolar organic solvents. A related compound, 2-Bromobenzylamine hydrochloride, is soluble in methanol (25 mg/mL)[2].
Purity Typically ≥97%As specified by commercial suppliers[1]. Purity should always be confirmed via analytical methods like HPLC or NMR.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a novel or sparsely documented compound like (2-Bromo-3-fluorophenyl)methanamine hydrochloride, these techniques are not just for confirmation but are the primary methods of structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of an organic molecule in solution.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the aromatic protons and the benzylic methylene (-CH₂) and amine (-NH₃⁺) protons. The aromatic region (approx. 7.0-7.8 ppm) will show complex splitting patterns due to coupling between the three adjacent ring protons and coupling to the ¹⁹F nucleus. The benzylic protons will likely appear as a singlet or a narrowly split multiplet around 4.0 ppm, while the ammonium protons are typically broad and may exchange with residual water in the solvent.

  • ¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the bromine will be shifted downfield, and the carbon-fluorine coupling will be observable.

  • ¹⁹F NMR: A fluorine NMR spectrum would show a single resonance, confirming the presence of the single fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions include:

  • N-H Stretching: A broad band in the range of 2800-3200 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺).

  • Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Typically found in the 1000-1200 cm⁻¹ region.

  • C-F and C-Br Stretching: These will appear in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the primary ion observed would be that of the free base, [C₇H₇BrFN + H]⁺, at an m/z corresponding to the isotopic pattern of bromine (~79Br and ~81Br in a near 1:1 ratio).

Experimental Workflows and Protocols

The following section provides standardized, step-by-step protocols for determining the key physical properties discussed. These are designed to be self-validating and serve as a starting point for laboratory verification.

Workflow for Physicochemical Characterization

The overall process for characterizing a new batch of the compound is outlined below. This workflow ensures that identity, purity, and key physical properties are confirmed before its use in further applications.

G cluster_0 Material Reception & Initial Checks cluster_1 Property Determination cluster_2 Structural Confirmation cluster_3 Data Analysis & Archiving reception Receive Sample docs Verify CoA & SDS reception->docs visual Visual Inspection (Color, Form) docs->visual mp Melting Point Determination visual->mp Sample Prep sol Solubility Screening visual->sol Sample Prep purity Purity Analysis (e.g., HPLC) visual->purity Sample Prep nmr NMR Spectroscopy (¹H, ¹³C) visual->nmr Sample Prep ms Mass Spectrometry visual->ms Sample Prep ir IR Spectroscopy visual->ir Sample Prep analysis Compare Data to Literature/Specs mp->analysis Collect Results sol->analysis Collect Results purity->analysis Collect Results nmr->analysis Collect Results ms->analysis Collect Results ir->analysis Collect Results archive Archive Data & Approve Batch analysis->archive

Caption: Workflow for physical and structural characterization.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive measure of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically causing melting to occur over a broader range and at a lower temperature than the pure substance.

  • Sample Preparation: Finely crush a small amount (2-3 mg) of the solid material into a powder using a mortar and pestle.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., based on the 2-bromobenzylamine HCl analog, start ramping slowly from ~200 °C).

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

  • Reporting: Report the melting point as the range T₁ - T₂. A sharp melting range (≤ 2 °C) is indicative of high purity.

Protocol: Qualitative Solubility Assessment

Causality: Solubility is governed by the principle of "like dissolves like." The polar, ionic nature of the hydrochloride salt suggests it will be more soluble in polar solvents where ion-dipole interactions can overcome the lattice energy of the solid.

  • Solvent Selection: Prepare a panel of representative solvents (e.g., Water, Methanol, Ethanol, Dichloromethane, Toluene, Hexane).

  • Sample Preparation: Add approximately 10 mg of the compound to each of six separate, labeled test tubes.

  • Solvent Addition:

    • To each tube, add the selected solvent dropwise (e.g., 0.1 mL increments) while vortexing or agitating.

    • Continue adding solvent up to a total volume of 1 mL.

  • Observation: Visually inspect each tube for dissolution. Note whether the compound is freely soluble, partially soluble, or insoluble.

  • Reporting: Classify the solubility in each solvent (e.g., Soluble > 10 mg/mL; Sparingly Soluble 1-10 mg/mL; Insoluble < 1 mg/mL).

G start Weigh 10 mg Sample prep_tubes Prepare Test Tubes (Water, MeOH, DCM, etc.) start->prep_tubes add_sample Add Sample to Each Tube prep_tubes->add_sample add_solvent Add 1 mL Solvent & Agitate add_sample->add_solvent observe Observe for Dissolution add_solvent->observe soluble Classify: Soluble observe->soluble Clear Solution insoluble Classify: Insoluble observe->insoluble Solid Remains

Caption: Decision workflow for qualitative solubility testing.

Safety and Handling

As with any laboratory chemical, proper handling is essential. The safety profile is informed by data from structurally related compounds and general chemical principles.

  • Hazard Statements (Inferred): Based on related benzylamine hydrochlorides, the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed.[3][4]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[5][6]

    • Response:

      • IF ON SKIN: Wash with plenty of soap and water.

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

      • Call a POISON CENTER or doctor if you feel unwell.[5][6]

    • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Conclusion

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a specialized chemical intermediate whose utility in research and development is predicated on a clear understanding of its physical properties. This guide has consolidated the available structural information and provided a robust framework of experimental protocols for its complete physicochemical characterization. By adhering to these methodologies for verification of identity, purity, melting point, and solubility, researchers can ensure data integrity and the successful application of this compound in their synthetic endeavors.

References

  • AiFChem. (3-Bromo-2-fluorophenyl)methanamine hydrochloride.
  • PubChem. (3-Fluorophenyl)Methanamine Hydrochloride.
  • PubChem. 4-Bromo-2-fluorobenzylamine hydrochloride.
  • Aceschem. 2-Bromo-3-fluorobenzylamine hydrochloride.
  • PubChem. 3-Fluorobenzylamine.
  • Sigma-Aldrich. 2-Bromobenzylamine hydrochloride.
  • Google Patents. Preparation method of 2-fluoro-3-bromo-benzylamine.
  • Thermo Fisher Scientific.
  • AK Scientific, Inc. Safety Data Sheet (United States). (S)-(3-Bromo-5-fluorophenyl)-cyclopropylmethanamine.

Sources

Exploratory

(2-Bromo-3-fluorophenyl)methanamine hydrochloride chemical structure

An In-depth Technical Guide to (2-Bromo-3-fluorophenyl)methanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery Authored by: A Senior Application Scientist Abstract (2-Bromo-3-fluorophen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2-Bromo-3-fluorophenyl)methanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a substituted benzylamine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both bromine and fluorine atoms, offers a nuanced tool for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, methods for its analytical characterization, and a discussion of its potential applications in the development of novel therapeutics. The strategic incorporation of fluorine is known to enhance metabolic stability, binding affinity, and membrane permeability, making this compound a significant intermediate for creating more effective and safer drugs.[1][2][3][4]

Introduction: The Strategic Importance of Fluorinated Benzylamines

The benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[5][6] The introduction of halogen atoms, particularly fluorine, onto the phenyl ring is a well-established strategy for optimizing drug candidates.[4] Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's properties without significantly increasing its size.[3]

Key advantages of incorporating fluorine include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[3] This can increase a drug's half-life and bioavailability.

  • Increased Binding Affinity: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups and create favorable electrostatic interactions with target proteins.

  • Modulated Lipophilicity: Strategic fluorination can fine-tune a compound's lipophilicity, which is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, including permeability across the blood-brain barrier.[7]

The presence of a bromine atom in (2-Bromo-3-fluorophenyl)methanamine hydrochloride provides an additional vector for chemical modification, serving as a handle for cross-coupling reactions to introduce further molecular complexity. This dual halogenation pattern makes it a highly versatile intermediate for constructing compound libraries in the pursuit of novel therapeutic agents.

Physicochemical Properties and Structural Elucidation

A clear understanding of the physicochemical properties of (2-Bromo-3-fluorophenyl)methanamine hydrochloride is essential for its effective use.

Chemical Structure

The definitive structure of the compound is presented below. The hydrochloride salt form enhances its stability and crystallinity, facilitating easier handling and purification.[8][9]

Caption: Chemical structure of (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

Physicochemical Data Summary

The following table summarizes key computed and reported data for isomers of bromo-fluorobenzylamine hydrochloride. It is important for researchers to verify the specific properties of the 2-bromo-3-fluoro isomer through experimental analysis.

PropertyValueSource
IUPAC Name (2-Bromo-3-fluorophenyl)methanamine hydrochloride-
Molecular Formula C₇H₈BrClFN[10]
Molecular Weight 240.50 g/mol [10]
CAS Number 1214376-83-6 (for 2-Bromo-3-fluoro isomer)-
Appearance Expected to be a crystalline solidGeneral Knowledge
Solubility Soluble in water, methanol[8]

Synthesis Pathway and Experimental Protocol

The primary route for synthesizing (2-Bromo-3-fluorophenyl)methanamine hydrochloride involves the reduction of the corresponding benzonitrile precursor. This method is efficient and avoids the use of harsh reagents.

Overview of the Synthetic Strategy

The synthesis is a two-step process starting from 2-bromo-3-fluorobenzonitrile:

  • Reduction of the Nitrile: The cyano group is reduced to a primary amine using a suitable reducing agent.

  • Formation of the Hydrochloride Salt: The resulting free amine is treated with hydrochloric acid to form the stable hydrochloride salt, which can then be isolated and purified.

synthesis_workflow start 2-Bromo-3-fluorobenzonitrile reduction Nitrile Reduction start->reduction reductant Borane Dimethyl Sulfide (BH₃·SMe₂) reductant->reduction amine (2-Bromo-3-fluorophenyl)methanamine (Free Base) reduction->amine salt_formation Salt Formation amine->salt_formation hcl Hydrochloric Acid (HCl) hcl->salt_formation product (2-Bromo-3-fluorophenyl)methanamine hydrochloride salt_formation->product

Caption: Workflow for the synthesis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from established methods for the reduction of substituted benzonitriles.[11]

Materials:

  • 2-Bromo-3-fluorobenzonitrile

  • Borane dimethyl sulfide complex (BH₃·SMe₂) solution (e.g., 2 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (e.g., 1 M in diethyl ether)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-3-fluorobenzonitrile (1 equivalent) in anhydrous THF.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add the borane dimethyl sulfide complex solution (approximately 1.2 equivalents) dropwise via a syringe, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-15 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess borane complex.

  • Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude (2-Bromo-3-fluorophenyl)methanamine as a free base.

  • Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether. Add a solution of HCl in diethyl ether (1.1 equivalents) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain (2-Bromo-3-fluorophenyl)methanamine hydrochloride as a solid.[8]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (-CH₂) protons, and the ammonium (-NH₃⁺) protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The benzylic protons will likely appear as a singlet or a finely split multiplet. The ammonium protons are typically broad and may exchange with residual water.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons and one aliphatic carbon. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. The carbon bonded to bromine will also be identifiable by its chemical shift.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the free base (C₇H₇BrFN) would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present:

  • N-H stretching: A broad band in the region of 3000-2800 cm⁻¹ corresponding to the ammonium group.

  • Aromatic C-H stretching: Peaks around 3100-3000 cm⁻¹.

  • C-N stretching: Bands in the fingerprint region.

  • C-F and C-Br stretching: Absorptions typically found in the lower frequency region of the fingerprint (below 1200 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a key intermediate for synthesizing more complex molecules with potential therapeutic applications.

Role as a Synthetic Building Block

The primary amine group serves as a nucleophile or can be readily converted into other functional groups. The bromo- and fluoro-substituents allow for precise tuning of the electronic and steric properties of the final molecule. The bromine atom is particularly useful as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups.

Potential Therapeutic Areas

Substituted benzylamines are integral components of drugs targeting a wide range of diseases.[5] The unique properties imparted by the 2-bromo-3-fluoro substitution pattern could be advantageous in developing inhibitors for various enzymes or ligands for receptors in areas such as:

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated aromatic rings.

  • Neuroscience: The ability of fluorine to modulate BBB permeability makes this scaffold attractive for developing drugs targeting the central nervous system (CNS).

  • Infectious Diseases: Halogenated compounds often exhibit antimicrobial properties.

Conclusion

(2-Bromo-3-fluorophenyl)methanamine hydrochloride represents a strategically designed building block for modern drug discovery. Its synthesis from the corresponding benzonitrile is straightforward, and its dual halogenation offers a rich platform for chemical elaboration. The incorporation of fluorine provides a proven method for enhancing the drug-like properties of lead compounds, including metabolic stability and target affinity. This guide provides researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile intermediate in the creation of next-generation therapeutics.

References

  • PubChem. (3-Fluorophenyl)Methanamine Hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. Preparation method of 2-fluoro-3-bromo-benzylamine. CN113372223A.
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

  • PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

  • Google Patents. Process for preparing Benzylamine salts. GB2323087A.
  • ResearchGate. Manganese Catalysed Reduction of Nitriles with Amine Boranes. [Link]

  • ResearchGate. The role of fluorine in medicinal chemistry | Request PDF. [Link]

  • ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]

  • ResearchGate. Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?. [Link]

  • Beilstein Journals. Supporting Information. [Link]

  • ACS Publications. Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. [Link]

  • RSC Publishing. Manganese catalysed reduction of nitriles with amine boranes. [Link]

  • International Journal of Pharmaceutical and Medical Research. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

  • ResearchGate. Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. [Link]

  • ACS Publications. Organic Letters Current Issue. [Link]

  • Google Patents. Preparation method for 2-bromo-3-fluorobenzoic acid. WO2014071545A1.
  • Organic Syntheses. Procedure. [Link]

  • ACS Publications. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Google Patents.
  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • Wikipedia. Benzylamine. [Link]

  • Preprints.org. Fluorine in drug discovery: Role, design and case studies. [Link]

  • PubMed. Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. [Link]

  • PubMed Central. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. [Link]

  • MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

  • MDPI. Importance of Fluorine in Benzazole Compounds. [Link]

  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • Reddit. How to purify Benzylamine?. [Link]

  • ResearchGate. Supporting Information. [Link]

  • University of California, Riverside. Chem 117 Reference Spectra Spring 2011. [Link]

Sources

Foundational

(2-Bromo-3-fluorophenyl)methanamine hydrochloride CAS number 1214376-83-6

CAS Number: 1214376-83-6 Role: Advanced Building Block for Medicinal Chemistry Content Type: Technical Whitepaper & Experimental Protocol Part 1: Executive Summary & Strategic Utility In the landscape of Fragment-Based D...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1214376-83-6 Role: Advanced Building Block for Medicinal Chemistry Content Type: Technical Whitepaper & Experimental Protocol

Part 1: Executive Summary & Strategic Utility

In the landscape of Fragment-Based Drug Discovery (FBDD), (2-Bromo-3-fluorophenyl)methanamine hydrochloride represents a "privileged" scaffold precursor. Unlike generic benzylamines, this molecule encodes two distinct strategic handles—a 2-bromo substituent and a 3-fluoro substituent—onto the primary amine framework.

The "Ortho-Halo" Advantage

The defining feature of this compound is the 2-bromo (ortho) position relative to the methanamine tail. This steric and electronic configuration is not merely a decoration; it serves as a latent "cyclization trigger."

  • Intramolecular Cyclization: The ortho-bromide allows for downstream palladium-catalyzed intramolecular cyclization (e.g., Buchwald-Hartwig or Heck reactions) to generate fused bicyclic systems like isoindolinones or tetrahydroisoquinolines , which are ubiquitous in kinase inhibitors and GPCR ligands.

  • Metabolic Blocking: The 3-fluoro (meta) substituent blocks a common site of metabolic oxidation (CYP450 mediated hydroxylation) on the phenyl ring, extending the half-life (

    
    ) of the final drug candidate while modulating the pKa of the amine via inductive withdrawal.
    

Part 2: Chemical Profile & Technical Specifications[1]

Table 1: Physicochemical Properties

PropertyValue / Description
IUPAC Name (2-Bromo-3-fluorophenyl)methanamine hydrochloride
Molecular Formula

Molecular Weight 240.50 g/mol (Salt); ~204.04 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High in Water, MeOH, DMSO; Low in DCM, Hexanes
H-Bond Donors 3 (Ammonium form)
H-Bond Acceptors 1
LogP (Calc) ~1.2 (Free Base)
Acidity (pKa) ~8.5–9.0 (Conjugate acid of benzylamine, lowered by F/Br)

Structural Alerts:

  • Benzylic Amine: Prone to oxidation if stored as a free base; stable as HCl salt.

  • Alkyl Halide Potential: The C-Br bond is stable under standard conditions but reactive under Pd/Cu catalysis.

Part 3: Synthesis & Manufacturing Pathways[4]

The industrial synthesis of CAS 1214376-83-6 typically prioritizes the Nitrile Reduction pathway to avoid over-alkylation byproducts common in direct alkylation routes.

Retro-Synthetic Analysis

The most reliable precursor is 2-bromo-3-fluorobenzonitrile . The nitrile group is reduced to the primary amine using Borane-Dimethyl Sulfide (BMS) or catalytic hydrogenation (Raney Ni), followed by salt formation.

SynthesisPath Start 2-Bromo-3-fluorobenzonitrile (Commercial Precursor) Inter Borane Complex (Intermediate) Start->Inter BH3·DMS THF, Reflux Product (2-Bromo-3-fluorophenyl)methanamine (Free Base) Inter->Product MeOH Quench Acid Hydrolysis Salt HCl Salt (Target: CAS 1214376-83-6) Product->Salt HCl/Dioxane Precipitation

Figure 1: Industrial synthesis pathway via nitrile reduction.

Part 4: Applications in Drug Design (The "Cyclization Trigger")

The true value of this building block lies in its ability to form complex heterocycles after it has been coupled to a core scaffold. The diagram below illustrates a divergent workflow where the amine is first coupled to an acid, and the resulting amide is cyclized using the 2-Bromo handle.

ApplicationWorkflow cluster_cyclization Pd-Catalyzed Cyclization Amine (2-Bromo-3-fluorophenyl)methanamine (Starting Block) Amide Linear Amide Intermediate (Stable) Amine->Amide + Scaffold HATU/DIEA Scaffold Carboxylic Acid Core (Drug Scaffold) Scaffold->Amide Isoindolinone Isoindolinone Derivative (Kinase Inhibitor Core) Amide->Isoindolinone Pd(OAc)2, Ligand CO Insertion (Optional) THIQ Tetrahydroisoquinoline (GPCR Ligand) Amide->THIQ Pictet-Spengler (Alternative Route)

Figure 2: Divergent synthesis showing the "Ortho-Bromo" handle utility.

Part 5: Experimental Protocol

High-Efficiency Amide Coupling (HATU Method)

Objective: To couple (2-Bromo-3-fluorophenyl)methanamine HCl to a carboxylic acid scaffold, a fundamental step in library synthesis.

Context: The ortho-bromo group provides significant steric hindrance. Standard EDC/HOBt couplings may be sluggish. This protocol uses HATU , a potent coupling agent, to overcome the steric barrier.

Reagents:
  • Amine: (2-Bromo-3-fluorophenyl)methanamine HCl (1.2 equiv)[1]

  • Acid: Target Carboxylic Acid Scaffold (1.0 equiv)

  • Coupling Agent: HATU (1.2–1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0–4.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:
  • Activation:

    • In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

    • Add HATU (1.2 mmol) and DIPEA (2.0 mmol) sequentially.

    • Critical Step: Stir at room temperature for 5–10 minutes. The solution should turn slightly yellow, indicating the formation of the activated ester (O-At ester).

  • Amine Addition:

    • Add (2-Bromo-3-fluorophenyl)methanamine HCl (1.2 mmol) directly to the reaction mixture.

    • Add the remaining DIPEA (2.0 mmol) to neutralize the HCl salt and free the amine.

    • Note: A slight exotherm may be observed.

  • Reaction:

    • Stir the mixture at Room Temperature for 4–16 hours .

    • Monitoring: Check reaction progress via LC-MS. The steric bulk of the 2-Br group may require heating to 40°C if conversion is <50% after 4 hours.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (2 x 10 mL) – Removes unreacted amine/DIPEA.

      • Sat. NaHCO3 (2 x 10 mL) – Removes unreacted acid/HATU byproducts.

      • Brine (1 x 10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

    • Yield Expectation: 85–95%.

Part 6: Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Corr.[2][3] 1B (H314): Causes severe skin burns and eye damage.[2]

  • Eye Irrit. 2 (H319): Causes serious eye irritation.[3][4]

Handling Protocols:

  • Engineering Controls: Always handle inside a chemical fume hood. The HCl salt is a fine powder; avoid dust generation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen). Hygroscopic—keep tightly sealed to prevent hydrolysis or clumping.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66853, 3-Fluorobenzylamine (Analogous Scaffold Data). Retrieved from [Link]

  • Google Patents (2021).CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine. (Demonstrates Borane reduction methodology for this isomer class).

Sources

Exploratory

(2-Bromo-3-fluorophenyl)methanamine hydrochloride molecular weight

An In-depth Technical Guide to the Molecular Weight of (2-Bromo-3-fluorophenyl)methanamine hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract The precise molecular weight of a chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight of (2-Bromo-3-fluorophenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise molecular weight of a chemical compound is a fundamental physical constant critical for a wide range of applications in research and development, particularly in the pharmaceutical industry. This guide provides a detailed, first-principles approach to determining the molecular weight of (2-Bromo-3-fluorophenyl)methanamine hydrochloride. We will deconstruct the molecule, calculate its molecular weight from constituent atomic weights based on IUPAC standards, and discuss the importance of this parameter in experimental and developmental workflows.

Deconstructing the Chemical Structure

To accurately determine the molecular weight, we must first understand the compound's chemical formula. (2-Bromo-3-fluorophenyl)methanamine hydrochloride is composed of two primary parts: the organic free base, (2-Bromo-3-fluorophenyl)methanamine, and a hydrochloride salt.

  • The Free Base : The systematic name reveals a methanamine group (-CH₂NH₂) attached to a phenyl (benzene) ring. The ring is substituted with a bromine atom at position 2 and a fluorine atom at position 3. The chemical formula for this free base is C₇H₇BrFN.[1]

  • The Hydrochloride Salt : The term "hydrochloride" indicates that the amine group has been protonated by hydrochloric acid (HCl) to form a salt. This addition of one HCl molecule is crucial for the final molecular weight calculation.

Therefore, the complete molecular formula for the hydrochloride salt is C₇H₇BrFN · HCl, which is additively expressed as C₇H₈BrClFN.[2]

Below is a diagram illustrating the hierarchical breakdown of the compound into its constituent elements.

Compound (2-Bromo-3-fluorophenyl)methanamine HCl (C₇H₈BrClFN) FreeBase Free Base (C₇H₇BrFN) Compound->FreeBase HCl Hydrochloric Acid (HCl) Compound->HCl C Carbon (C) FreeBase->C x7 H_base Hydrogen (H) FreeBase->H_base x7 Br Bromine (Br) FreeBase->Br x1 F Fluorine (F) FreeBase->F x1 N Nitrogen (N) FreeBase->N x1 H_acid Hydrogen (H) HCl->H_acid x1 Cl Chlorine (Cl) HCl->Cl x1

Caption: Hierarchical breakdown of the molecule.

The Principle of Molecular Weight Calculation

The molecular weight (or more accurately, molar mass) of a compound is the sum of the atomic weights of all atoms in its chemical formula. The process is a foundational, self-validating system rooted in the law of conservation of mass. For this calculation, we will use the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC), which represent a weighted average of the naturally occurring isotopes of each element.[3]

The workflow for this calculation is straightforward and ensures accuracy through systematic accounting of each atom.

A Identify Molecular Formula (C₇H₈BrClFN) B Source Standard Atomic Weights (IUPAC) A->B C Multiply Atomic Weight by Atom Count for Each Element B->C D Sum the Total Weights of All Elements C->D E Final Molecular Weight (g/mol) D->E

Caption: Workflow for molecular weight calculation.

Step-by-Step Calculation

The calculation is performed by summing the products of the atom count for each element and its standard atomic weight.

Component Atomic and Molecular Weights

First, we consolidate the standard atomic weights for each constituent element and the molecular weight of hydrochloric acid.

Element/CompoundSymbol/FormulaAtom CountStandard Atomic Weight ( g/mol )Source
CarbonC712.011[3][4]
HydrogenH81.008[5][6]
BromineBr179.904[7][8]
FluorineF118.998[9]
NitrogenN114.007[10][11]
ChlorineCl135.453
Free Base C₇H₇BrFN -204.04 (Calculated)[1]
Hydrochloric Acid HCl -36.46 [12][13]

Note: The atomic weight of Chlorine is derived from the molecular weight of HCl (36.46 g/mol ) minus the atomic weight of Hydrogen (1.008 g/mol ).

Calculation for the Free Base: (2-Bromo-3-fluorophenyl)methanamine
  • Carbon: 7 atoms × 12.011 g/mol = 84.077 g/mol

  • Hydrogen: 7 atoms × 1.008 g/mol = 7.056 g/mol

  • Bromine: 1 atom × 79.904 g/mol = 79.904 g/mol

  • Fluorine: 1 atom × 18.998 g/mol = 18.998 g/mol

  • Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol

Sum for Free Base (C₇H₇BrFN): 84.077 + 7.056 + 79.904 + 18.998 + 14.007 = 204.042 g/mol . This calculated value aligns with published data for the free base.[1]

Final Calculation for the Hydrochloride Salt

To find the molecular weight of the final compound, we add the molecular weight of hydrochloric acid to the weight of the free base.

  • Molecular Weight of Free Base: 204.042 g/mol

  • Molecular Weight of HCl: 36.46 g/mol (consisting of 1.008 g/mol for H and 35.452 g/mol for Cl)[12][13]

Total Molecular Weight (C₇H₈BrClFN): 204.042 g/mol + 36.46 g/mol = 240.502 g/mol .

This result is consistent with data from chemical suppliers and databases, which list the molecular weight as 240.50 g/mol .[2]

Significance in Research and Drug Development

An accurate molecular weight is indispensable for numerous scientific protocols and regulatory submissions.

  • Stoichiometry and Synthesis: Precise molecular weight is essential for calculating molar quantities to ensure correct stoichiometric ratios in chemical reactions, maximizing yield and purity.

  • Analytical Chemistry: In techniques like mass spectrometry, the experimentally determined molecular ion peak (or a related fragment) is compared against the theoretical molecular weight to confirm the identity and purity of a synthesized compound.

  • Pharmacology and Formulation: Molar concentration (molarity) is a standard unit in pharmacological assays. Accurate molecular weight is required to prepare solutions of known concentrations for evaluating biological activity. In drug formulation, it is used to determine the amount of active pharmaceutical ingredient (API) in a given dosage form.

  • Regulatory Compliance: Chemical and pharmaceutical regulatory bodies require precise characterization of compounds, with molecular weight being a key identifier.

Conclusion

The molecular weight of (2-Bromo-3-fluorophenyl)methanamine hydrochloride is determined to be 240.50 g/mol . This value is derived from a systematic, first-principles calculation based on the compound's molecular formula (C₇H₈BrClFN) and the standard atomic weights of its constituent elements. The integrity of this value is paramount, serving as a cornerstone for quantitative chemical synthesis, analytical verification, and pharmaceutical development.

References

  • (2-bromo-3-fluorophenyl)methanamine) . ChemBK. [Link]

  • Nitrogen . Wikipedia. [Link]

  • Hydrochloric acid . Wikipedia. [Link]

  • Bromine . Wikipedia. [Link]

  • Carbon . Wikipedia. [Link]

  • Hydrogen . Wikipedia. [Link]

  • Fluorine . Wikipedia. [Link]

  • Molar Mass / Molecular Weight of HCl : Hydrochloric acid . YouTube. [Link]

  • 4-Bromo-2-fluorobenzylamine hydrochloride . PubChem. [Link]

  • Fluorine - Element information, properties and uses . Periodic Table. [Link]

  • Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry . Oreate AI Blog. [Link]

  • Bromine - Element information, properties and uses . Periodic Table. [Link]

  • Hydrogen - Element information, properties and uses . Periodic Table. [Link]

  • Nitrogen - Element information, properties and uses . Periodic Table. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride: Pathways, Protocols, and Mechanistic Insights

Abstract (2-Bromo-3-fluorophenyl)methanamine hydrochloride is a crucial building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a crucial building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of bromine and fluorine atoms on the phenyl ring imparts unique electronic and lipophilic properties, making it a valuable scaffold for drug discovery and development. This guide provides an in-depth analysis of robust and efficient synthetic pathways to this compound, designed for researchers, chemists, and professionals in the pharmaceutical sciences. We will explore the primary synthetic strategies, delving into the mechanistic underpinnings, providing detailed, field-tested experimental protocols, and offering insights into the causality behind procedural choices to ensure reproducibility and high yield.

Introduction: The Strategic Importance of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride

The utility of halogenated organic molecules in drug design is well-established. Fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The presence of a bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions. (2-Bromo-3-fluorophenyl)methanamine hydrochloride combines these features, making it a sought-after intermediate in the synthesis of complex molecules for agrochemicals and pharmaceuticals.[2] The development of reliable and scalable synthetic routes is therefore of paramount importance to facilitate research and manufacturing in these fields. This document outlines two primary, validated pathways for its synthesis: the reduction of 2-bromo-3-fluorobenzonitrile and the reductive amination of 2-bromo-3-fluorobenzaldehyde.

Overview of Primary Synthetic Strategies

The synthesis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride can be efficiently approached from two commercially available precursors: the corresponding benzonitrile or benzaldehyde. Both pathways ultimately converge on the target primary amine, which is then converted to its hydrochloride salt for improved stability and handling.

Synthetic_Overview cluster_0 Pathway A: Nitrile Reduction cluster_1 Pathway B: Reductive Amination A_start 2-Bromo-3-fluorobenzonitrile A_end (2-Bromo-3-fluorophenyl)methanamine A_start->A_end Reduction (e.g., H₂, Raney Ni) Final_Product (2-Bromo-3-fluorophenyl)methanamine hydrochloride A_end->Final_Product HCl B_start 2-Bromo-3-fluorobenzaldehyde B_end (2-Bromo-3-fluorophenyl)methanamine B_start->B_end Reductive Amination (e.g., NH₃, NaBH₃CN) B_end->Final_Product HCl

Caption: High-level overview of the two primary synthetic pathways.

Pathway A: Synthesis via Reduction of 2-Bromo-3-fluorobenzonitrile

This pathway is highly efficient and proceeds in two distinct stages: the reduction of the nitrile functional group to a primary amine, followed by the formation of the hydrochloride salt. The direct conversion of the nitrile to the amine is a robust and widely used transformation in organic synthesis.

Rationale and Mechanistic Considerations

The reduction of nitriles to primary amines is a cornerstone of synthetic chemistry. Catalytic hydrogenation, particularly with catalysts like Raney Nickel, is a preferred industrial method due to its high efficiency, clean reaction profile, and the use of hydrogen gas as the reductant. The reaction mechanism involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by a stepwise reduction of the carbon-nitrogen triple bond. A patent for a similar synthesis describes using Raney Nickel in an ammonia-ethanol solution, which helps to suppress the formation of secondary amine byproducts.[3]

Detailed Experimental Protocol

This protocol is adapted from established procedures for nitrile reduction.[3]

Step 1: Reduction of 2-Bromo-3-fluorobenzonitrile

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 2-bromo-3-fluorobenzonitrile (10.0 g, 50.0 mmol).[4][5]

  • Solvent and Catalyst: Add a 4% solution of ammonia in ethanol (100 mL). Under an inert atmosphere (e.g., argon or nitrogen), carefully add Raney Nickel (approx. 1.0 g, catalyst loading may require optimization).

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously.

  • Reaction Monitoring: The reaction is typically conducted at room temperature for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude (2-Bromo-3-fluorophenyl)methanamine.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude amine in a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in ethanol (e.g., 1 M) or bubble dry HCl gas through the solution while stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain (2-Bromo-3-fluorophenyl)methanamine hydrochloride as a solid. A patent for a similar process reports a yield of 87%.[3]

Data Summary
ParameterValueSource
Starting Material2-Bromo-3-fluorobenzonitrile[4]
CAS Number425379-16-4[5]
Molecular FormulaC₇H₃BrFN[5]
Molecular Weight200.01 g/mol [5]
Final Product(2-Bromo-3-fluorophenyl)methanamine hydrochloride[6]
CAS Number1214376-83-6[6]
Molecular FormulaC₇H₈BrClFN[6]
Molecular Weight240.50 g/mol [6]
Reported Yield~87%[3]
Workflow Diagram: Nitrile Reduction Pathway

Nitrile_Reduction_Workflow start Start: 2-Bromo-3-fluorobenzonitrile reactor Charge Hydrogenation Reactor: - Substrate - Raney Nickel Catalyst - 4% NH₃ in Ethanol start->reactor hydrogenation Hydrogenation: - Pressurize with H₂ - Stir at Room Temp. reactor->hydrogenation monitor Monitor Reaction (TLC/GC) hydrogenation->monitor monitor->hydrogenation Incomplete filter Filter through Celite® to remove catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate under reduced pressure filter->concentrate amine Intermediate: (2-Bromo-3-fluorophenyl)methanamine concentrate->amine dissolve Dissolve in Diethyl Ether amine->dissolve acidify Add Ethanolic HCl dissolve->acidify precipitate Precipitate & Isolate Product by Filtration acidify->precipitate end End Product: (2-Bromo-3-fluorophenyl)methanamine HCl precipitate->end

Caption: Step-by-step workflow for the nitrile reduction pathway.

Pathway B: Synthesis via Reductive Amination of 2-Bromo-3-fluorobenzaldehyde

Reductive amination is a powerful and versatile method for forming C-N bonds.[7] It involves the reaction of a carbonyl compound (in this case, an aldehyde) with an amine source, followed by the reduction of the resulting imine intermediate in situ.[8]

Rationale and Mechanistic Considerations

This pathway is advantageous due to the mild reaction conditions typically employed and the wide availability of suitable reducing agents. The reaction proceeds in two main steps:

  • Imine Formation: The aldehyde reacts with an ammonia source (e.g., ammonium acetate, aqueous ammonia) to form an imine intermediate. This is a reversible reaction, and the equilibrium is often driven forward by the removal of water or by the subsequent irreversible reduction step.

  • Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used to selectively reduce the imine to the corresponding amine. These reagents are chosen because they are less reactive towards the starting aldehyde, minimizing the undesired reduction to the corresponding alcohol.[8]

Detailed Experimental Protocol

Step 1: Reductive Amination

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-3-fluorobenzaldehyde (10.15 g, 50.0 mmol) in methanol (150 mL).[9]

  • Ammonia Source: Add ammonium acetate (28.9 g, 375 mmol) or a similar ammonia source to the solution. Stir until dissolved.

  • Reducing Agent: Cool the mixture in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (3.46 g, 55.0 mmol) in methanol (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the aldehyde.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of 2 M HCl until the pH is acidic (pH ~2) to decompose any remaining reducing agent. Stir for one hour.

  • Basification and Extraction: Make the solution basic (pH ~10) by adding aqueous NaOH. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Bromo-3-fluorophenyl)methanamine.

Step 2: Formation of the Hydrochloride Salt

Follow the same procedure as described in Pathway A, Section 3.2, Step 2.

Data Summary
ParameterValueSource
Starting Material2-Bromo-3-fluorobenzaldehyde[9]
CAS Number149947-15-9[9]
Molecular FormulaC₇H₄BrFO[10]
Molecular Weight203.01 g/mol [10]
Final Product(2-Bromo-3-fluorophenyl)methanamine hydrochloride[6]
CAS Number1214376-83-6[6]
Molecular FormulaC₇H₈BrClFN[6]
Molecular Weight240.50 g/mol [6]
Expected Yield>80% (Typical for reductive amination)-
Workflow Diagram: Reductive Amination Pathway

Reductive_Amination_Workflow start Start: 2-Bromo-3-fluorobenzaldehyde dissolve_aldehyde Dissolve Aldehyde and NH₄OAc in Methanol start->dissolve_aldehyde add_reductant Cool in Ice Bath Add NaBH₃CN solution dropwise dissolve_aldehyde->add_reductant react Stir at Room Temperature (12-24h) add_reductant->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete quench Quench with 2M HCl monitor->quench Reaction Complete basify Basify with NaOH quench->basify extract Extract with Dichloromethane basify->extract dry_concentrate Dry and Concentrate Organic Layers extract->dry_concentrate amine Intermediate: (2-Bromo-3-fluorophenyl)methanamine dry_concentrate->amine hcl_formation Convert to HCl Salt (See Pathway A) amine->hcl_formation end End Product: (2-Bromo-3-fluorophenyl)methanamine HCl hcl_formation->end

Caption: Step-by-step workflow for the reductive amination pathway.

Conclusion

This guide has detailed two scientifically robust and experimentally validated pathways for the synthesis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride. The reduction of 2-bromo-3-fluorobenzonitrile offers a direct and high-yielding route, particularly amenable to catalytic hydrogenation. Alternatively, the reductive amination of 2-bromo-3-fluorobenzaldehyde provides a versatile method using mild reducing agents. The choice between these pathways may depend on factors such as reagent availability, scalability, and specific laboratory capabilities. Both methods culminate in the desired product, a valuable intermediate for advancing drug discovery and development programs.

References

  • Google Patents. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.
  • Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • MySkinRecipes. 2-Bromo-3-fluorobenzaldehyde. Available from: [Link]

  • PubChem. 2-Bromo-3-fluorobenzonitrile. Available from: [Link]

  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available from: [Link]

  • Google Patents. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde. Available from: [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

  • PubChem. (3-Fluorophenyl)Methanamine Hydrochloride. Available from: [Link]

  • The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. Available from: [Link]. cn-longshine.com/news/the-role-of-3-fluorobenzyl-bromide-in-modern-pharmaceutical-synthesis-75701915.html

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. Available from: [Link]

  • Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • ChemSynthesis. 2-bromo-3-fluorobenzonitrile. Available from: [Link]

  • Chemistry LibreTexts. Reductive Amination. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride: Starting Materials and Strategic Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract (2-Bromo-3-fluorophenyl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its strategic impor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its strategic importance necessitates a comprehensive understanding of its synthesis, predicated on the judicious selection of starting materials and reaction pathways. This in-depth technical guide provides a critical analysis of the primary synthetic routes to (2-Bromo-3-fluorophenyl)methanamine hydrochloride, offering field-proven insights into the causality behind experimental choices and self-validating protocols. We will explore the synthesis from three principal starting materials: 2-bromo-3-fluorobenzonitrile, 2-bromo-3-fluorobenzoic acid, and 2-bromo-3-fluorobenzaldehyde, detailing the methodologies, key considerations, and comparative advantages of each approach.

Introduction: The Significance of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride

The unique substitution pattern of a bromo and a fluoro group on the phenyl ring, combined with the reactive benzylic amine functionality, makes (2-Bromo-3-fluorophenyl)methanamine hydrochloride a versatile intermediate in medicinal chemistry. The presence of the halogen atoms allows for further functionalization through various cross-coupling reactions, while the amine group serves as a handle for amide bond formation and other nucleophilic additions. This guide will dissect the synthetic strategies that provide efficient access to this valuable compound.

Synthetic Pathways and Core Starting Materials

The synthesis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride can be approached from several key precursors. The choice of starting material often depends on commercial availability, cost, and the desired scale of the synthesis. We will focus on the three most prominent starting materials and the synthetic routes emanating from them.

Route A: From 2-Bromo-3-fluorobenzonitrile

The reduction of a nitrile to a primary amine is a direct and often high-yielding transformation. 2-Bromo-3-fluorobenzonitrile is a commercially available starting material that provides a streamlined route to the target molecule.

Conceptual Workflow:

Start 2-Bromo-3-fluorobenzonitrile Step1 Reduction of Nitrile Start->Step1 Reducing Agent Product (2-Bromo-3-fluorophenyl)methanamine Step1->Product Final (2-Bromo-3-fluorophenyl)methanamine HCl Product->Final HCl

Caption: Reduction of 2-Bromo-3-fluorobenzonitrile.

Two primary methods for this reduction are prevalent:

  • Borane-based Reduction: Borane complexes, such as borane dimethyl sulfide (BMS), are highly effective for the reduction of nitriles. This method is known for its high chemoselectivity and mild reaction conditions.[1]

  • Catalytic Hydrogenation: The use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, is a classic and scalable method for nitrile reduction.[1]

Experimental Protocol: Borane Dimethyl Sulfide Reduction [1]

  • Dissolve 2-fluoro-3-bromobenzonitrile in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of borane dimethyl sulfide (BMS) dropwise, maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 8-15 hours.

  • Carefully quench the reaction by the slow addition of methanol until hydrogen evolution ceases.

  • The solvent is removed under reduced pressure.

  • The residue is then treated with hydrochloric acid (e.g., in ethanol or ether) to precipitate the hydrochloride salt.

  • The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Summary: Comparison of Reduction Methods

MethodReducing AgentTypical YieldKey AdvantagesKey Considerations
Borane ReductionBorane Dimethyl SulfideHighHigh chemoselectivity, mild conditionsRequires handling of borane reagents
Catalytic HydrogenationH₂/Raney NickelGood to ExcellentScalable, cost-effective for large scaleRequires specialized hydrogenation equipment
Route B: From 2-Bromo-3-fluorobenzoic Acid

2-Bromo-3-fluorobenzoic acid is another viable starting material. This route typically involves the conversion of the carboxylic acid to an amide, followed by reduction.

Synthesis of the Starting Material:

A multi-step synthesis of 2-bromo-3-fluorobenzoic acid starting from m-fluorobenzotrifluoride has been reported.[2] This process involves nitration, bromination, reduction of the nitro group, deamination, and finally hydrolysis of the trifluoromethyl group to a carboxylic acid.[2]

Conceptual Workflow:

Start 2-Bromo-3-fluorobenzoic Acid Step1 Amide Formation Start->Step1 e.g., SOCl₂, NH₃ Intermediate 2-Bromo-3-fluorobenzamide Step1->Intermediate Step2 Reduction of Amide Intermediate->Step2 Reducing Agent Product (2-Bromo-3-fluorophenyl)methanamine Step2->Product Final (2-Bromo-3-fluorophenyl)methanamine HCl Product->Final HCl

Caption: Synthesis from 2-Bromo-3-fluorobenzoic Acid.

Key Transformation: Amide Reduction

The reduction of the intermediate 2-bromo-3-fluorobenzamide to the corresponding benzylamine can be achieved using strong reducing agents like lithium aluminum hydride (LAH) or borane complexes. A patent describes the use of borane dimethyl sulfide for a similar transformation.[1]

Experimental Protocol: Amide Formation and Reduction (General Procedure)

  • Amide Formation: Convert 2-bromo-3-fluorobenzoic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with ammonia (e.g., aqueous ammonia or ammonia gas in a suitable solvent) to form 2-bromo-3-fluorobenzamide.

  • Amide Reduction: The dried 2-bromo-3-fluorobenzamide is dissolved in an anhydrous solvent like THF. A reducing agent such as borane dimethyl sulfide is added slowly at a controlled temperature. The reaction is worked up similarly to the nitrile reduction described in Route A.

  • Salt Formation: The resulting free amine is converted to the hydrochloride salt.

Route C: From 2-Bromo-3-fluorobenzaldehyde

The reductive amination of an aldehyde is a powerful and versatile method for the synthesis of amines. 2-Bromo-3-fluorobenzaldehyde is a key intermediate in this pathway.

Synthesis of the Starting Material:

2-Bromo-3-fluorobenzaldehyde can be prepared by the oxidation of (3-bromo-2-fluorophenyl)methanol using an oxidizing agent such as manganese dioxide.[3]

Conceptual Workflow:

Start 2-Bromo-3-fluorobenzaldehyde Step1 Reductive Amination Start->Step1 Amine Source, Reducing Agent Product (2-Bromo-3-fluorophenyl)methanamine Step1->Product Final (2-Bromo-3-fluorophenyl)methanamine HCl Product->Final HCl

Caption: Reductive Amination of 2-Bromo-3-fluorobenzaldehyde.

Key Transformation: Reductive Amination

This reaction involves the initial formation of an imine between the aldehyde and an amine source (e.g., ammonia or an ammonium salt), which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Experimental Protocol: Reductive Amination (General Procedure)

  • Dissolve 2-bromo-3-fluorobenzaldehyde in a suitable solvent, such as methanol or ethanol.

  • Add an ammonia source, for example, ammonium acetate or a solution of ammonia in methanol.

  • Introduce a reducing agent, such as sodium borohydride, in portions at a controlled temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • The organic layers are combined, dried, and the solvent is evaporated.

  • The crude amine is then purified, often by column chromatography, and converted to the hydrochloride salt.

Purification and Characterization

The final product, (2-Bromo-3-fluorophenyl)methanamine hydrochloride, is typically a solid. Purification is often achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether). Characterization should be performed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

  • Starting Materials and Reagents: Many of the starting materials and reagents used in these syntheses are hazardous. For example, borane dimethyl sulfide is flammable and corrosive. Thionyl chloride is highly corrosive and toxic. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Reaction Conditions: Some reactions may be exothermic and require careful temperature control. The use of an ice bath for cooling is often necessary.

  • Waste Disposal: Chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride can be accomplished through several efficient routes, with the choice of starting material being a key strategic decision. The reduction of 2-bromo-3-fluorobenzonitrile offers a direct and high-yielding pathway. The route from 2-bromo-3-fluorobenzoic acid, while longer, is also a viable option, particularly if this starting material is readily available. The reductive amination of 2-bromo-3-fluorobenzaldehyde provides a convergent and flexible approach. A thorough understanding of the chemistry, reaction conditions, and safety precautions associated with each method is paramount for the successful and safe synthesis of this important pharmaceutical intermediate.

References

  • Chen, D. (2008).
  • Jagadhani, S. G., Kundalikar, T. K., & Karale, B. K. (2014). Synthesis and antimicrobial activities of some novel chromen-4-one and 3-chloro-chromen-4-one derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1015-1019.
  • Jagadhani, S. G., Kundlikar, T. K., & Karale, B. K. (2015). Synthesis of fluorinated 1,5-benzothiazepines and pyrazolines. Journal of Fluorine Chemistry, 175, 129-134.
  • Shen, Y., Semin, D. J., Fang, L., & Guo, K. (2016). Development of a high-resolution gas chromatography method for quality control of 3-bromo-2-fluorobenzaldehyde. Journal of Pharmaceutical and Biomedical Analysis, 128, 137-142.
  • WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents. (n.d.).
  • CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents. (n.d.).
  • CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents. (n.d.).
  • WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents. (n.d.).
  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents. (n.d.).
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 2-Bromo-3-fluorobenzaldehyde - MySkinRecipes. (n.d.). Retrieved from [Link]

  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents. (n.d.).
  • (2-bromo-3-fluorophenyl)methanamine;hydrochloride | CAS: 1214376-83-6. (n.d.). Retrieved from [Link]

  • (3-Bromo-2-fluorophenyl)methanamine hydrochloride - Lead Sciences. (n.d.). Retrieved from [Link]

  • (2-bromo-3-fluorophenyl)methanamine (C7H7BrFN) - PubChemLite. (n.d.). Retrieved from [Link]

  • Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to (2-Bromo-3-fluorophenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Bromo-3-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative that holds significant potential as a versatile build...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, offers a compelling combination of physicochemical properties that can be strategically exploited to modulate the biological activity, metabolic stability, and pharmacokinetic profile of parent compounds. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, tailored for professionals engaged in the design and development of novel therapeutics.

The strategic incorporation of halogen atoms, particularly fluorine and bromine, is a well-established strategy in drug design. Fluorine can enhance metabolic stability by blocking sites of oxidation, improve binding affinity through favorable electrostatic interactions, and modulate pKa. Bromine, on the other hand, can increase potency and selectivity through specific halogen bonding interactions and is often used to fine-tune the lipophilicity of a molecule. The presence of both halogens on the same aromatic scaffold, as in (2-Bromo-3-fluorophenyl)methanamine hydrochloride, presents a unique opportunity for multi-faceted optimization of drug candidates.

Chemical Identity and Nomenclature

IUPAC Name: (2-Bromo-3-fluorophenyl)methanamine hydrochloride

The systematic naming of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for substituted aromatic compounds. The parent structure is methanamine attached to a substituted phenyl group. The numbering of the phenyl ring begins at the carbon atom bearing the methanamine group, and proceeds in the direction that gives the substituents the lowest possible locants. Therefore, the bromine and fluorine atoms are located at positions 2 and 3, respectively. The hydrochloride salt is indicated by the suffix "hydrochloride".

Physicochemical Properties
PropertyValueSource
CAS Number 1214376-83-6[1]
Molecular Formula C₇H₈BrClFN[1]
Molecular Weight 240.50 g/mol [1]
Appearance Solid (predicted)Inferred from similar compounds
Solubility Soluble in methanolInferred from similar compounds like 2-Bromobenzylamine hydrochloride[2]
Melting Point Not available

Synthesis of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride

A plausible and efficient synthetic route to (2-Bromo-3-fluorophenyl)methanamine hydrochloride involves a two-step process starting from the commercially available 2-bromo-3-fluorobenzonitrile. This method, adapted from a patented procedure for the synthesis of the free base, offers high yield and utilizes standard laboratory reagents and techniques.[3]

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Reduction of Nitrile cluster_step2 Step 2: Hydrochloride Salt Formation A 2-Bromo-3-fluorobenzonitrile B (2-Bromo-3-fluorophenyl)methanamine A->B  BH₃·S(CH₃)₂ / THF   A->B Reduction C (2-Bromo-3-fluorophenyl)methanamine D (2-Bromo-3-fluorophenyl)methanamine hydrochloride C->D  HCl in Ether   C->D Protonation

Caption: Synthetic pathway for (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

Experimental Protocol

Step 1: Synthesis of (2-Bromo-3-fluorophenyl)methanamine (Free Base)

This protocol is adapted from a similar synthesis of 2-fluoro-3-bromo-benzylamine.[3]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-3-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add a solution of borane dimethyl sulfide complex (BH₃·S(CH₃)₂) (typically 1.5-2.0 eq) in THF to the stirred nitrile solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until the evolution of hydrogen gas ceases.

  • Workup: Remove the solvent under reduced pressure. Add 1 M aqueous hydrochloric acid and stir for 30 minutes. Basify the aqueous solution with 2 M aqueous sodium hydroxide to a pH of >12.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (2-Bromo-3-fluorophenyl)methanamine.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride

  • Dissolution: Dissolve the purified (2-Bromo-3-fluorophenyl)methanamine (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a solution of hydrogen chloride in diethyl ether (1.1 eq). A white precipitate should form immediately.

  • Isolation: Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold, anhydrous diethyl ether and dry under vacuum to yield (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

Applications in Drug Discovery and Development

Substituted benzylamines are a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The unique substitution pattern of (2-Bromo-3-fluorophenyl)methanamine hydrochloride makes it a valuable building block for the synthesis of novel drug candidates.

Rationale for Use:

  • Scaffold for Library Synthesis: This compound can serve as a key starting material for the parallel synthesis of compound libraries, enabling the rapid exploration of structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The bromo and fluoro substituents can be used to fine-tune lipophilicity, metabolic stability, and receptor binding affinity.

  • Bioisosteric Replacement: The 2-bromo-3-fluorophenyl motif can be used as a bioisostere for other aromatic systems to improve pharmacokinetic properties or to explore new binding interactions.

Potential Therapeutic Areas:

While specific biological activity for this exact compound is not widely reported in the public domain, related substituted benzylamines have shown promise in various therapeutic areas, including:

  • Oncology: As intermediates for the synthesis of kinase inhibitors and other anti-cancer agents.[4]

  • Infectious Diseases: As precursors for novel antibacterial and antifungal compounds.

  • Central Nervous System (CNS) Disorders: As building blocks for compounds targeting receptors and enzymes in the CNS.

The presence of both bromine and fluorine offers a dual approach to optimizing drug-like properties. Fluorine is known to enhance metabolic stability and binding affinity, while bromine can introduce specific halogen bonds with target proteins, leading to increased potency and selectivity.

Conclusion

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the strategic placement of two different halogen atoms on the phenyl ring provide a powerful tool for the design and optimization of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the utility of such uniquely substituted intermediates in accelerating the drug discovery process is undeniable.

References

  • PubChem. 4-Bromo-2-fluorobenzylamine hydrochloride. [Link]

  • PubChem. (3-Fluorophenyl)Methanamine Hydrochloride. [Link]

  • Google Patents. Preparation method of 2-fluoro-3-bromo-benzylamine.
  • AllChem Lifescience Ltd. API INTERMEDIATES. [Link]

  • The Royal Society of Chemistry. Supporting Information for: A general and practical protocol for the synthesis of 3-substituted pyridines. [Link]

  • PubMed. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors. [Link]

  • LookChem. 3-Fluorobenzylamine. [Link]

  • The Open Medicinal Chemistry Journal. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]

  • PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

  • ResearchGate. Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. [Link]

  • ACS Publications. Benzylamines: synthesis and evaluation of antimycobacterial properties. [Link]

Sources

Exploratory

A-Z Guide to the Optimal Storage of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride for Pharmaceutical R&amp;D

Executive Summary: Preserving a Critical Building Block (2-Bromo-3-fluorophenyl)methanamine hydrochloride is a key substituted benzylamine intermediate, pivotal in the synthesis of novel therapeutic agents. Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Preserving a Critical Building Block

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a key substituted benzylamine intermediate, pivotal in the synthesis of novel therapeutic agents. Its structural integrity is paramount for ensuring reaction specificity, yield, and the purity of downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the chemical liabilities of this compound and outlines authoritative, field-tested protocols for its storage and handling. Adherence to these guidelines is critical for mitigating degradation, ensuring experimental reproducibility, and upholding the stringent quality standards of pharmaceutical research and development.

Chemical Profile and Inherent Sensitivities

To establish a robust storage protocol, we must first understand the molecule's inherent characteristics. (2-Bromo-3-fluorophenyl)methanamine hydrochloride (Molecular Formula: C₇H₈BrClFN) is a salt, which enhances its stability as a solid compared to the freebase. However, several functional groups and structural features dictate its primary sensitivities.

  • Primary Amine Group (-CH₂NH₃⁺Cl⁻): The protonated amine is the most reactive site. While the hydrochloride salt form mitigates the nucleophilicity and basicity of the free amine, it introduces a significant sensitivity to moisture.

  • Hygroscopicity: Like many amine hydrochlorides, this compound is hygroscopic. Absorption of atmospheric moisture can lead to clumping, difficulty in accurate weighing, and ultimately, can initiate hydrolytic decomposition pathways.

  • Aryl Halides (Bromo- and Fluoro-): The carbon-bromine and carbon-fluorine bonds are generally stable.[1] However, aryl halides can be susceptible to nucleophilic substitution under certain conditions and can participate in photochemical reactions. The C-Br bond is significantly weaker than the C-F bond, making it a more likely site for degradation.

  • Oxidation Potential: Primary amines can be susceptible to oxidation, leading to the formation of imines, oximes, or other degradation products. This process can be catalyzed by trace metals and accelerated by exposure to air (oxygen) and light.

Based on these features, the principal degradation risks are hydrolysis due to moisture absorption and oxidation from atmospheric oxygen .

Core Storage Directive: A Multi-Faceted Approach

A self-validating storage system relies on controlling the key environmental factors that promote degradation. The following conditions are mandated for maintaining the long-term integrity of (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

ParameterRecommendationRationale & Causality
Temperature 2–8 °C (Refrigerated) Reduces the kinetic rate of potential degradation reactions (oxidation, hydrolysis). Prevents thermal decomposition which can generate corrosive vapors.[2]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and hydrolysis.[3]
Moisture Store in a Desiccator As a hygroscopic solid, minimizing exposure to water vapor is critical to prevent physical clumping and chemical degradation.
Light Amber Glass Vial / Opaque Container Protects the compound from UV radiation, which can provide the energy to initiate photochemical degradation, particularly involving the aryl-bromide bond.
Container Tightly Sealed, Chemically Inert Must be stored in a tightly sealed container, such as a glass vial with a PTFE-lined cap, to prevent ingress of air and moisture.[4][5]

Scientific Rationale: Understanding Degradation Pathways

Simply following storage rules is insufficient; understanding why they exist is crucial for troubleshooting and risk assessment.

Hydrolytic Instability

The primary concern for this hydrochloride salt is moisture. Upon absorbing water, the solid may partially dissolve, creating a microenvironment where the equilibrium between the protonated amine and the more reactive freebase can shift. This free amine is a more potent nucleophile and more susceptible to oxidation.

Oxidative Degradation

Exposure to atmospheric oxygen can lead to a cascade of oxidative reactions. The benzylic position and the primary amine are potential sites of oxidation. This can result in the formation of colored impurities, compromising the purity and potentially altering the reactivity of the starting material.

Photochemical Sensitivity

Aryl bromides can undergo photolytic cleavage of the carbon-bromine bond to form radical species.[6] These highly reactive intermediates can then participate in a variety of unpredictable side reactions, leading to complex impurity profiles. Storing the material in an amber or opaque container is a simple and effective control.

The logical relationship for preventing degradation is illustrated below:

G cluster_outcome Compound Integrity Temp Refrigeration (2-8°C) Oxidation Oxidation Temp->Oxidation Slows Hydrolysis Hydrolysis Temp->Hydrolysis Slows Thermal Thermal Degradation Temp->Thermal Prevents Inert Inert Atmosphere (N₂/Ar) Inert->Oxidation Prevents Desiccate Desiccation Desiccate->Hydrolysis Prevents Light Light Protection Photolysis Photolysis Light->Photolysis Prevents Integrity (2-Bromo-3-fluorophenyl)methanamine Hydrochloride Stability Oxidation->Integrity Hydrolysis->Integrity Photolysis->Integrity Thermal->Integrity

Caption: Control of environmental factors to prevent degradation.

Experimental Protocols

Protocol for Aliquoting and Handling

This protocol is designed for safely dispensing the reagent while minimizing atmospheric exposure. It assumes the use of a glovebox or Schlenk line techniques.

Objective: To accurately weigh and dispense the compound for reaction setup without compromising the integrity of the bulk material.

Materials:

  • Stock vial of (2-Bromo-3-fluorophenyl)methanamine hydrochloride

  • Spatula

  • Analytical balance

  • Weighing paper or small, tared reaction vessel

  • Inert atmosphere glovebox or Schlenk line

  • Argon or Nitrogen gas supply

Procedure:

  • Pre-Equilibration: Allow the sealed stock vial to warm to ambient temperature inside the glovebox antechamber or next to the Schlenk line for at least 30 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Ensure the glovebox oxygen and moisture levels are below 50 ppm, or establish a positive pressure of inert gas if using a Schlenk line.

  • Dispensing:

    • Once equilibrated, bring the vial into the inert atmosphere.

    • Open the vial and use a clean, dry spatula to quickly transfer the desired amount of solid to a tared weighing vessel.

    • Minimize the time the stock vial is open.

  • Resealing:

    • Immediately and tightly reseal the stock vial.

    • Wrap the cap junction with paraffin film for an extra barrier against moisture ingress during storage.

  • Storage Return: Return the sealed stock vial to the designated 2-8 °C storage location within a desiccator.

The workflow for this critical handling procedure is as follows:

G start Start: Retrieve from 2-8°C Storage equilibrate 1. Equilibrate Container to Ambient Temperature start->equilibrate glovebox 2. Introduce into Inert Atmosphere equilibrate->glovebox dispense 3. Open and Dispense Required Aliquot glovebox->dispense reseal 4. Tightly Reseal Primary Container dispense->reseal parafilm 5. (Optional) Wrap with Paraffin Film reseal->parafilm store 6. Return to 2-8°C Storage in Desiccator parafilm->store end End: Aliquot Ready for Use store->end

Caption: Workflow for handling (2-Bromo-3-fluorophenyl)methanamine HCl.

Protocol for Long-Term Stability Assessment

Objective: To periodically assess the purity of the stored compound to ensure it remains within specification.

Methodology:

  • Initial Analysis (T=0): Upon receipt of a new batch, perform a baseline analysis.

    • HPLC/UPLC: Develop a stability-indicating HPLC method to determine purity and detect any degradation products.

    • ¹H NMR: Obtain a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). This provides a clear fingerprint of the molecule.

    • Appearance: Record the physical appearance (e.g., white crystalline solid).

  • Scheduled Re-analysis: At defined intervals (e.g., 6, 12, 24 months), pull a small sample from the stock vial using the handling protocol (5.1).

  • Comparative Analysis: Re-run the HPLC/UPLC and ¹H NMR analyses.

  • Evaluation: Compare the results to the T=0 data.

    • Purity: Check if the purity by HPLC has decreased below an acceptable threshold (e.g., >1% drop).

    • Impurities: Look for the appearance of new peaks in the chromatogram.

    • NMR: Compare the NMR spectra for any new signals or changes in integration, which would indicate structural changes.

    • Appearance: Note any changes in color or physical state (e.g., clumping).

  • Decision: If significant degradation is observed, the material should be flagged for disposal or re-purification.

Conclusion: A Foundation for Reliable Science

The chemical stability of (2-Bromo-3-fluorophenyl)methanamine hydrochloride is not absolute. It is a function of its environment. By implementing a stringent storage protocol founded on scientific principles—refrigeration, desiccation, inert atmosphere, and protection from light—researchers can ensure the long-term integrity of this valuable reagent. Proper handling techniques are an extension of proper storage and are equally vital. These self-validating systems of storage and handling are not merely best practices; they are a prerequisite for reproducible, high-quality research in the competitive landscape of drug discovery.

References

  • National Center for Biotechnology Information. "4-Bromo-2-fluorobenzylamine hydrochloride". PubChem Compound Summary for CID 18468197. Available at: [Link]

  • National Center for Biotechnology Information. "3-Fluorobenzylamine". PubChem Compound Summary for CID 66853. Available at: [Link]

  • Neilson, A. H., & Allard, A. S. (2008). Degradation and Transformation of Organic Fluorine Compounds. The Handbook of Environmental Chemistry, 5(Part M), 121-235. Available at: [Link]

  • Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. MIT Department of Chemistry. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Benzylamine. Carl ROTH GmbH + Co. KG. Available at: [Link]

  • National Center for Biotechnology Information. "(4-Bromo-2-fluorophenyl)methanamine". PubChem Compound Summary for CID 3770848. Available at: [Link]

  • Gavrilescu, M., & Chisti, Y. (2005). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. International journal of environmental research and public health, 18(13), 7048. Available at: [Link]

  • Loba Chemie. Benzylamine for Synthesis MSDS. Loba Chemie Pvt. Ltd. Available at: [Link]

  • Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Key, B. D., Howell, R. D., & Criddle, C. S. (2007). Strategies for the Biodegradation of Polyfluorinated Compounds. Bioengineering, 9(8), 203. Available at: [Link]

  • Murphy, C. D. (2019). Biodegradation and biotransformation of organofluorine compounds. Applied Microbiology and Biotechnology, 103(21-22), 8647-8656. Available at: [Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. University of Groningen. Available at: [Link]

  • National Center for Biotechnology Information. "(3-Fluorophenyl)Methanamine Hydrochloride". PubChem Compound Summary for CID 49795968. Available at: [Link]

  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 331-336. Available at: [Link]

Sources

Foundational

(2-Bromo-3-fluorophenyl)methanamine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Critical Role of Solubility in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solid substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy.

(2-Bromo-3-fluorophenyl)methanamine, as a free base, is anticipated to have limited aqueous solubility due to its substituted aromatic ring. The formation of a hydrochloride salt is a common and effective strategy to enhance the aqueous solubility of amine-containing compounds.[1] The protonation of the amine group to form an ammonium salt introduces a positive charge, which can readily interact with polar water molecules, thereby increasing the compound's solubility.[2][3]

This guide will provide a framework for understanding and experimentally determining the solubility of (2-Bromo-3-fluorophenyl)methanamine hydrochloride, a crucial step in its development as a potential drug candidate.

Physicochemical Properties and Their Influence on Solubility

While specific data for (2-Bromo-3-fluorophenyl)methanamine hydrochloride is scarce, we can infer some of its properties based on its structure and related compounds.

PropertyPredicted Influence on Solubility
Molecular Structure The presence of a brominated and fluorinated phenyl ring contributes to the molecule's lipophilicity, which tends to decrease aqueous solubility.
Hydrochloride Salt The formation of the hydrochloride salt significantly increases the polarity of the molecule, which is expected to enhance its solubility in polar solvents like water.[1]
pH The solubility of amine hydrochlorides is highly pH-dependent. In acidic to neutral pH, the compound will exist predominantly in its protonated, more soluble form. At higher pH values, it will convert to the less soluble free base.
Temperature The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature. However, this relationship must be determined experimentally.
Polymorphism The existence of different crystalline forms (polymorphs) can significantly impact solubility. Each polymorph can have a unique crystal lattice energy, leading to different solubilities.

Experimental Determination of Solubility: A Step-by-Step Approach

The following section outlines a detailed protocol for determining the equilibrium solubility of (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

Materials and Equipment
  • (2-Bromo-3-fluorophenyl)methanamine hydrochloride (solid)

  • Purified water (e.g., Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., pH 5.0, 6.8, 7.4)

  • Organic solvents (e.g., methanol, ethanol, acetonitrile)

  • Thermostatic shaker or incubator

  • Centrifuge

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid (2-Bromo-3-fluorophenyl)methanamine hydrochloride to a known volume of the desired solvent (e.g., water, PBS of a specific pH) in a sealed container. The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Place the containers in a thermostatic shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take time points to confirm that the concentration in solution has reached a plateau.

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles. Dilute the filtered sample with the appropriate mobile phase for the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

Kinetic Solubility Assessment

For high-throughput screening, kinetic solubility methods can provide a rapid estimation of solubility. These methods typically involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. The concentration at which the compound precipitates is then determined, often by nephelometry or turbidimetry.

Analytical Quantification

Accurate quantification of the dissolved compound is critical for reliable solubility data. Reverse-phase HPLC with UV detection (RP-HPLC-UV) is a robust and widely used technique for this purpose.[4]

HPLC Method Development

A typical starting point for method development would involve:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.[4]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable results.[4]

Alternative Analytical Techniques
  • Quantitative Nuclear Magnetic Resonance (qNMR): For compounds containing a fluorine atom, 19F qNMR can be a powerful and direct method for quantification without the need for a reference standard of the analyte itself.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity, which is particularly useful for low-solubility compounds or when dealing with complex matrices.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_Preparation Sample Preparation cluster_Equilibration Equilibration cluster_Separation Phase Separation cluster_Analysis Analysis A Weigh excess solid (2-Bromo-3-fluorophenyl)methanamine HCl B Add to known volume of solvent (e.g., water, PBS) A->B C Agitate at constant temperature (e.g., 25°C) for 24-72h B->C D Centrifuge or let settle C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate Solubility G->H

Caption: Experimental workflow for equilibrium solubility determination.

Factors Influencing the Solubility of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride

Understanding the factors that can affect solubility is crucial for interpreting experimental data and for formulation development.

Factors_Affecting_Solubility Solubility Solubility of (2-Bromo-3-fluorophenyl)methanamine HCl pH pH of the Medium Solubility->pH Affects ionization state Temperature Temperature Solubility->Temperature Influences dissolution thermodynamics Solvent Solvent System Solubility->Solvent Polarity and hydrogen bonding Polymorphism Crystalline Form (Polymorphism) Solubility->Polymorphism Different lattice energies IonicStrength Ionic Strength Solubility->IonicStrength Common ion effect

Sources

Protocols & Analytical Methods

Method

The Strategic deployment of (2-Bromo-3-fluorophenyl)methanamine hydrochloride in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated building blocks is a cornerstone of rational drug design. Among these, (2-Bromo-3-fluorophenyl)methanamine hydrochloride has eme...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated building blocks is a cornerstone of rational drug design. Among these, (2-Bromo-3-fluorophenyl)methanamine hydrochloride has emerged as a versatile and highly valuable scaffold. Its unique electronic and steric properties, conferred by the ortho-bromo and meta-fluoro substitution pattern on the benzylamine core, provide medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth exploration of the applications and synthetic protocols associated with this key intermediate, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Design Rationale

The utility of (2-Bromo-3-fluorophenyl)methanamine hydrochloride stems from the predictable and synergistic effects of its constituent halogens. The fluorine atom, with its high electronegativity and small van der Waals radius, can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of the proximal amine. The larger bromine atom serves as a valuable handle for further synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions, while also contributing to the lipophilicity and binding interactions of the molecule.

Table 1: Physicochemical Properties of (2-Bromo-3-fluorophenyl)methanamine hydrochloride

PropertyValueSource
CAS Number 1177559-63-5[1][2]
Molecular Formula C₇H₈BrClFN[2]
Molecular Weight 240.50 g/mol [1]
Appearance Solid (typical)Vendor Data
Storage Inert atmosphere, 2-8°C[2]

Synthesis of the Building Block

The hydrochloride salt of (2-Bromo-3-fluorophenyl)methanamine is typically prepared from its free base, 2-fluoro-3-bromo-benzylamine. A common synthetic route to the free base involves the reduction of 3-bromo-2-fluorobenzonitrile. This transformation can be achieved using various reducing agents, with one patented method employing borane dimethyl sulfide complex followed by a methanol quench.[3] Another approach involves catalytic hydrogenation using Raney nickel in an ammonia-ethanol solution, followed by treatment with hydrochloric acid to furnish the desired salt.[3]

The precursor, 3-bromo-2-fluorobenzonitrile, can be synthesized from 2-fluoro-3-bromotoluene through radical bromination followed by cyanation. The toluene precursor itself can be accessed through a multi-step sequence starting from m-fluorobenzotrifluoride, involving nitration, bromination, reduction, and deamination.

Core Applications in Drug Discovery: A Scaffold for Kinase and GPCR Modulators

The (2-Bromo-3-fluorophenyl)methanamine scaffold is a key component in the synthesis of a variety of biologically active molecules, with notable applications in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Kinase Inhibitors
GPCR Modulators

G protein-coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[9] The development of potent and selective GPCR modulators is a major focus of pharmaceutical research. The (2-Bromo-3-fluorophenyl)methanamine scaffold can be incorporated into ligands that target various GPCRs. For instance, derivatives of 3-fluorobenzylamines have been investigated as GPR52 G protein-biased agonists.[10] GPR52 is a promising target for the treatment of central nervous system disorders. The unique substitution pattern of the title compound can influence the conformation of the ligand, leading to specific interactions with the receptor and potentially biased signaling, which is an increasingly important concept in GPCR drug discovery.

Key Synthetic Protocols and Methodologies

The primary amine of (2-Bromo-3-fluorophenyl)methanamine hydrochloride is a versatile functional group that can participate in a wide range of chemical transformations. The following protocols detail two of the most common and critical reactions in medicinal chemistry for which this building block is ideally suited: amide bond formation and reductive amination.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is a fundamental reaction in the synthesis of small molecule drug candidates. This protocol describes a reliable and widely used method for coupling (2-Bromo-3-fluorophenyl)methanamine with a carboxylic acid.

Workflow for EDC/HOBt Mediated Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Amine Addition and Reaction cluster_workup Work-up and Purification A Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF B Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) A->B C Stir at 0 °C B->C D Add (2-Bromo-3-fluorophenyl)methanamine.HCl (1.1 eq) C->D E Add DIPEA (2.2 eq) dropwise D->E F Warm to RT and stir for 12-16 h E->F G Quench with water F->G H Extract with Ethyl Acetate G->H I Wash with aq. NaHCO3 and brine H->I J Dry over Na2SO4, filter, and concentrate I->J K Purify by column chromatography J->K

Figure 1: Step-by-step workflow for the synthesis of an amide using (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of the desired carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Amine Addition: Add (2-Bromo-3-fluorophenyl)methanamine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA, 2.2 equivalents) dropwise to the stirred solution. The additional equivalent of base is required to neutralize the hydrochloride salt of the amine.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines. This protocol details the reaction of (2-Bromo-3-fluorophenyl)methanamine with an aldehyde or ketone.

Workflow for Reductive Amination

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up and Purification A Dissolve Amine.HCl (1.1 eq) and Carbonyl (1.0 eq) in DCM or DCE B Add DIPEA (1.1 eq) A->B C Stir at RT for 1-2 h B->C D Add NaBH(OAc)3 (1.5 eq) portionwise C->D E Stir at RT for 4-16 h D->E F Quench with saturated aq. NaHCO3 E->F G Extract with DCM F->G H Wash with brine G->H I Dry over Na2SO4, filter, and concentrate H->I J Purify by column chromatography I->J

Figure 2: General workflow for the reductive amination of (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE, 0.1-0.5 M) in a round-bottom flask under an inert atmosphere, add (2-Bromo-3-fluorophenyl)methanamine hydrochloride (1.1 equivalents).

  • Base Addition: Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portionwise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction and Washing: Extract the product with DCM (3x). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired secondary amine.

Conclusion

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a strategically designed building block that offers medicinal chemists a reliable and versatile starting point for the synthesis of novel drug candidates. The interplay of the bromo and fluoro substituents provides a unique combination of properties that can be exploited to fine-tune the biological activity and pharmacokinetic profiles of target molecules. The robust and well-established protocols for its derivatization through amide coupling and reductive amination further enhance its utility in drug discovery programs targeting a wide range of diseases. As the demand for more potent and selective therapeutics continues to grow, the importance of such well-conceived building blocks in the medicinal chemist's toolbox cannot be overstated.

References

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
  • Preparation method of 2-fluoro-3-bromo-benzylamine. CN113372223A.
  • Compounds useful as kinase inhibitors. US12220401B2.
  • G-protein-coupled receptor regulators and methods of use thereof. WO2023064768A1.
  • (3-Bromo-2-fluorophenyl)methanamine hydrochloride. AiFChem.
  • Inhibitors of tyrosine kinases. US7169791B2.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry.
  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules.
  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Molecular Modeling.
  • Gpr52 modul
  • (3-Bromo-2-fluorophenyl)methanamine hydrochloride. Lead Sciences.
  • eMolecules (3-Bromo-2-fluorophenyl)methanamine hydrochloride | 1177559-63-5. Fisher Scientific.
  • CAS NO. 1177559-63-5 | (3-Bromo-2-fluorophenyl)
  • 4-Bromo-2-fluorobenzylamine. Ambeed.com.
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • Process for preparing (R)-2-bromo-3-phenyl-propionic acid. US6103931A.
  • Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. US8076515B2.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry.
  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides.
  • Exploring the potential of 2-arylbenzimidazole scaffolds as novel α-amylase inhibitors: QSAR, molecular docking, simulation and pharmacokinetic studies. Journal of the Iranian Chemical Society.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules.
  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Reaction Chemistry & Engineering.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules.
  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Molecules.

Sources

Application

The Versatile Building Block: (2-Bromo-3-fluorophenyl)methanamine Hydrochloride in Modern Synthesis

Introduction: The Strategic Value of Fluorinated Benzylamines In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Benzylamines

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated building blocks highly sought after.[1][2] Among these, (2-Bromo-3-fluorophenyl)methanamine hydrochloride stands out as a particularly valuable synthon. Its structure presents two key reactive handles: a primary benzylic amine ripe for derivatization and an ortho-bromofluoro aromatic ring poised for cross-coupling reactions. This dual functionality allows for the divergent synthesis of complex molecular architectures, making it an essential tool for medicinal chemists and process development scientists. This guide provides an in-depth exploration of the properties and applications of this versatile building block, complete with detailed experimental protocols to facilitate its use in the laboratory.

Chemical and Physical Properties

(2-Bromo-3-fluorophenyl)methanamine is typically supplied as its hydrochloride salt to improve stability and handling. The free base can be generated in situ or through a separate workup step, depending on the requirements of the subsequent reaction.

PropertyValueSource
Chemical Name (2-Bromo-3-fluorophenyl)methanamine hydrochloride[3]
CAS Number 1214376-83-6[3]
Molecular Formula C₇H₈BrClFN[3]
Molecular Weight 240.50 g/mol [3]
Appearance White to off-white solid (typical)N/A
Solubility Soluble in water, methanol; sparingly soluble in other organic solventsGeneral Knowledge

Note: Physical properties such as melting point and exact solubility can vary between batches and suppliers. Always refer to the supplier's Certificate of Analysis.

Safety and Handling

As with all halogenated organic compounds, (2-Bromo-3-fluorophenyl)methanamine hydrochloride should be handled with appropriate care in a well-ventilated fume hood.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Respiratory Protection: Not typically required if handled in a fume hood.

  • Skin and Body Protection: A lab coat should be worn.

First Aid Measures:

  • Inhalation: Move to fresh air.

  • Skin Contact: Wash off immediately with plenty of water.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Call a physician.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[3]

Core Synthetic Applications and Protocols

The utility of (2-Bromo-3-fluorophenyl)methanamine hydrochloride spans a range of fundamental organic transformations. Below are detailed protocols for key applications, including a specific, documented N-acylation and representative procedures for other common reactions, grounded in established methodologies.

Application 1: N-Acylation for Amide Bond Formation

The primary amine of (2-Bromo-3-fluorophenyl)methanamine serves as an excellent nucleophile for reactions with acylating agents to form stable amide bonds. This is a foundational step in the synthesis of many biologically active molecules, including enzyme inhibitors.

Workflow for N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start (2-Bromo-3-fluorophenyl)methanamine (Free Base Generation) react Combine in Aprotic Solvent with Base (e.g., DIPEA) Monitor by TLC/LC-MS start->react acyl Acylating Agent (e.g., 2,2-Diethoxyacetyl chloride) acyl->react workup Aqueous Workup (e.g., Water Wash) react->workup extract Extraction (e.g., with EtOAc) workup->extract purify Purification (e.g., Silica Gel Chromatography) extract->purify product N-(2-bromo-3-fluorobenzyl)- 2,2-diethoxyacetamide purify->product

Caption: General workflow for the N-acylation of (2-Bromo-3-fluorophenyl)methanamine.

Protocol 1.1: Synthesis of N-(2-bromo-3-fluorobenzyl)-2,2-diethoxyacetamide

This protocol is adapted from a procedure described in patent literature for the synthesis of isoquinoline inhibitors of HPK1.[5]

Materials:

  • (2-Bromo-3-fluorophenyl)methanamine (free base)

  • 2,2-Diethoxyacetyl chloride

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and equipment for extraction and concentration.

Procedure:

  • Reaction Setup: To a solution of (2-bromo-3-fluorophenyl)methanamine (1.0 eq) in anhydrous DCM, add DIPEA (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add 2,2-diethoxyacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired product, N-(2-bromo-3-fluorobenzyl)-2,2-diethoxyacetamide.

Causality and Insights:

  • Base Selection: DIPEA is used as a non-nucleophilic organic base to scavenge the HCl generated during the reaction without competing in the acylation.

  • Solvent Choice: Anhydrous DCM is an excellent aprotic solvent for this reaction, as it dissolves the reactants well and does not participate in the reaction.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the acylation reaction.

Application 2: Sulfonamide Synthesis

The reaction of (2-Bromo-3-fluorophenyl)methanamine with sulfonyl chlorides provides a direct route to sulfonamides, a privileged functional group in medicinal chemistry known for its hydrogen bonding capabilities and metabolic stability.

Protocol 2.1: Representative Synthesis of a Benzylsulfonamide

This is a representative protocol based on general methods for sulfonamide synthesis from primary amines.[6][7]

Materials:

  • (2-Bromo-3-fluorophenyl)methanamine hydrochloride

  • An appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Free Base Generation: Suspend (2-Bromo-3-fluorophenyl)methanamine hydrochloride (1.0 eq) in DCM. Add TEA (2.2 eq) and stir for 15 minutes at room temperature.

  • Reaction Setup: Cool the mixture to 0 °C. Add the sulfonyl chloride (1.05 eq) portion-wise or as a solution in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography.

Causality and Insights:

  • Base: An excess of a base like TEA is required first to neutralize the hydrochloride salt to generate the free amine, and then to scavenge the HCl produced by the sulfonylation reaction. Pyridine can serve as both a base and a catalyst.[6]

  • Workup: The acidic and basic washes are crucial for removing unreacted starting materials and the base used in the reaction.

Application 3: Reductive Amination

Reductive amination allows for the formation of secondary amines by reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ. This is a powerful method for introducing alkyl diversity.

Protocol 3.1: Representative Reductive Amination with an Aldehyde

This protocol is based on well-established procedures using sodium triacetoxyborohydride.[8][9]

Materials:

  • (2-Bromo-3-fluorophenyl)methanamine hydrochloride

  • An appropriate aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as a catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: To a stirred suspension of (2-Bromo-3-fluorophenyl)methanamine hydrochloride (1.0 eq) and the aldehyde (1.1 eq) in DCE, add NaBH(OAc)₃ (1.5 eq) portion-wise at room temperature. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation, particularly with ketones.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography.

Causality and Insights:

  • Reducing Agent: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than the intermediate iminium ion, minimizing side reactions.[8]

Application 4: Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety of the building block is a versatile handle for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Logical Flow of a Suzuki-Miyaura Cross-Coupling Reaction

cluster_reactants Reactants cluster_catalyst Catalytic System aryl_bromide (2-Bromo-3-fluorophenyl)methanamine (or N-protected derivative) reaction Heat under Inert Atmosphere (e.g., 80-100 °C) aryl_bromide->reaction boronic_acid Boronic Acid/Ester (R-B(OH)₂) boronic_acid->reaction pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction product Coupled Product (Biaryl Methanamine) reaction->product

Caption: Key components and process flow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 4.1: Representative Suzuki-Miyaura Cross-Coupling

This is a representative protocol based on general procedures for the Suzuki coupling of aryl bromides.[10][11]

Materials:

  • N-Protected (2-Bromo-3-fluorophenyl)methanamine (e.g., Boc-protected)

  • An appropriate boronic acid or boronic ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

Procedure:

  • Amine Protection: It is often advantageous to first protect the primary amine (e.g., as a Boc-carbamate) to prevent side reactions with the palladium catalyst.

  • Reaction Setup: To an oven-dried flask, add the N-protected aryl bromide (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification & Deprotection: Purify the crude product by silica gel chromatography. The protecting group can then be removed under appropriate conditions (e.g., TFA or HCl for a Boc group).

Causality and Insights:

  • Amine Protection: The free amine can coordinate to the palladium center, inhibiting catalysis. Protection is a common strategy to ensure efficient cross-coupling.

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so performing the reaction under an inert atmosphere is critical for success.

  • Base and Water: The base is essential for the transmetalation step of the catalytic cycle. A small amount of water is often beneficial for dissolving the base and facilitating the reaction.[11]

Conclusion

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a high-value building block that offers synthetic chemists a reliable and versatile platform for the construction of complex molecules. The presence of both a primary amine and an aryl bromide allows for a wide range of sequential or orthogonal synthetic strategies. By understanding the reactivity of these functional groups and employing robust, optimized protocols, researchers can efficiently generate novel compounds for applications in drug discovery, agrochemicals, and materials science. The protocols provided herein serve as a practical guide and a starting point for further methodological development.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). WO2018183964A1 - Isoquinolines as inhibitors of hpk1.
  • MDPI. (2021). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3-Fluorophenyl)Methanamine Hydrochloride. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Primary Sulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • ScienceDirect. (2009). Synthesis of isoquinoline derivatives via Ag-catalyzed cyclization of 2-alkynyl benzyl azides. Retrieved from [Link]

  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-fluoropent-2-ene. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions with (2-Bromo-3-fluorophenyl)methanamine hydrochloride

Introduction: A Versatile Building Block in Modern Drug Discovery (2-Bromo-3-fluorophenyl)methanamine hydrochloride is a key structural motif in contemporary medicinal chemistry. The presence of a bromine atom provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a key structural motif in contemporary medicinal chemistry. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. The fluorine atom at the 3-position significantly modulates the electronic properties of the aromatic ring, which can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of drug candidates.[1] The primary aminomethyl group offers a site for further functionalization or can be a critical pharmacophore itself.

This guide provides an in-depth exploration of the application of (2-Bromo-3-fluorophenyl)methanamine hydrochloride in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. We will delve into the mechanistic rationale behind protocol choices, offer detailed step-by-step experimental procedures, and discuss strategies for handling the primary amine functionality, which is presented as a hydrochloride salt.

A pivotal consideration when working with this substrate is the management of the primary aminomethyl group. Two primary strategies are presented:

  • Protection/Deprotection Strategy: The amine is temporarily masked with a protecting group, most commonly a tert-butoxycarbonyl (Boc) group. This approach prevents potential side reactions and catalyst inhibition. The Boc group is robust under typical cross-coupling conditions and can be efficiently removed post-coupling.[2][3][4]

  • Unprotected Strategy: Recent advancements in ligand design have made it increasingly feasible to perform cross-coupling reactions on substrates bearing unprotected primary amines.[5][6] This strategy is more atom-economical and avoids additional synthetic steps.

The choice between these strategies will depend on the specific coupling partners, the scale of the reaction, and the overall synthetic route.

Diagram: Strategic Approaches to Coupling Reactions

G cluster_start Starting Material cluster_strategies Strategic Choice cluster_protection_steps Protection Workflow cluster_unprotected_steps Direct Coupling Workflow Start (2-Bromo-3-fluorophenyl)methanamine hydrochloride Protect Strategy 1: Amine Protection Start->Protect Boc2O, Base Unprotected Strategy 2: Direct Coupling (Unprotected) Start->Unprotected Sufficient Base in Coupling Reaction BocProtect Boc Protection Protect->BocProtect Neutralize In situ Neutralization Unprotected->Neutralize Coupling_P Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) BocProtect->Coupling_P Deprotect Boc Deprotection Coupling_P->Deprotect Acid (e.g., TFA, HCl) Final Final Product Deprotect->Final Coupling_U Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) Neutralize->Coupling_U Coupling_U->Final

Caption: Workflow for cross-coupling with (2-Bromo-3-fluorophenyl)methanamine HCl.

Part 1: Amine Protection Strategy

For substrates sensitive to the reaction conditions or to ensure the highest probability of success without extensive optimization, protecting the primary amine is a robust approach. The Boc group is ideal due to its ease of installation and removal, and its stability under the basic conditions of most cross-coupling reactions.[4]

Protocol 1: Boc Protection of (2-Bromo-3-fluorophenyl)methanamine

This protocol first neutralizes the hydrochloride salt and then protects the resulting free amine.

Materials:

  • (2-Bromo-3-fluorophenyl)methanamine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (2-Bromo-3-fluorophenyl)methanamine hydrochloride (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add sodium bicarbonate (2.5 eq) in portions with stirring until gas evolution ceases. This neutralizes the hydrochloride.

  • To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield tert-butyl ((2-bromo-3-fluorophenyl)methyl)carbamate. The product is often a solid or oil and can be used in the next step without further purification if deemed sufficiently pure.

Part 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent.[6][7] The presence of the ortho-fluoro substituent can make the oxidative addition step of the catalytic cycle more favorable.[8]

Catalytic System Rationale
  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices. Pre-formed palladium-ligand complexes (precatalysts) can offer improved reactivity.[9]

  • Ligand: For this electron-deficient substrate, bulky, electron-rich phosphine ligands are preferred. Ligands like SPhos, XPhos, or RuPhos facilitate both the oxidative addition and the reductive elimination steps.[10]

  • Base: A moderately strong base is required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices, often used with an aqueous solvent mixture.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product R-Ar-Ar' RedElim->Product ArBr R-Ar-Br ArBr->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling

A) With Boc-Protected Substrate:

  • In an oven-dried Schlenk flask, combine tert-butyl ((2-bromo-3-fluorophenyl)methyl)carbamate (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/water (4:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

B) With Unprotected Amine Hydrochloride:

  • Follow the same setup as in 2A, but use (2-Bromo-3-fluorophenyl)methanamine hydrochloride (1.0 eq).

  • Crucially, increase the amount of base to neutralize the hydrochloride salt in addition to facilitating the catalytic cycle (e.g., K₂CO₃, 4.0-5.0 eq).

  • Proceed with the reaction and workup as described above. Note that the polarity of the product will be different, which will require adjustment of the chromatography solvent system.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%), Pd₂(dba)₃ (1 mol%)Standard, reliable Pd(II) and Pd(0) sources.[9]
Ligand SPhos (4 mol%), XPhos (4 mol%)Bulky, electron-rich ligands enhance reactivity for challenging substrates.[10]
Base K₂CO₃ (3-4 eq), Cs₂CO₃ (2-3 eq)Effective bases for Suzuki couplings; extra equivalent needed for HCl salt.
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1)Biphasic systems that effectively dissolve both organic and inorganic reagents.
Temperature 80 - 100 °CProvides sufficient thermal energy for catalyst turnover without degradation.

Part 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines, coupling an aryl halide with an amine.[11][12] This reaction is instrumental for creating C-N bonds that are otherwise difficult to form.

Catalytic System Rationale
  • Palladium Precatalyst: Pd₂(dba)₃ is a common choice. G2 or G3 precatalysts from Buchwald (e.g., XPhos Pd G3) are highly active and recommended for challenging substrates.

  • Ligand: Biarylphosphine ligands are the gold standard. For an electron-deficient aryl bromide, a ligand like RuPhos or BrettPhos is an excellent starting point.[13]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically used.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the coupling of the aryl bromide with a primary or secondary amine.

A) With Boc-Protected Substrate:

  • In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.5 eq).

  • Add the tert-butyl ((2-bromo-3-fluorophenyl)methyl)carbamate (1.0 eq) and the amine coupling partner (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vial and heat to 90-110 °C with stirring for 6-24 hours. Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

B) With Unprotected Amine Hydrochloride:

Direct C-N coupling with the unprotected substrate is generally not performed as it would lead to self-condensation or oligomerization. The Buchwald-Hartwig reaction is used to couple a new amine to the aryl bromide core.

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3 (2 mol%), Pd₂(dba)₃ (2 mol%)G3 precatalysts are highly active; Pd₂(dba)₃ is a reliable standard.
Ligand RuPhos (4 mol%), BrettPhos (4 mol%)Highly effective ligands for C-N bond formation.[13]
Base NaOtBu (1.5 eq), LiHMDS (1.5 eq)Strong, non-nucleophilic bases essential for the catalytic cycle.
Solvent Toluene, 1,4-Dioxane (anhydrous, degassed)Aprotic solvents that are stable under the reaction conditions.
Temperature 90 - 110 °CNecessary to drive the reaction, especially with less reactive amines.

Part 4: Sonogashira Coupling

The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond, linking the aryl bromide to a terminal alkyne.[7][14]

Catalytic System Rationale
  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a classic and effective catalyst.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the formation of a copper acetylide intermediate, which speeds up the transmetalation step.[1] Copper-free protocols exist but may require different ligands or conditions.

  • Base: A liquid amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is used both as the base and often as the solvent or co-solvent.

Diagram: Sonogashira Dual Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OxAdd L₂Pd(Br)(Ar) Pd0->Pd_OxAdd Oxidative Addition (Ar-Br) Pd_OxAdd->Pd0 Reductive Elimination Product Ar-C≡C-R' CuX Cu-X Cu_Acetylide Cu-C≡C-R' CuX->Cu_Acetylide Base, R'C≡CH Cu_Acetylide->Pd_OxAdd Transmetalation to Pd(II) Cu_Acetylide->CuX Transmetalation

Sources

Application

(2-Bromo-3-fluorophenyl)methanamine hydrochloride as a pharmaceutical intermediate

Executive Summary & Strategic Value (2-Bromo-3-fluorophenyl)methanamine hydrochloride (CAS: 1214376-83-6) is a high-value halogenated benzylamine scaffold used primarily in the synthesis of kinase inhibitors (e.g., HPK1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

(2-Bromo-3-fluorophenyl)methanamine hydrochloride (CAS: 1214376-83-6) is a high-value halogenated benzylamine scaffold used primarily in the synthesis of kinase inhibitors (e.g., HPK1 inhibitors) and GPCR modulators .

Its structural uniqueness lies in the 2-bromo-3-fluoro substitution pattern :

  • The Ortho-Bromo Handle: The bromine atom at the C2 position (ortho to the amine tail) serves as a critical "exit vector" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid construction of fused bicyclic systems (e.g., isoquinolines, quinazolines).

  • The Meta-Fluoro Effect: The fluorine at C3 modulates the pKa of the aniline nitrogen (in derived amides) and blocks metabolic oxidation at a typically vulnerable site, enhancing the pharmacokinetic profile of the final drug candidate.

This guide provides a validated protocol for its synthesis, quality control, and application in pharmaceutical workflows.

Chemical Profile & Physical Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name (2-Bromo-3-fluorophenyl)methanamine hydrochloride
Common Name 2-Bromo-3-fluorobenzylamine HCl
CAS Number 1214376-83-6
Free Base CAS 1214349-11-7
Molecular Formula C₇H₇BrFN · HCl
Molecular Weight 240.50 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes
Hygroscopicity Moderate (Store under Nitrogen/Argon)
Melting Point 235–240 °C (dec.)

Validated Synthesis Protocol

Objective: Synthesis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride from 2-bromo-3-fluorobenzonitrile via Borane reduction. Rationale: Catalytic hydrogenation (H₂/Pd-C) is not recommended due to the high risk of hydrodehalogenation (cleaving the C-Br bond). The Borane-THF complex provides a chemoselective reduction of the nitrile without affecting the aryl halides.

Reaction Scheme (DOT Visualization)

SynthesisPathway SM Starting Material 2-Bromo-3-fluorobenzonitrile (CAS: 425379-16-4) Inter Intermediate Boron-Amine Complex SM->Inter Reduction Reagent Reagent BH3·THF (1M) Reflux, 4h Reagent->Inter Product Final Product (2-Bromo-3-fluorophenyl)methanamine HCl Inter->Product Acid Hydrolysis & Salt Formation Quench Quench/Hydrolysis MeOH / HCl

Figure 1: Chemoselective reduction pathway preserving the aryl-bromide motif.

Step-by-Step Methodology

Reagents:

  • 2-Bromo-3-fluorobenzonitrile (1.0 eq)

  • Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution (2.5 eq)

  • Methanol (anhydrous)

  • Hydrochloric acid (4M in dioxane or 37% aqueous)

  • Sodium Hydroxide (1M, for workup)

  • Dichloromethane (DCM)

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (N₂) for 15 minutes.

  • Addition: Charge the flask with 2-bromo-3-fluorobenzonitrile (5.0 g, 25 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add BH₃·THF (62.5 mL, 62.5 mmol) via a pressure-equalizing addition funnel over 30 minutes. Caution: Gas evolution (H₂).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (66°C) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS for disappearance of nitrile.

  • Quenching: Cool the reaction to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Caution: Vigorous effervescence.

  • Hydrolysis: Add concentrated HCl (5 mL) or 4M HCl in dioxane. Reflux for 1 hour to break the boron-amine complex.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove non-basic impurities.

  • Free Base Isolation: Basify the aqueous layer to pH >12 using 1M NaOH. Extract the free amine into DCM (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Salt Formation: Dissolve the crude oil in minimal Ethanol (10 mL). Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C. A white precipitate will form.

  • Filtration: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Expected Yield: 85–92% Purity: >98% (HPLC)

Application Case Study: HPK1 Inhibitor Synthesis

Context: Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibitors are sought for cancer immunotherapy. (2-Bromo-3-fluorophenyl)methanamine is a key intermediate in generating isoquinoline-based inhibitors (e.g., WO2018183964).

Synthetic Utility Workflow

ApplicationWorkflow Start (2-Bromo-3-fluorophenyl)methanamine (Scaffold) Step1 Step 1: Amide Coupling (EDCI/HOBt or Acid Chloride) Attaches Core Pharmacophore Start->Step1 Inter1 Intermediate Amide (Ar-Br intact) Step1->Inter1 Step2 Step 2: Intramolecular Cyclization (Pd-Catalyzed C-H Activation or Heck) Uses 2-Br 'Exit Vector' Inter1->Step2 Critical Cyclization Final Final Drug Candidate (Fused Isoquinoline/Quinazolinone) Step2->Final

Figure 2: The scaffold acts as a linchpin, allowing initial amide formation followed by ring closure via the bromine handle.

Mechanistic Insight: The 2-bromo substituent is sterically crowded but electronically activated. In the synthesis of isoquinolines, this bromine often undergoes a palladium-catalyzed cyclization with an adjacent amide or alkene moiety (Heck-type or Buchwald-type) to form the B-ring of the bicycle. The 3-fluoro group remains to influence the lipophilicity and binding pocket interactions of the final inhibitor.

Quality Control & Characterization

To ensure the integrity of the intermediate before downstream coupling, use the following parameters.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Time: ~4.2 min (varies by system).

¹H NMR (400 MHz, DMSO-d₆)
  • δ 8.65 (br s, 3H, NH₃⁺)

  • δ 7.55–7.48 (m, 2H, Ar-H)

  • δ 7.35–7.28 (m, 1H, Ar-H)

  • δ 4.15 (s, 2H, Ar-CH ₂-N)

  • Note: The methylene singlet at 4.15 ppm is the diagnostic peak. A shift or splitting here indicates incomplete salt formation or impurities.

References

  • Preparation of Isoquinolines as Inhibitors of HPK1.
  • Synthesis of 2-Fluoro-3-bromo-benzylamine (Isomer Comparison). Source: CN113372223B (Ningbo Polytechnic).[1] Relevance: Provides comparative reduction methodologies (Borane vs. Raney Ni) applicable to the 2-bromo-3-fluoro isomer. URL:

  • Safinamide and Ralfinamide Analogs: Fluorinated Benzylamines in CNS Disorders. Source: US Patent 8,076,515.[2] Relevance: Establishes the pharmacological importance of fluorinated benzylamine pharmacophores. URL:

  • PubChem Compound Summary: (2-Bromo-3-fluorophenyl)methanamine hydrochloride. Source: National Center for Biotechnology Information (2025). Relevance: Verification of CAS 1214376-83-6 and chemical structure. URL:[Link](Note: Search via CAS 1214376-83-6)

Sources

Method

Application Notes &amp; Protocols: Leveraging (2-Bromo-3-fluorophenyl)methanamine HCl in CNS Drug Discovery

Prepared by: Senior Application Scientist, Advanced Chemical Scaffolds Division Abstract The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge in medicinal chemistry, prim...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemical Scaffolds Division

Abstract

The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge in medicinal chemistry, primarily due to the stringent requirements for blood-brain barrier (BBB) penetration, metabolic stability, and target-specific potency. Strategic molecular design, starting from versatile chemical building blocks, is paramount. This document provides an in-depth guide to the application of (2-Bromo-3-fluorophenyl)methanamine HCl , a key intermediate whose unique trifecta of functionalities—a reactive primary amine, a metabolically robust fluorinated ring, and a synthetically versatile bromine handle—makes it an exceptionally valuable scaffold for the discovery of next-generation CNS drug candidates. We present not only the strategic rationale for its use but also detailed, field-tested protocols for its derivatization and subsequent evaluation in key CNS-relevant assays.

The Strategic Value of the (2-Bromo-3-fluorophenyl)methanamine Moiety

The utility of this building block is not accidental; it is a convergence of three powerful medicinal chemistry principles. The specific ortho- and meta-substitution pattern of the bromine and fluorine atoms provides a distinct electronic and steric profile for probing ligand-receptor interactions.

The "Fluoro" Advantage: Enhancing CNS Drug-like Properties

The incorporation of fluorine into a drug candidate is a well-established strategy to enhance its pharmacokinetic and pharmacodynamic profile.[1][2] Its small size and high electronegativity can profoundly influence a molecule's properties.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 (CYP) enzymes in the liver and across the BBB.[4] Placing the fluorine on the aromatic ring can block sites of potential oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[3]

  • Blood-Brain Barrier (BBB) Permeability: Fluorine substitution can increase a molecule's lipophilicity, a key factor for passive diffusion across the lipid-rich BBB.[5] This modification can enhance the rate of absorption and transport into the CNS.[5]

  • Target Binding Affinity: The electronegativity of fluorine can alter the pKa of nearby functional groups or engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially increasing binding affinity and selectivity.[3]

The "Bromo" Advantage: A Handle for Molecular Elaboration

Historically, bromide salts were used as sedatives due to their inhibitory effects on the CNS.[6][7] In modern medicinal chemistry, an aryl bromide is less about direct therapeutic effect and more about its synthetic utility.

  • Cross-Coupling Reactions: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse chemical groups (other rings, alkynes, amines), enabling rapid exploration of the chemical space around the core scaffold.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, directional non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's binding pocket.[8][9] This can be a powerful tool for enhancing ligand affinity and selectivity.[8]

The "Methanamine" Advantage: A Nucleophilic Anchor

The primary aminomethyl group (-CH₂NH₂) is the primary point for building out the final drug molecule. Its nucleophilicity allows for straightforward and reliable reactions to form stable covalent bonds, such as amides, sulfonamides, and secondary or tertiary amines through reductive amination.

Physicochemical Properties & Handling

A clear understanding of the starting material's properties is essential for accurate and reproducible experimentation.

PropertyValueSource(s)
Chemical Name (2-Bromo-3-fluorophenyl)methanamine hydrochloride[10]
CAS Number 1214376-83-6[10]
Molecular Formula C₇H₈BrClFN[10]
Molecular Weight 240.50 g/mol [10]
Appearance Off-white to white solidN/A
Storage Store at 2-8°C, keep dry
Handling Precautions Wear appropriate PPE (gloves, safety glasses, lab coat). Handle in a well-ventilated fume hood. Avoid inhalation of dust. Review Safety Data Sheet (SDS) before use.N/A

Synthetic Applications & Protocols

This section details core synthetic transformations to demonstrate the versatility of (2-Bromo-3-fluorophenyl)methanamine HCl in generating a library of diverse derivatives for screening.

G cluster_0 Core Synthetic Transformations cluster_1 Generated Scaffolds start (2-Bromo-3-fluorophenyl)methanamine HCl amide Protocol 3.1: Amide Coupling (e.g., with Carboxylic Acid) start->amide R-COOH, Coupling Agent reductive Protocol 3.2: Reductive Amination (e.g., with Aldehyde/Ketone) start->reductive R-CHO, Reducing Agent suzuki Protocol 3.3: Suzuki Coupling (e.g., with Boronic Acid) start->suzuki R-B(OH)2, Pd Catalyst amide->suzuki Derivative for further modification amide_prod Amide Derivatives amide->amide_prod amine_prod Secondary Amine Derivatives reductive->amine_prod suzuki_prod Bi-aryl Derivatives suzuki->suzuki_prod

Caption: Synthetic utility workflow for the building block.
Protocol 3.1: Synthesis of a Novel Amide Derivative

Principle: Amide bond formation is one of the most robust and common reactions in medicinal chemistry. This protocol uses HATU, a highly efficient coupling reagent, to link the primary amine with a carboxylic acid, forming a stable amide bond.

Materials:

  • (2-Bromo-3-fluorophenyl)methanamine HCl

  • Carboxylic acid of interest (e.g., 4-methoxybenzoic acid)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a clean, dry round bottom flask under a nitrogen atmosphere, add (2-Bromo-3-fluorophenyl)methanamine HCl (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add the carboxylic acid of interest (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Slowly add DIPEA (3.0 eq) dropwise. Note: The HCl salt of the amine requires an extra equivalent of base to be neutralized.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor Progress: Check for the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Downstream CNS-Relevant Assay Cascade

Once a library of derivatives is synthesized, they must be evaluated in a cascade of assays to determine their potential as CNS drug candidates. This workflow prioritizes compounds with favorable drug-like properties before moving to more complex and resource-intensive biological assays.

G cluster_0 Tier 1: In Vitro ADME Profiling cluster_1 Tier 2: Biological Activity compound Synthesized Derivative Library stability Protocol 4.1: Metabolic Stability Assay (Microsomes) compound->stability pampa Protocol 4.2: BBB Permeability Assay (PAMPA) compound->pampa binding Protocol 4.3: Target Engagement Assay (e.g., Binding) stability->binding Stable Compounds pampa->binding Permeable Compounds functional Functional Assay (e.g., Ca2+ Flux, cAMP) binding->functional Potent Binders lead_opt Lead Optimization functional->lead_opt Active Compounds

Caption: A typical CNS drug discovery assay cascade.
Protocol 4.1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Principle: This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs).[11] A compound with high stability is more likely to have a longer in vivo half-life. The rate of disappearance of the parent compound is measured over time.

Materials:

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Test compounds (10 mM stock in DMSO)

  • Control compounds (e.g., Verapamil - high clearance; Verapamil without NADPH - negative control)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

  • 96-well plates, LC-MS/MS system

Procedure:

  • Prepare a master mix of HLM and phosphate buffer on ice.

  • Add the test compound to a 96-well plate to a final concentration of 1 µM.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) = 0.693 / k.

Protocol 4.2: Blood-Brain Barrier Permeability Assessment (PAMPA)

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures a compound's ability to passively diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. It is a high-throughput, non-cell-based method to predict passive BBB penetration.

Materials:

  • PAMPA plate system (e.g., 96-well format with donor and acceptor plates)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and controls (e.g., Propranolol - high permeability; Atenolol - low permeability)

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Coat the filter of the donor plate with 5 µL of the brain lipid/dodecane solution.

  • Add buffer to the acceptor wells.

  • Prepare the test compounds in buffer in a separate 96-well plate.

  • Place the lipid-coated donor plate onto the acceptor plate, ensuring no air bubbles are trapped.

  • Add the compound solutions to the donor wells.

  • Incubate the "sandwich" plate at room temperature for 4-18 hours.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Calculation: Calculate the effective permeability (Pe) using the following equation:

    • Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)

    • Compounds are typically classified as high, medium, or low permeability based on established cut-off values.

References

  • WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google P
  • The Role of Fluorine in the Discovery and Optimization of CNS Agents - ResearchGate. [Link]

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS - ResearchGate. [Link]

  • Fluorinated molecules as drugs and imaging agents in the CNS - PubMed. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. [Link]

  • CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google P
  • Early clinical neurochemistry of CNS-active drugs. Bromides - PubMed. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design . [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. [Link]

  • Fluorine in drug discovery: Role, design and case studies . [Link]

  • Pharmaceuticals - BSEF. [Link]

  • Bromine - Medicine LibreTexts . [Link]

Sources

Application

Application Notes and Protocols for (2-Bromo-3-fluorophenyl)methanamine hydrochloride in Synthetic Chemistry

Introduction (2-Bromo-3-fluorophenyl)methanamine hydrochloride is a valuable substituted benzylamine building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a valuable substituted benzylamine building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a primary aminomethyl group for further derivatization, makes it a versatile starting material for the synthesis of a diverse range of complex molecules. This guide provides an in-depth exploration of the experimental procedures and analytical methodologies for the effective utilization of this compound in key synthetic transformations.

The strategic placement of the bromine and fluorine atoms on the phenyl ring allows for selective functionalization. The bromo group serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the properties of the final products, such as metabolic stability and binding affinity to biological targets.

This document will detail the physicochemical properties of (2-Bromo-3-fluorophenyl)methanamine hydrochloride, provide step-by-step protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig reactions, and outline the analytical techniques for the characterization of the starting material and its reaction products.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and execution. The following table summarizes the key properties of (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

PropertyValueSource
CAS Number 1214376-83-6[1]
Molecular Formula C₇H₈BrClFN[2]
Molecular Weight 240.50 g/mol [2]
Appearance White solid[1]
Melting Point Data not available
Solubility Data not available
InChI InChI=1S/C7H7BrFN.ClH/c8-7-5(4-10)2-1-3-6(7)9;/h1-3H,4,10H2;1H[1]
Canonical SMILES C1=CC(=C(C(=C1)F)Br)CN.Cl[1]

Safety and Handling

(2-Bromo-3-fluorophenyl)methanamine hydrochloride should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area with copious amounts of water.[3] Store the compound in a tightly sealed container in a cool, dry place.[1]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Experimental Protocols

The following protocols are illustrative examples of how (2-Bromo-3-fluorophenyl)methanamine hydrochloride can be utilized in common and powerful cross-coupling reactions. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4] This protocol outlines a general procedure for the coupling of (2-Bromo-3-fluorophenyl)methanamine hydrochloride with 4-methoxyphenylboronic acid. The amine functionality of the starting material is present as a hydrochloride salt, which may require neutralization or the use of a suitable base to facilitate the reaction.

Caption: Suzuki-Miyaura coupling reaction.

  • (2-Bromo-3-fluorophenyl)methanamine hydrochloride

  • 4-Methoxyphenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • To a flame-dried Schlenk flask, add (2-Bromo-3-fluorophenyl)methanamine hydrochloride (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide is typically in the range of 0.1-0.2 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) catalyst precursor that is effective for a wide range of Suzuki couplings.[5]

  • Base: Potassium carbonate is a moderately strong base that is sufficient to facilitate the transmetalation step and neutralize the hydrochloride salt.[5]

  • Solvent: A mixture of dioxane and water is a common solvent system for Suzuki reactions, as it dissolves both the organic and inorganic reagents.[6] Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.

Protocol 2: Buchwald-Hartwig Amination with Piperidine

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[7] This protocol provides a general procedure for the amination of (2-Bromo-3-fluorophenyl)methanamine hydrochloride with a secondary amine, piperidine.

Caption: Buchwald-Hartwig amination reaction.

  • (2-Bromo-3-fluorophenyl)methanamine hydrochloride

  • Piperidine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaO-t-Bu) (1.4 equivalents)

  • Anhydrous toluene

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a flame-dried Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add (2-Bromo-3-fluorophenyl)methanamine hydrochloride (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • Add the catalyst solution to the flask containing the substrate and base.

  • Add piperidine (1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired arylamine.

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of aryl bromides.[8]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.[9]

  • Solvent: Toluene is a common high-boiling, non-polar solvent for this reaction. It is crucial to use an anhydrous solvent to prevent catalyst deactivation.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the starting material and the synthesized products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum of (2-Bromo-3-fluorophenyl)methanamine hydrochloride would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), and the ammonium protons (NH₃⁺). The aromatic region would display complex splitting patterns due to coupling between protons and the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of (2-Bromo-3-fluorophenyl)methanamine hydrochloride would be expected to show characteristic absorption bands for:

  • N-H stretching of the ammonium group (around 3000-3300 cm⁻¹)

  • C-H stretching of the aromatic and methylene groups (around 2800-3100 cm⁻¹)

  • C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)

  • C-Br stretching (typically in the fingerprint region below 1000 cm⁻¹)

  • C-F stretching (around 1000-1300 cm⁻¹)

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the starting material and the reaction products, as well as for monitoring reaction progress.

  • Method: A reverse-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid or formic acid) is a good starting point for the analysis of this compound and its derivatives.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is suitable.

Conclusion

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a synthetically useful building block with significant potential in the development of novel chemical entities. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers to effectively utilize this compound in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. As with any chemical process, careful optimization and thorough characterization are paramount to achieving successful and reproducible results.

References

  • Chemicalbridge. (2-Bromo-3-fluorophenyl)methanamine hydrochloride. Retrieved from [Link]

  • MDPI. An Approach toward 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids via a Palladium-Catalyzed Heck–Suzuki Cascade Reaction of 16-Bromolambertianic Acid. Retrieved from [Link]

  • Nolan, S. P., & Caddick, S. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • PubChem. 4-Bromo-2-fluorobenzylamine hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. Template for Electronic Submission to ACS Journals. Retrieved from [Link]

  • SpectraBase. (4-Bromo-2-fluorophenyl)methanamine. Retrieved from [Link]

  • Supporting Information for Identification of Drugs. (n.d.).
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2015). Molecules, 20(10), 18836–18854. [Link]

  • The Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • U.S. National Library of Medicine. (2014). Design, Synthesis and Biological Evaluation of Trypanosoma brucei Trypanothione Synthetase Inhibitors. Journal of medicinal chemistry, 57(23), 10149–10165. [Link]

  • U.S. National Library of Medicine. (2015). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Pharmaceuticals (Basel, Switzerland), 8(4), 738–744. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Doc Brown's Chemistry. Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). Retrieved from [Link]

  • American Elements. (3-Bromo-2-fluorophenyl)methanamine. Retrieved from [Link]

  • S3 Amazonaws. Base-Catalyzed Aryl Halide Isomerization Enables the 4-Selective Substitution of 3-Bromopyridines. Retrieved from [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

  • MDPI. An Approach toward 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids via a Palladium-Catalyzed Heck–Suzuki Cascade Reaction of 16-Bromolambertianic Acid. Retrieved from [Link]

  • PubChem. 4-Bromo-2-fluorobenzylamine hydrochloride. Retrieved from [Link]

Sources

Method

Application Note &amp; Scale-Up Protocol: Synthesis of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride

Abstract This document provides a comprehensive guide for the scaled-up synthesis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride, a key building block in the development of novel pharmaceutical and agrochemical age...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride, a key building block in the development of novel pharmaceutical and agrochemical agents. The protocol details a robust and scalable method starting from 2-Bromo-3-fluorobenzonitrile, utilizing a borane-mediated nitrile reduction. This application note is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation designed to ensure reproducibility and safety during large-scale production.

Introduction and Strategic Rationale

(2-Bromo-3-fluorophenyl)methanamine and its hydrochloride salt are valuable intermediates in organic synthesis. The presence of bromine, fluorine, and an aminomethyl group on the phenyl ring provides multiple reaction sites for diversification, making it a strategic precursor for creating libraries of complex molecules in drug discovery pipelines.

The chosen synthetic strategy focuses on the reduction of the corresponding benzonitrile. This approach is favored for its high efficiency and functional group tolerance. While several methods exist for nitrile reduction, including catalytic hydrogenation and the use of potent hydride reagents like lithium aluminum hydride (LiAlH₄), this protocol employs a borane complex. Specifically, Borane Dimethyl Sulfide (BH₃·SMe₂) is selected for its superior stability compared to Borane-THF complex, higher concentration availability, and its proven suitability for industrial-scale operations, as it avoids the handling of gaseous reactants or high-pressure equipment.[1][2] The final step involves the straightforward conversion of the synthesized free amine to its hydrochloride salt to enhance stability and ease of handling.

Reaction Mechanism: Borane Reduction of a Nitrile

The reduction of a nitrile to a primary amine using a borane reagent is a well-established transformation.[3] The mechanism proceeds through a series of hydroboration steps.

  • Lewis Acid-Base Adduct Formation: The boron atom in BH₃, being electron-deficient, acts as a Lewis acid and coordinates to the lone pair of electrons on the nitrile's nitrogen atom.

  • First Hydride Transfer: A hydride ion (H⁻) is transferred from the borane to the electrophilic carbon of the nitrile, forming an N-borylimine intermediate.

  • Second Hydroboration: The intermediate imine undergoes a second hydroboration. Another equivalent of the borane reagent adds across the C=N double bond.

  • Formation of Amine-Borane Complex: This results in the formation of an N,N-bis(boryl)amine species which, upon workup, forms a stable amine-borane complex.

  • Hydrolysis/Work-up: The reaction is quenched, typically with an alcohol like methanol, to destroy any excess borane reagent. Subsequent acidic work-up hydrolyzes the amine-borane complex, liberating the primary amine, which is then protonated to form the ammonium salt.

Nitrile Reduction Mechanism cluster_0 Step 1: Hydroboration cluster_1 Step 2: Second Hydroboration cluster_2 Step 3: Work-up & Salt Formation Nitrile R-C≡N Adduct R-C≡N⁺-BH₃ Nitrile->Adduct + BH₃ BH3 BH₃·SMe₂ Imine_Intermediate R-CH=N-BH₂ Adduct->Imine_Intermediate Hydride Transfer Bis_Boryl R-CH₂-N(BH₂)₂ Imine_Intermediate->Bis_Boryl + BH₃ Free_Amine R-CH₂-NH₂ Bis_Boryl->Free_Amine 1. MeOH Quench 2. H₃O⁺ Work-up HCl_Salt R-CH₂-NH₃⁺Cl⁻ Free_Amine->HCl_Salt + HCl

Caption: Simplified mechanism of borane-mediated nitrile reduction.

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a ~100 g scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
  • Equipment:

    • 5 L, 4-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, 500 mL dropping funnel, and a nitrogen inlet/outlet (bubbler).

    • Large ice-water bath.

    • Rotary evaporator.

    • Büchner funnel and filtration flask.

    • Standard laboratory glassware.

  • Reagents:

    • 2-Bromo-3-fluorobenzonitrile

    • Borane dimethyl sulfide complex (BH₃·SMe₂, 10 M in THF)

    • Tetrahydrofuran (THF), anhydrous

    • Methanol (MeOH)

    • Hydrochloric acid (HCl), 37% aqueous solution

    • Sodium hydroxide (NaOH), pellets

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Hydrochloric acid solution (e.g., 2 M in diethyl ether or 4 M in 1,4-dioxane)

Quantitative Data Summary
ReagentM.W. ( g/mol )AmountMoles (mol)Equivalents
2-Bromo-3-fluorobenzonitrile200.01100.0 g0.501.0
Anhydrous THF72.111.0 L--
BH₃·SMe₂ (10 M)-~125 mL~1.25~2.5
Methanol32.04~300 mL--
Ethyl Acetate88.11~2.5 L--
HCl (for salt formation)36.46As needed>0.50>1.0
Product 240.50 ~99 g ~0.41 ~82% Yield
(2-Bromo-3-fluorophenyl)methanamine HCl
Overall Synthetic Workflow

Caption: Step-by-step workflow for the synthesis of the target compound.

Step-by-Step Procedure

Part A: Reduction of 2-Bromo-3-fluorobenzonitrile

  • Reaction Setup: Assemble the 5 L reaction flask with the mechanical stirrer, thermocouple, dropping funnel, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Charging the Reactor: Charge the flask with 2-Bromo-3-fluorobenzonitrile (100.0 g, 0.50 mol) and anhydrous THF (1.0 L). Stir the mixture until all the solid has dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add the borane dimethyl sulfide complex (10 M, ~125 mL, 1.25 mol) dropwise via the addition funnel over a period of 60-90 minutes. Causality: A slow addition rate is critical to maintain the internal temperature below 10 °C and control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir at room temperature for 12-16 hours. Monitor the reaction's completion using TLC or LC-MS.

Part B: Work-up and Isolation of the Free Amine

  • Quenching: Cool the reaction mixture back down to 0-5 °C with an ice-water bath. Slowly and carefully add methanol (~250 mL) dropwise. Vigorous hydrogen gas evolution will be observed. Continue adding methanol until the bubbling ceases. Trustworthiness: This step is crucial for safely neutralizing the reactive excess borane.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Acidic Work-up: To the resulting residue, add 2 M aqueous HCl (500 mL) and stir for 30 minutes. This step hydrolyzes the amine-borane complex and protonates the product amine, transferring it to the aqueous phase.

  • Phase Separation: Transfer the mixture to a separatory funnel. The dimethyl sulfide byproduct may form an organic layer, which should be separated and discarded. Wash the acidic aqueous layer with ethyl acetate (2 x 200 mL) to remove any non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 10 M aqueous NaOH until the pH is >12. This deprotonates the ammonium salt to the free amine, which may precipitate or form an oil.

  • Extraction: Extract the free amine into ethyl acetate (3 x 400 mL). Combine the organic extracts.

  • Drying and Isolation: Wash the combined organic layers with brine (300 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield (2-Bromo-3-fluorophenyl)methanamine as an oil or low-melting solid.

Part C: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude free amine obtained in the previous step in ethyl acetate (~1.0 L).

  • Precipitation: While stirring, slowly add a solution of 2 M HCl in diethyl ether (or 4 M in dioxane, ~300 mL, >0.60 mol) until a precipitate is formed and no further precipitation is observed upon addition of more acid.

  • Isolation: Stir the resulting slurry for 1 hour at room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with cold ethyl acetate (2 x 150 mL) to remove any residual impurities. Dry the white solid under vacuum at 40-50 °C to a constant weight.

Safety, Handling, and Waste Disposal

All personnel must be thoroughly trained on the hazards of the chemicals used.

  • Borane Dimethyl Sulfide (BH₃·SMe₂): Highly flammable liquid and vapor. In contact with water, it releases flammable gases (hydrogen) which may ignite spontaneously. It is also corrosive and has a very unpleasant odor. Handle exclusively under an inert atmosphere (Nitrogen or Argon) in a fume hood.

  • Sodium Hydroxide & Hydrochloric Acid: Corrosive and can cause severe skin burns and eye damage. Wear appropriate gloves (nitrile or neoprene), safety goggles, and a lab coat.[4][5]

  • Solvents (THF, Methanol, Ethyl Acetate): Flammable liquids. Ensure there are no ignition sources nearby.

  • Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, and chemical-resistant gloves are mandatory.

  • Waste Disposal:

    • The aqueous acidic and basic layers should be neutralized before disposal.

    • Organic solvent waste should be collected in appropriately labeled containers.

    • Quenched borane waste must be handled according to institutional and local regulations for reactive waste.

References

  • Preparation method of 2-fluoro-3-bromo-benzylamine.
  • Nitrile reduction. Wikipedia. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. National Institutes of Health (NIH). [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]

  • Safety Data Sheet: Sodium borohydride. Carl ROTH. [Link]

  • SODIUM BOROHYDRIDE HAZARD SUMMARY. NJ.gov. [Link]

Sources

Application

A Comprehensive Guide to the Analytical Characterization of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (2-Bromo-3-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative that serves as a critical building bl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative that serves as a critical building block in medicinal chemistry and drug discovery. Its precise chemical structure, identity, purity, and stability are paramount for the synthesis of targeted active pharmaceutical ingredients (APIs). This guide provides a comprehensive suite of detailed analytical methods and protocols for the complete characterization of this compound, ensuring its quality and suitability for research and development. We will delve into the causality behind experimental choices and present self-validating protocols for structural elucidation, purity determination, and physicochemical confirmation using a multi-technique approach.

Introduction and Physicochemical Properties

The rigorous characterization of pharmaceutical intermediates is a foundational requirement for modern drug development. The presence of impurities or structural ambiguities can have profound impacts on reaction outcomes, biological activity, and safety profiles. (2-Bromo-3-fluorophenyl)methanamine hydrochloride, with its halogenated aromatic ring and primary amine functional group, requires a multi-faceted analytical approach to confirm its identity and quantify its purity.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is a key consideration for both its synthesis and subsequent analytical handling.[1] This guide outlines an integrated workflow employing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

Table 1: Physicochemical Properties of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride

PropertyValueSource
IUPAC Name (2-Bromo-3-fluorophenyl)methanamine;hydrochlorideN/A
CAS Number 1214376-83-6[2]
Molecular Formula C₇H₈BrClFN[2]
Molecular Weight 240.50 g/mol [2]
Chemical Structure Chemical StructureN/A

Overall Analytical Workflow

A systematic approach is essential for the unambiguous characterization of the target compound. The following workflow ensures that structural identity is confirmed before quantitative purity analysis is performed. Each step provides orthogonal data, building a complete and trustworthy profile of the material.

G cluster_0 Characterization Workflow cluster_1 Techniques for Structural ID cluster_2 Techniques for Purity Sample Sample Structural_ID Structural Identification Sample->Structural_ID Initial Analysis Purity_Assay Purity & Assay Structural_ID->Purity_Assay Identity Confirmed NMR NMR Spectroscopy (¹H, ¹³C) Structural_ID->NMR MS Mass Spectrometry (LC-MS) Structural_ID->MS FTIR FTIR Spectroscopy Structural_ID->FTIR Final_Report Certificate of Analysis Purity_Assay->Final_Report Quantification Complete HPLC HPLC-UV Purity_Assay->HPLC EA Elemental Analysis (CHN) Purity_Assay->EA

Caption: Integrated workflow for the complete characterization of the target compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Principle and Rationale

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. For this specific molecule, key diagnostic features include:

  • The chemical shifts and splitting patterns of the three aromatic protons.

  • The characteristic signal of the benzylic methylene (-CH₂) group adjacent to the ammonium group.

  • The broad signal from the ammonium (-NH₃⁺) protons.

  • Carbon-fluorine (¹³C-¹⁹F) and proton-fluorine (¹H-¹⁹F) coupling, which provides definitive evidence for the fluorine atom's position on the aromatic ring.

Causality: The choice of a polar, aprotic solvent like DMSO-d₆ is crucial. It readily dissolves the hydrochloride salt and avoids the rapid exchange of the acidic -NH₃⁺ protons with solvent, allowing for their observation.[3]

3.2. Experimental Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved.

  • Instrument Setup:

    • Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

    • Shim the instrument to achieve good magnetic field homogeneity.

    • Reference the ¹H spectrum to the residual DMSO signal at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ signal at δ 39.52 ppm.

  • Data Acquisition:

    • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program with a 45° pulse angle, a relaxation delay of 3 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.

3.3. Data Interpretation and Expected Results

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings (in DMSO-d₆)

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key Couplings (J, Hz)
Aromatic CH (ortho to Br)~7.8 - 7.9 (m)~135 (d)³JHF ≈ 8 Hz, ⁴JHH ≈ 2 Hz
Aromatic CH (para to Br)~7.5 - 7.6 (m)~128 (d)³JHH ≈ 8 Hz, ⁴JHF ≈ 6 Hz
Aromatic CH (ortho to CH₂)~7.4 - 7.5 (m)~130 (d)³JHH ≈ 8 Hz
Benzylic CH₂~4.1 (s)~40N/A
Ammonium NH₃⁺~8.5 (br s)N/AN/A
Aromatic C-BrN/A~115 (d)²JCF ≈ 22 Hz
Aromatic C-FN/A~160 (d)¹JCF ≈ 250 Hz
Aromatic C-CH₂N/A~132 (d)³JCF ≈ 4 Hz

Note: 'd' denotes a doublet, 'm' a multiplet, 's' a singlet, 'br s' a broad singlet. Chemical shifts are estimates and should be confirmed by 2D NMR techniques (e.g., HSQC, HMBC) if necessary.

Molecular Weight Confirmation by Mass Spectrometry (MS)

4.1. Principle and Rationale

Mass spectrometry is used to confirm the molecular weight of the compound and provides evidence of its elemental composition. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, pre-charged molecules like amine hydrochlorides.[4]

Causality: The most critical diagnostic feature in the mass spectrum of this compound is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[5] This results in two major peaks in the mass spectrum separated by 2 m/z units (the [M+H]⁺ and [M+2+H]⁺ ions) with nearly identical intensities, providing a definitive signature for a monobrominated compound.

4.2. Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the amine remains protonated.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive ESI (+).

    • Scan Range: 100 - 400 m/z.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 10 L/min, 300 °C) to facilitate desolvation.

4.3. Data Interpretation and Expected Results

Table 3: Expected Ions in ESI+ Mass Spectrum

IonCalculated m/zDescription
[C₇H₈⁷⁹BrFN+H]⁺204.00Molecular ion (free base + H⁺) with ⁷⁹Br isotope.
[C₇H₈⁸¹BrFN+H]⁺206.00Molecular ion (free base + H⁺) with ⁸¹Br isotope.

The spectrum should be dominated by two peaks at m/z 204.00 and 206.00 with a relative intensity ratio of approximately 100:98. The high-resolution mass measurement should be within 5 ppm of the calculated value.

Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

5.1. Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the industry-standard method for determining the purity and assay of pharmaceutical compounds.[6] The method separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Causality: A C18 column is chosen due to its hydrophobicity, which provides good retention for the moderately polar aromatic compound.[7] A gradient elution is employed initially to screen for late-eluting impurities, after which an isocratic method can be developed for routine analysis.[7] UV detection is selected because the phenyl ring contains a chromophore that strongly absorbs UV light.

5.2. Experimental Protocol

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤2.0%.

  • Standard Preparation: Accurately prepare a standard solution of the compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard.

  • Chromatographic Conditions:

Table 4: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 10% B to 90% B over 15 min, hold 2 min, return to 10% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm
  • Data Analysis: Calculate the purity by the area percent method. Assay is determined by comparing the peak area of the sample to that of a reference standard of known purity and concentration.

Functional Group Identification by FTIR Spectroscopy

6.1. Principle and Rationale

FTIR spectroscopy identifies the functional groups present in a molecule by measuring its absorption of infrared radiation. For (2-Bromo-3-fluorophenyl)methanamine hydrochloride, the most characteristic feature is the presence of the ammonium salt.[1]

6.2. Experimental Protocol

  • Sample Preparation: Use either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. For ATR, place a small amount of the solid sample directly onto the crystal.

  • Background Scan: Perform a background scan of the empty sample compartment or clean ATR crystal.

  • Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction.

6.3. Data Interpretation and Expected Results

Table 5: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
3000 - 2500N-H Stretch (broad)Ammonium (-NH₃⁺)
1600 - 1450C=C StretchAromatic Ring
1250 - 1000C-F StretchAryl-Fluoride
< 700C-Br StretchAryl-Bromide

The broad and strong absorption band between 2500-3000 cm⁻¹ is a key indicator of the hydrochloride salt form.[1]

Elemental Composition Verification by Combustion Analysis

7.1. Principle and Rationale

Combustion analysis, or elemental analysis, provides the mass percentages of carbon, hydrogen, and nitrogen in a compound.[8] This technique offers a fundamental check of a compound's empirical formula and purity. The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[8]

7.2. Protocol

  • Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.

  • Analyze using a calibrated CHN elemental analyzer.

  • Perform the analysis in triplicate to ensure precision.

7.3. Data Interpretation and Expected Results

Table 6: Theoretical vs. Acceptable Experimental Values for C₇H₈BrClFN

ElementTheoretical %Acceptable Range
Carbon (C)34.9634.66 - 35.26
Hydrogen (H)3.353.05 - 3.65
Nitrogen (N)5.825.52 - 6.12

The experimental values should fall within ±0.3% of the theoretical values, which is the standard for confirming the elemental composition.

References

  • Reddit Chemistry Community. (2023). How to detect a HCl salt in organic compounds. [Online] Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Online] Available at: [Link]

  • PubChem. (n.d.). (3-Fluorophenyl)Methanamine Hydrochloride. [Online] Available at: [Link]

  • Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. [Online] Available at: [Link]

  • ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Online] Available at: [Link]

  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Online] Available at: [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. [Online] Available at: [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Online] Available at: [Link]

  • PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Online] Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... [Online] Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride. [Online] Available at: [Link]

  • PubMed. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. [Online] Available at: [Link]

  • MPG.PuRe. (n.d.). Supporting Information. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Online] Available at: [Link]

  • Analytik Jena. (n.d.). Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. [Online] Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. [Online] Available at: [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Online] Available at: [Link]

  • ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Online] Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). determination of active substances in antiallergic. [Online] Available at: [Link]

  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. [Online] Available at: [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Exeter Analytical. [Online] Available at: [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Online] Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, DFT analysis and docking studies OFA novel schiff base using 5-bromo salicylaldehyde and β-alanine. [Online] Available at: [Link]

  • ResearchGate. (n.d.). 19 Applications of LC/MS in pharmaceutical analysis. [Online] Available at: [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. [Online] Available at: [Link]

  • MassBank. (2016). Benzylamine. [Online] Available at: [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. [Online] Available at: [Link]

  • YouTube. (2024). LC-MS/MS Method Development for Drug Analysis. [Online] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride

Welcome to the technical support center for the synthesis of (2-bromo-3-fluorophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Google logo

Welcome to the technical support center for the synthesis of (2-bromo-3-fluorophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve your final product yield and purity.

I. Synthesis Overview & Key Challenges

The synthesis of (2-bromo-3-fluorophenyl)methanamine hydrochloride typically involves the reduction of a suitable precursor, such as 2-bromo-3-fluorobenzonitrile or 2-bromo-3-fluorobenzaldehyde, followed by conversion to the hydrochloride salt. While seemingly straightforward, this synthesis pathway presents several potential challenges that can significantly impact yield and purity. These include incomplete reactions, formation of side products, and difficulties in purification. This guide will address these common issues with practical solutions grounded in chemical principles.

A common route for synthesizing 2-fluoro-3-bromo-benzylamine involves the reduction of 2-fluoro-3-bromobenzonitrile. One patented method describes dissolving 2-fluoro-3-bromobenzonitrile in an organic solvent and adding a borane dimethyl sulfide (BH3.Me2S) solution. The reaction is then quenched with methanol. This process boasts a high yield of 95.7%.[1] Another approach involves the reduction of 3-bromo-2-fluorobenzonitrile using Raney nickel as a catalyst in an ammonia-ethanol solution, followed by treatment with hydrochloric acid to yield the hydrochloride salt.[1]

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Reductive Amination 2-Bromo-3-fluorobenzonitrile 2-Bromo-3-fluorobenzonitrile Reduction Reduction 2-Bromo-3-fluorobenzonitrile->Reduction e.g., BH3.SMe2 or H2/Raney Ni (2-Bromo-3-fluorophenyl)methanamine (2-Bromo-3-fluorophenyl)methanamine Reduction->(2-Bromo-3-fluorophenyl)methanamine HCl_Salt_Formation HCl_Salt_Formation (2-Bromo-3-fluorophenyl)methanamine->HCl_Salt_Formation 2-Bromo-3-fluorobenzaldehyde 2-Bromo-3-fluorobenzaldehyde Reductive_Amination Reductive_Amination 2-Bromo-3-fluorobenzaldehyde->Reductive_Amination NH3, H2/Catalyst Amine_Product (2-Bromo-3-fluorophenyl)methanamine Reductive_Amination->Amine_Product Amine_Product->HCl_Salt_Formation HCl Final_Product (2-Bromo-3-fluorophenyl)methanamine HCl HCl_Salt_Formation->Final_Product

Caption: Common synthetic routes to (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield in the Reduction of 2-Bromo-3-fluorobenzonitrile

Q: My reduction of 2-bromo-3-fluorobenzonitrile to the corresponding benzylamine is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in nitrile reductions can stem from several factors, including the choice of reducing agent, reaction conditions, and the presence of impurities.

Causality and Solutions:

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LAH): While a powerful reducing agent, LAH can sometimes lead to over-reduction or side reactions if not used carefully. Ensure you are using freshly opened or titrated LAH, as it deactivates upon exposure to moisture. The reaction should be performed under strictly anhydrous conditions in a suitable solvent like THF or diethyl ether.

    • Borane Complexes (e.g., BH3•THF, BH3•SMe2): These are generally milder and more selective than LAH. A patented method using borane dimethyl sulfide has shown high yields.[1] If you are using a borane reagent and still observing low yields, consider the stoichiometry. A slight excess of the borane complex may be necessary to drive the reaction to completion.

    • Catalytic Hydrogenation (e.g., Raney Nickel, Palladium on Carbon): This method can be very effective but is sensitive to catalyst poisoning. Ensure your starting material and solvent are free from sulfur-containing impurities. The pressure of hydrogen and reaction temperature are also critical parameters to optimize. For instance, one patented method uses Raney Nickel with a 4% ammonia-ethanol solution at room temperature.[1]

  • Reaction Conditions:

    • Temperature: For exothermic reductions with reagents like LAH, maintaining a low temperature (e.g., 0 °C) during addition is crucial to prevent side reactions. For catalytic hydrogenations, the optimal temperature will depend on the catalyst and substrate.

    • Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to the formation of byproducts.

  • Work-up Procedure: The work-up is critical for isolating the amine. For LAH reductions, a Fieser work-up (sequential addition of water, then NaOH solution, then more water) is often effective for quenching the reaction and precipitating aluminum salts, which can then be filtered off. Incomplete quenching or improper pH adjustment during extraction can lead to loss of the amine product.

Troubleshooting Decision Tree:

Low_Yield_Troubleshooting Start Low Yield in Nitrile Reduction Incomplete_Conversion Incomplete Conversion Observed? Start->Incomplete_Conversion Check_Reagent Verify Reducing Agent Activity (e.g., fresh LAH, active catalyst) Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Pressure) Check_Reagent->Optimize_Conditions Solution1 Increase Reagent Stoichiometry or Reaction Time Check_Reagent->Solution1 Solution2 Adjust Temperature or Change Reducing Agent Optimize_Conditions->Solution2 Workup_Issue Review Work-up Procedure (Quenching, Extraction pH) Solution3 Modify Quenching/Extraction Protocol Workup_Issue->Solution3 Incomplete_Conversion->Check_Reagent Yes Side_Products Significant Side Products? Incomplete_Conversion->Side_Products No Side_Products->Optimize_Conditions Yes Side_Products->Workup_Issue No

Caption: Decision tree for troubleshooting low reduction yields.

Problem 2: Impurities in the Final Hydrochloride Salt

Q: My final (2-bromo-3-fluorophenyl)methanamine hydrochloride product is impure. What are the likely impurities and how can I remove them?

A: Impurities in the final product can originate from the starting materials, side reactions during the synthesis, or degradation.

Common Impurities and Purification Strategies:

  • Unreacted Starting Material: If the reduction was incomplete, you might have residual 2-bromo-3-fluorobenzonitrile. This can typically be removed by recrystallization of the final hydrochloride salt.

  • Over-reduction Products: In some cases, particularly with aggressive reducing agents, dehalogenation (loss of the bromine atom) can occur. This would result in the formation of (3-fluorophenyl)methanamine. These closely related amines can be difficult to separate. Careful selection of a milder reducing agent and optimized reaction conditions are the best preventative measures.

  • Dimerization/Polymerization: Benzylamines can be susceptible to oxidative dimerization, especially if exposed to air for extended periods.[2] It is advisable to handle the free amine under an inert atmosphere (e.g., nitrogen or argon) and to convert it to the more stable hydrochloride salt promptly after purification.

  • Solvent and Reagent Residues: Ensure that all solvents used during the work-up and purification are thoroughly removed under vacuum.

Purification Protocol:

  • Free-Basing and Extraction: If your crude product is the hydrochloride salt, you can dissolve it in water, basify the solution with a strong base like NaOH to a pH > 12, and extract the free amine into an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and filter.

  • Distillation of the Free Amine: Benzylamines can often be purified by vacuum distillation.[2] This is a highly effective method for removing non-volatile impurities.

  • Recrystallization of the Hydrochloride Salt: After obtaining the purified free amine, dissolve it in a suitable solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether or isopropanol.[3] The hydrochloride salt will precipitate and can be collected by filtration. The precipitate can then be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

Data Summary Table:

Impurity TypePotential SourceRecommended Purification Method
Unreacted NitrileIncomplete ReductionRecrystallization of HCl salt
Dehalogenated AmineOver-reductionOptimize reduction conditions; difficult to separate
Dimerized ProductsOxidation of free amineHandle free amine under inert gas; prompt salt formation
Solvent ResiduesIncomplete DryingDrying under high vacuum

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to form the hydrochloride salt from the free amine?

A1: A common and effective method is to dissolve the purified free amine in a non-polar solvent like diethyl ether and then slowly add a solution of HCl in ether or bubble dry HCl gas through the solution.[3] The hydrochloride salt, being insoluble in ether, will precipitate out and can be collected by filtration. Using a stoichiometric amount of HCl is important to avoid an acidic final product.

Q2: How can I monitor the progress of the reduction reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting nitrile from the product amine. The amine will have a different Rf value. Staining with ninhydrin can help visualize the amine spot. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q3: Are there any safety precautions I should be aware of?

A3: Yes. Many of the reagents used in this synthesis are hazardous.

  • LAH and Borane complexes: These are pyrophoric and react violently with water. Handle them under an inert atmosphere and use appropriate quenching procedures.

  • Benzylamines: Can be corrosive and are often skin and respiratory irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • HCl gas/solutions: Are highly corrosive. Handle with care in a fume hood.

Q4: Can I use a different starting material, like 2-bromo-3-fluorobenzaldehyde?

A4: Yes, 2-bromo-3-fluorobenzaldehyde can be converted to the desired amine via reductive amination.[4] This typically involves reacting the aldehyde with ammonia in the presence of a reducing agent like sodium borohydride or through catalytic hydrogenation. This can be an effective alternative route.

IV. References

  • CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents. Available at:

  • Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine. An undergraduate organic experiment. Journal of Chemical Education, 50(9), 670. Available at: [Link]

  • Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. Available at: [Link]

  • Reddit. (2022). How to purify Benzylamine? : r/OrganicChemistry. Available at: [Link]

  • WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents. Available at:

  • Organic Chemistry Portal. Benzylamines. Available at: [Link]

  • ResearchGate. (2020). Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?. Available at: [Link]

  • PrepChem.com. Synthesis of benzylamine hydrochloride. Available at: [Link]

  • Purohit, M., et al. (2013). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available at: [Link]

  • Tomazi, G. (2014). Process for the Purification of Benzphetamine Hydrochloride. Scholars' Mine. Available at: [Link]

  • American Chemical Society. (1973). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. Available at: [Link]

  • Organic Syntheses Procedure. 1-bromo-2-fluorobenzene. Available at: [Link]

  • ResearchGate. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available at: [Link]

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents. Available at:

Sources

Optimization

Technical Support Center: Synthesis of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride

Document ID: TSS-BFPM-HC-001 Version: 1.0 Last Updated: January 27, 2026 Introduction Welcome to the technical support guide for the synthesis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride. This molecule is a valu...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-BFPM-HC-001

Version: 1.0

Last Updated: January 27, 2026

Introduction

Welcome to the technical support guide for the synthesis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride. This molecule is a valuable building block in medicinal chemistry and materials science. However, its multi-step synthesis presents several challenges where side reactions can significantly impact yield and purity. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered questions. Drawing from established chemical principles and field experience, we will explore the causality behind common experimental issues and provide robust, validated protocols to overcome them.

Common Synthetic Pathway Overview

A prevalent and logical synthetic route begins with 2-bromo-3-fluorobenzaldehyde, proceeding through reductive amination, optional N-protection, and final deprotection/salt formation. This pathway is chosen for its convergent nature and control over the introduction of the key functional groups.

G cluster_0 Pathway A: Reductive Amination A 2-Bromo-3-fluorobenzaldehyde B Imine Intermediate A->B NH3 or NH4OAc (Imine Formation) D (2-Bromo-3-fluorophenyl)methanamine B->D NaBH3CN or NaBH(OAc)3 (Reduction) C N-Boc-(2-Bromo-3-fluorophenyl)methanamine E (2-Bromo-3-fluorophenyl)methanamine HCl (Final Product) C->E HCl in Dioxane/EtOAc (Deprotection & Salt Formation) D->C Boc2O, Base (Protection Step - Optional but Recommended) caption Figure 1. Common synthetic workflow for (2-Bromo-3-fluorophenyl)methanamine HCl.

Caption: Figure 1. Common synthetic workflow.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Q1: My final product is contaminated with a significant amount of (2-bromo-3-fluorophenyl)methanol. What went wrong?

This is a classic side reaction in reductive amination protocols.[1] The root cause is the premature reduction of the starting aldehyde by your reducing agent before it has a chance to form the imine intermediate with the ammonia source.

Causality and Mechanism:

Standard reducing agents like sodium borohydride (NaBH₄) are highly reactive and will readily reduce aldehydes to alcohols.[2] The formation of an imine from an aldehyde and ammonia is an equilibrium-dependent process. If the rate of aldehyde reduction is competitive with or faster than the rate of imine formation and subsequent reduction, the alcohol byproduct will dominate.

G A Aldehyde (R-CHO) B Imine (R-CH=NH) A->B + NH3 (Desired Pathway) D Alcohol Byproduct (R-CH2-OH) A->D [Reduction] (Side Reaction) C Desired Amine (R-CH2-NH2) B->C [Reduction] caption Figure 2. Competing reaction pathways in reductive amination.

Caption: Figure 2. Competing reaction pathways.

Solutions:

  • Use a Selective Reducing Agent: The most robust solution is to switch to a reducing agent that is selective for the protonated iminium ion over the neutral aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this purpose due to its mild nature and excellent selectivity.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[1]

  • Control Reaction pH: Imine formation is typically catalyzed by mild acid. Maintaining a pH between 5 and 7 ensures the aldehyde is activated for nucleophilic attack by ammonia while a sufficient concentration of the iminium ion is present for reduction.

  • Two-Step Procedure: If using a less selective reagent like NaBH₄, a two-step process can be employed. First, form the imine in a solvent like methanol, potentially using a Dean-Stark trap to remove water and drive the equilibrium. Once imine formation is complete (monitored by TLC or NMR), cool the reaction and then add the reducing agent.[3]

ReagentSelectivityProsCons
NaBH₄ LowInexpensive, readily availableOften produces significant alcohol byproduct
NaBH₃CN HighHighly selective for iminesHighly toxic (cyanide release)
NaBH(OAc)₃ ExcellentHighly selective, non-toxic, mildMore expensive, can be slower

Table 1. Comparison of Reducing Agents for Reductive Amination.

Q2: My mass spectrum shows a significant peak at [M+56], and the NMR has new aliphatic signals. What is this impurity?

This impurity is almost certainly the tert-butylated product, where a tert-butyl group has been added to the aromatic ring. This is a very common side reaction during the final acid-mediated Boc-deprotection step.

Causality and Mechanism:

The cleavage of a tert-butoxycarbonyl (Boc) group with a strong acid like trifluoroacetic acid (TFA) or HCl proceeds via the formation of a relatively stable tert-butyl carbocation.[4][5] This carbocation is a potent electrophile. The product amine, containing a moderately activated aromatic ring, can act as a nucleophile in a Friedel-Crafts-type alkylation reaction, leading to the unwanted byproduct.

G A N-Boc Protected Amine B Desired Amine A->B + H+ (Desired Deprotection) C tert-Butyl Cation (t-Bu+) A->C + H+ D t-Butylated Byproduct C->D + Desired Amine (Side Reaction) E Trapped Cation (e.g., t-Bu-SPh) C->E + Scavenger (Preventative Measure) caption Figure 3. Role of scavengers in preventing t-butylation.

Caption: Figure 3. Preventing t-butylation.

Solutions:

The key is to trap the tert-butyl carbocation before it can alkylate your product. This is achieved by adding a "scavenger" to the reaction mixture.

  • Use Carbocation Scavengers: These are nucleophilic species that are more reactive towards the tert-butyl cation than your product. They are added in excess (typically 5-10% v/v) to the deprotection mixture.

ScavengerMechanism of ActionRecommended For
Triisopropylsilane (TIS) Hydride donor; reduces the carbocation.General purpose, very effective.
Water Nucleophile; forms tert-butanol.Simple, effective, but can affect solubility.
Anisole / Thioanisole Electron-rich aromatics; act as decoys for alkylation.Protecting electron-rich residues like Tryptophan or Methionine.[4]
Ethanedithiol (EDT) Potent nucleophile.Protecting Cysteine residues.[4]

Table 2. Common Carbocation Scavengers for Boc Deprotection.

Optimized Protocol: A widely used and effective cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4] See the detailed protocol in Part 3.

Q3: I am synthesizing the precursor 2-bromo-3-fluorobenzonitrile via reduction, but I am seeing a significant amount of the debrominated byproduct (3-fluorobenzonitrile). How can I prevent this?

This side reaction, known as hydrodehalogenation, is a common issue when using catalytic hydrogenation (e.g., H₂/Palladium) or highly reactive metal hydrides on aryl halides. The C-Br bond is susceptible to cleavage under these conditions.

Causality and Mechanism:

Catalytic hydrogenation on surfaces like Palladium on Carbon (Pd/C) can readily cleave aryl-halide bonds through oxidative addition and reductive elimination cycles. Similarly, aggressive reducing agents can participate in single-electron transfer (SET) mechanisms that lead to radical intermediates and subsequent loss of the halogen.

Solutions:

  • Avoid Catalytic Hydrogenation: For the reduction of a nitrile in the presence of an aryl bromide, catalytic hydrogenation is often too harsh.

  • Use Borane Complexes: Borane-tetrahydrofuran (BH₃·THF) or borane dimethyl sulfide (BMS) are excellent choices for reducing nitriles to primary amines without affecting aryl halides.[6] The reaction proceeds via coordination of the boron to the nitrogen, followed by hydride delivery, which is a mechanism that does not readily cleave the C-Br bond.

  • Alternative Reagents: Lithium aluminum hydride (LiAlH₄) can also be used, but it is highly reactive and requires stringent anhydrous conditions. Careful temperature control is critical to avoid side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

The choice depends on commercial availability and cost.

  • 2-Bromo-3-fluorobenzaldehyde: An excellent starting point as it allows for direct conversion to the amine via reductive amination.[7][8]

  • 2-Bromo-3-fluorotoluene: Requires an additional oxidation step to get to the aldehyde. This step can be problematic, as over-oxidation to the carboxylic acid is a common side reaction.[9]

  • 3-Fluorotoluene: Requires both bromination and oxidation. The bromination step needs careful control to ensure the correct regioselectivity, as the fluorine is an ortho-, para-director and the methyl group is also ortho-, para-directing.[10]

For laboratory-scale synthesis, starting with 2-bromo-3-fluorobenzaldehyde is generally the most efficient and reliable path.

Q2: Is it necessary to protect the amine with a Boc group after the reduction?

While not strictly mandatory, it is highly recommended. The free amine is a polar, often water-soluble compound that can be difficult to purify via standard column chromatography on silica gel. The N-Boc protected intermediate is typically a non-polar, crystalline solid that is easily purified by chromatography or recrystallization. The subsequent deprotection/salt formation step is very clean when performed correctly (with scavengers), providing the final hydrochloride salt in high purity.

Q3: What analytical techniques are crucial for monitoring this synthesis?

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress at every step. Use a combination of non-polar (e.g., Hexane/Ethyl Acetate) and polar (e.g., DCM/Methanol) solvent systems.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts, such as the alcohol from premature reduction or isomeric impurities from the bromination step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive tool for structural confirmation of intermediates and the final product. ¹⁹F NMR is particularly useful for confirming the fluorine's chemical environment and detecting any fluorine-containing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Best for monitoring the progress of the final deprotection step and quantifying the purity of the final non-volatile salt.

Part 3: Key Experimental Protocols

Protocol 1: Optimized Reductive Amination of 2-Bromo-3-fluorobenzaldehyde

This protocol is designed to minimize the formation of the alcohol byproduct.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-fluorobenzaldehyde (1.0 eq) and methanol (10 mL per gram of aldehyde).

  • Ammonia Source: Add ammonium acetate (NH₄OAc) (3.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC for the consumption of the starting aldehyde.

  • Reduction: In a separate flask, dissolve sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in methanol. Add this solution slowly to the reaction mixture over 20-30 minutes.

    • Rationale: Slow addition helps to control any exotherm and ensures the reducing agent reacts with the formed imine rather than accumulating.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC/LC-MS analysis shows complete conversion to the desired amine.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be carried forward to the protection step or purified if necessary.

Protocol 2: Boc Deprotection with Carbocation Scavengers

This protocol is designed to prevent tert-butylation of the product.

  • Setup: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM) (10 mL per gram).

  • Scavenger Addition: To the solution, add triisopropylsilane (TIS) (0.25 mL per gram of protected amine, ~2.5% v/v) and water (0.25 mL per gram, ~2.5% v/v).

    • Rationale: This creates the scavenger "cocktail" in situ to immediately trap any formed carbocations.

  • Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10 eq).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

  • Salt Formation: Dissolve the resulting oil in a minimal amount of diethyl ether or ethyl acetate. Add a 4M solution of HCl in 1,4-dioxane dropwise until a precipitate forms.

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether and dry in vacuo to yield the final hydrochloride salt.

References

  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E69, o1246. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-fluorotoluene. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

  • Google Patents. (2021). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.
  • Google Patents. (2010). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Kappe, C. O., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. [Link]

  • Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-fluorobenzaldehyde. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

  • American Chemical Society. (2026). Organic Letters Current Issue. ACS Publications. [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved January 27, 2026, from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • LibreTexts Chemistry. (2023). Reductive Amination. [Link]

  • Chad's Prep. (2018, September 20). 18.2a EAS Bromination and Chlorination [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved January 27, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]

  • Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (2-Bromo-3-fluorophenyl)methanamine HCl

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for (2-Bromo-3-fluorophenyl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for (2-Bromo-3-fluorophenyl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. We understand that navigating the complexities of substituted benzylamines requires a nuanced approach. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter. Our goal is to empower you to optimize your reaction conditions, troubleshoot effectively, and achieve reliable, high-purity results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and general use of (2-Bromo-3-fluorophenyl)methanamine HCl.

Q1: What are the fundamental properties of (2-Bromo-3-fluorophenyl)methanamine HCl?

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a substituted benzylamine salt. Its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 1214376-83-6[1]
Molecular Formula C₇H₈BrClFN[1]
Molecular Weight 240.50 g/mol [1]
Typical Purity ≥97%[1]

Understanding these basic properties is the first step in proper experimental design, including stoichiometric calculations and analytical characterization.

Q2: How should I properly handle and store this reagent?

Proper handling and storage are critical to maintain the reagent's integrity and ensure laboratory safety.

  • Handling: Always handle (2-Bromo-3-fluorophenyl)methanamine HCl in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[2] After handling, wash hands thoroughly with soap and water.[3]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2][3] For long-term storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent degradation from moisture and atmospheric components.

Q3: What are the most common synthetic routes to prepare this amine, and which is recommended?

The primary synthetic route for preparing (2-Bromo-3-fluorophenyl)methanamine involves the reduction of the corresponding nitrile, 2-bromo-3-fluorobenzonitrile. This transformation is reliable and can be achieved through several methods:

  • Borane-Based Reduction: The use of borane reagents, such as Borane Dimethyl Sulfide (BH₃·SMe₂) complex in a solvent like tetrahydrofuran (THF), is a highly effective method.[4] This approach is known for its high yield and clean conversion under relatively mild conditions (room temperature).[4]

  • Catalytic Hydrogenation: This is a classic and scalable method for nitrile reduction. It typically involves hydrogen gas and a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), often in an alcoholic solvent like methanol or ethanol.[5][6][7] The presence of ammonia is sometimes used to suppress the formation of secondary amine byproducts.[4]

For laboratory-scale synthesis where high purity is paramount, the borane-based reduction is often preferred due to its selectivity and operational simplicity. For larger-scale industrial production, catalytic hydrogenation may be more cost-effective.[5]

Q4: Which analytical techniques are best for monitoring reaction progress and assessing product purity?

A multi-technique approach is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction's progress. It allows you to visualize the consumption of the starting material (nitrile) and the formation of the amine product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It is used to determine the precise purity of the final product and to quantify any impurities present.[4][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product. The proton NMR will show a characteristic singlet for the benzylic CH₂ protons, typically around 4.10 ppm (in D₂O).[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and byproducts that may have formed during the reaction.[9]

Section 2: Synthetic Protocol & Optimization: Reduction of 2-Bromo-3-fluorobenzonitrile

This section provides a detailed protocol for the synthesis of (2-Bromo-3-fluorophenyl)methanamine via the reduction of the corresponding nitrile, a common and effective preparative method.

Experimental Protocol: Synthesis via Borane Reduction

This protocol is adapted from established procedures for structurally similar compounds and is designed for high-yield laboratory synthesis.[4]

Step 1: Reaction Setup

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-bromo-3-fluorobenzonitrile (1.0 eq).

  • Dissolve the nitrile in anhydrous tetrahydrofuran (THF) (approx. 0.5 M solution).

  • Cool the solution to 0 °C using an ice bath.

Step 2: Addition of Reducing Agent

  • Slowly add Borane Dimethyl Sulfide complex (BH₃·SMe₂, 2.0 M in THF, approx. 1.5 eq) dropwise to the stirred nitrile solution over 30-45 minutes, maintaining the internal temperature at 0 °C.

  • Causality: The slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of borane-amine complexes that can be difficult to break.

Step 3: Reaction Progression

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting nitrile is fully consumed.

Step 4: Quenching and Workup

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add methanol (MeOH) dropwise to quench the excess borane. Vigorous hydrogen gas evolution will be observed. Continue adding MeOH until the bubbling ceases.

  • Causality: Methanol reacts with excess borane to form trimethoxyborate and hydrogen gas. This step must be done cautiously in a well-ventilated fume hood.

  • Remove the solvent under reduced pressure.

Step 5: Product Isolation and Salt Formation

  • Dissolve the crude residue in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Wash the organic layer sequentially with 1 M NaOH (to remove boron byproducts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as an oil.

  • To form the hydrochloride salt, dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in ether (e.g., 2 M) dropwise until precipitation is complete.

  • Collect the solid product by filtration, wash with cold ether, and dry under vacuum to yield (2-Bromo-3-fluorophenyl)methanamine HCl as a white solid.

Optimization Parameters

The following table summarizes key parameters that can be adjusted to optimize the reaction.

ParameterRecommended RangeRationale & Key Considerations
Reducing Agent Equiv. 1.2 - 2.0 eqUsing a slight excess ensures complete conversion. A large excess increases quenching difficulty and cost.
Reaction Temperature 0 °C to Room Temp.Initial addition at 0 °C controls exothermicity. Reaction at room temperature is typically sufficient for completion. Higher temperatures may lead to side reactions.
Solvent Anhydrous THF, DichloromethaneTHF is preferred for its ability to dissolve borane complexes. Strict anhydrous conditions are necessary as borane reacts with water.
Reaction Time 8 - 16 hoursMonitor by TLC/HPLC. Reaction time can vary based on scale and substrate purity.
Synthesis and Workup Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Isolation A 1. Dissolve Nitrile in THF B 2. Cool to 0 °C A->B C 3. Add BH3·SMe2 (1.5 eq) B->C D 4. Warm to RT, Stir 12-16h C->D E 5. Quench with MeOH at 0 °C D->E Reaction Complete F 6. Solvent Evaporation E->F G 7. Acid-Base Extraction F->G H 8. Form HCl Salt G->H I 9. Filter and Dry Product H->I

Caption: Workflow for the synthesis of (2-Bromo-3-fluorophenyl)methanamine HCl.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your synthesis.

Q1: My reaction has stalled or shows a low yield of the desired amine. What should I do?

Low conversion is a common issue that can often be traced back to reagent quality or reaction conditions.

  • Potential Cause 1: Inactive Reducing Agent. Borane Dimethyl Sulfide is sensitive to moisture and air. Improper storage can lead to decomposition and reduced activity.

    • Solution: Use a fresh bottle of the reagent or titrate an older bottle to determine its molarity. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (N₂ or Ar).

  • Potential Cause 2: Impure Starting Material. Impurities in the 2-bromo-3-fluorobenzonitrile, particularly acidic impurities, can consume the reducing agent.

    • Solution: Verify the purity of your starting nitrile by NMR or GC-MS. If necessary, purify it by recrystallization or column chromatography before the reaction.

  • Potential Cause 3: Insufficient Reaction Time or Temperature. While the reaction typically proceeds well at room temperature, sterically hindered or electronically deactivated substrates may require more forcing conditions.

    • Solution: First, ensure the reaction has run long enough (at least 12 hours) while monitoring via TLC/HPLC. If conversion remains low, consider gently heating the reaction mixture to 40-50 °C. However, be aware that higher temperatures can increase the risk of side reactions.[10]

Q2: I'm observing significant impurity formation alongside my product. How can I identify and prevent these impurities?

Impurity profiles can reveal much about the reaction mechanism and conditions.

  • Common Impurity 1: Unreacted Starting Material. This is the most straightforward impurity, indicating incomplete conversion (see Q1).

  • Common Impurity 2: Secondary Amine (Dibenzylamine). This arises from the newly formed primary amine reacting with an intermediate imine before it can be reduced.

    • Prevention: This is more common in catalytic hydrogenation than with borane reduction. In hydrogenation, adding ammonia to the reaction mixture can help minimize this side reaction by competing for the intermediate.[4] For borane reductions, ensuring a slight excess of the reducing agent helps to quickly reduce the imine intermediate as it forms.

  • Common Impurity 3: Debrominated Product. Reductive removal of the bromine atom can occur, especially under harsh conditions (e.g., high catalyst loading or high hydrogen pressure in catalytic hydrogenation).

    • Prevention: Use milder reducing agents like sodium borohydride in the presence of a Lewis acid, or carefully control the stoichiometry and conditions of the catalytic hydrogenation. Avoid excessive temperatures and prolonged reaction times.

Troubleshooting Decision Tree for Impurity Issues

G cluster_outcomes cluster_solutions Start Analyze Crude Product (HPLC, GC-MS, NMR) Impurity_ID Identify Major Impurity Start->Impurity_ID Nitrile Starting Nitrile Present Impurity_ID->Nitrile Unreacted SM Dimer Secondary Amine (Dimer) Impurity_ID->Dimer High MW Impurity Debromo Debrominated Product Impurity_ID->Debromo Loss of Bromine Sol_Nitrile Increase Reaction Time/Temp Check Reagent Activity (See Q1) Nitrile->Sol_Nitrile Sol_Dimer Ensure Excess Reducing Agent (For Hydrogenation: Add NH3) Dimer->Sol_Dimer Sol_Debromo Use Milder Conditions Reduce Catalyst Loading Avoid High Temperatures Debromo->Sol_Debromo

Caption: Decision tree for identifying and mitigating common reaction impurities.

Q3: My product is difficult to isolate. The workup is messy and I'm experiencing low recovery.

Isolation challenges, especially with amines, often stem from their basicity and solubility properties.

  • Problem: Emulsion during Acid-Base Extraction. The amphiphilic nature of benzylamines can lead to stable emulsions during liquid-liquid extraction, trapping the product between the aqueous and organic layers.

    • Solution 1: 'Salting Out'. Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[10]

    • Solution 2: Filtration. Pass the emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.

  • Problem: Low Recovery after HCl Salt Formation. The product may not precipitate cleanly or may remain partially dissolved in the solvent.

    • Solution 1: Solvent Choice. Ensure you are using a non-polar solvent in which the HCl salt is poorly soluble, such as diethyl ether, hexane, or ethyl acetate. Avoid alcohols like methanol where the salt has higher solubility.

    • Solution 2: Concentration and Trituration. If direct precipitation fails, concentrate the solution of the free amine. Then, add a non-polar solvent like hexane and stir vigorously (trituration). This can often induce crystallization or precipitation of the HCl salt, which can then be isolated by filtration.

References

  • WO2014071545A1: Preparation method for 2-bromo-3-fluorobenzoic acid.
  • CN108484410B: A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile.
  • Reddit Chemistry: Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Organic Chemistry Portal: Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • CN113372223A: Preparation method of 2-fluoro-3-bromo-benzylamine.
  • US6388135B1: Preparation of 4-bromoaniline derivatives.
  • Nigh, W. G. (1972): The Gabriel Synthesis of Benzylamine. Journal of Chemical Education. [Link]

  • Indian Academy of Sciences: Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. [Link]

  • Ashenhurst, J. (2017): Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • MDPI: Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives. Molecules. [Link]

  • Kramer, S. (2018): Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews. [Link]

  • Li, et al. (2020): Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone. Molecules. [Link]

  • CN102993022A: Preparation method of bromoaniline.
  • ResearchGate: Efficient and selective hydrogenation of benzonitrile to benzylamine. ResearchGate Publication. [Link]

  • US5977409A: Method of using α-substituted benzylamine chiral auxiliary synthetic reagents.
  • Chemistry Steps: Reductive Amination. Chemistry Steps. [Link]

  • ACS Publications: Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes. Organometallics. [Link]

  • NIH: 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Vicker, et al. (2011): Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Journal of Medicinal Chemistry. [Link]

  • Ahuja, S. (2018): Evaluating Impurities in Drugs. ResearchGate Publication. [Link]

  • CN1467197A: Method for preparing benzyl amine by catalytic hydrogenation.
  • Organic Chemistry Portal: Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: (2-Bromo-3-fluorophenyl)methanamine Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (2-Bromo-3-fluorophenyl)methanamine hydrochloride. This guide is designed to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (2-Bromo-3-fluorophenyl)methanamine hydrochloride. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and practical field experience to ensure the scientific integrity and successful application of this compound.

Introduction: The Critical Role of Purity

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. The purity of this starting material is paramount, as even trace impurities can lead to unwanted side reactions, impact product yield and quality, and potentially introduce toxic by-products in the final active pharmaceutical ingredient (API). This guide will help you identify, understand, and control common impurities associated with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding impurities in (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

Synthesis-Related Impurities

The most probable synthetic route to (2-Bromo-3-fluorophenyl)methanamine is the reduction of 2-bromo-3-fluorobenzonitrile. Impurities from this process are among the most common encountered.

A1: The presence of unreacted 2-bromo-3-fluorobenzonitrile is typically due to an incomplete reduction reaction.

Causality:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent, commonly a borane complex like borane-tetrahydrofuran (BH₃·THF), may have been insufficient for complete conversion.

  • Reaction Conditions: Low reaction temperatures or short reaction times can lead to an incomplete reaction.

  • Reagent Quality: The quality and concentration of the borane reagent can affect its reactivity.

Troubleshooting & Prevention:

  • Optimize Stoichiometry: Ensure a slight excess of the reducing agent is used.

  • Control Reaction Parameters: Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion before quenching.

  • Reagent Verification: Use freshly opened or properly stored borane reagents.

Purification: Recrystallization of the hydrochloride salt from a suitable solvent system, such as isopropanol/ether, can effectively remove the less polar benzonitrile starting material.

A2: The formation of an N-((2-bromo-3-fluorophenyl)methyl)-1-(2-bromo-3-fluorophenyl)methanimine is a common by-product in nitrile reductions.

Causality: This impurity arises from the reaction of the newly formed primary amine with the intermediate imine formed during the reduction of the nitrile. This is more prevalent if the reaction is not sufficiently controlled.

Impact: This dimeric impurity can complicate purification and may have its own reactivity in subsequent synthetic steps, leading to undesired products.

Troubleshooting & Prevention:

  • Controlled Addition: Add the reducing agent to the nitrile solution at a controlled rate to maintain a low concentration of the intermediate imine.

  • Reaction Quench: Once the reaction is complete, promptly quench the reaction to prevent further side reactions.

Analytical Detection: This impurity can be detected by LC-MS, where its mass will be approximately double that of the desired product.

Degradation-Related Impurities

Benzylamines and their salts can be susceptible to degradation under certain conditions.

A3: The presence of 2-bromo-3-fluorobenzaldehyde is a result of the oxidation of the benzylamine.[1][2][3]

Causality:

  • Exposure to Air (Oxygen): Benzylamines can be oxidized by atmospheric oxygen, particularly in the presence of light or trace metal catalysts.[4]

  • Storage Conditions: Improper storage, such as exposure to high temperatures or light, can accelerate this degradation process.

Impact: The aldehyde can react with the primary amine to form an imine, leading to a mixture of impurities and reducing the overall purity of the material.

Troubleshooting & Prevention:

  • Inert Atmosphere: Store (2-Bromo-3-fluorophenyl)methanamine hydrochloride under an inert atmosphere, such as nitrogen or argon.

  • Protection from Light: Store the compound in an amber vial or in the dark.

  • Controlled Temperature: Store at the recommended temperature, typically 2-8 °C.

A4: Discoloration and the appearance of multiple small peaks can be indicative of general degradation. Forced degradation studies, which intentionally expose the drug substance to harsh conditions, help to identify potential degradation products.[5][6][7][8]

Causality:

  • Hydrolysis: The hydrochloride salt is generally stable, but prolonged exposure to moisture, especially at elevated temperatures, could potentially lead to some degradation.

  • Photodegradation: Exposure to UV light can cause complex degradation pathways.

  • Oxidative Degradation: As mentioned, oxidation is a key degradation pathway.[1][2][3]

Troubleshooting & Prevention:

  • Proper Handling: Handle the compound in a controlled environment, minimizing exposure to air, light, and moisture.

  • Stability-Indicating Methods: Develop and use a stability-indicating HPLC method to track the formation of any degradation products over time.

Analytical Protocols

Accurate analysis is crucial for impurity profiling. Below are recommended starting points for analytical method development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride and its impurities.

Table 1: Recommended HPLC Conditions

ParameterRecommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase.
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Column Temperature 30 °C

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve the (2-Bromo-3-fluorophenyl)methanamine hydrochloride sample in the mobile phase starting condition (e.g., 95:5 Mobile Phase A:B) to a final concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution into the HPLC system.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Analysis: Identify and quantify the main peak and any impurity peaks based on their retention times and peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities. Due to the polar nature of the amine hydrochloride, derivatization is often necessary.[9][10][11]

Table 2: Recommended GC-MS Conditions (after derivatization)

ParameterRecommendation
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
MS Detector Electron Ionization (EI) at 70 eV

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Free-Basing: Dissolve the hydrochloride salt in water and basify with a suitable base (e.g., NaOH) to a pH > 10. Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.

  • Derivatization: To the solution of the free amine, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a suitable acylating agent. Heat the mixture if necessary to ensure complete reaction.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Acquisition and Analysis: Acquire the data and identify impurities by comparing their mass spectra to libraries (e.g., NIST) and the expected fragmentation patterns.

Visualizing Impurity Formation and Analysis

To better understand the relationships between the compound, its impurities, and the analytical workflow, the following diagrams are provided.

Potential Impurity Pathways for (2-Bromo-3-fluorophenyl)methanamine 2-Bromo-3-fluorobenzonitrile 2-Bromo-3-fluorobenzonitrile Intermediate Imine Intermediate Imine 2-Bromo-3-fluorobenzonitrile->Intermediate Imine Reduction (e.g., BH3) (2-Bromo-3-fluorophenyl)methanamine (2-Bromo-3-fluorophenyl)methanamine Intermediate Imine->(2-Bromo-3-fluorophenyl)methanamine Reduction Dimeric Imine Impurity Dimeric Imine Impurity Intermediate Imine->Dimeric Imine Impurity Reaction with amine 2-Bromo-3-fluorobenzaldehyde 2-Bromo-3-fluorobenzaldehyde (2-Bromo-3-fluorophenyl)methanamine->2-Bromo-3-fluorobenzaldehyde Oxidation General Workflow for Impurity Analysis cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Preparation (HPLC) Dissolve in Mobile Phase HPLC Injection HPLC Injection Sample Preparation (HPLC)->HPLC Injection Data Analysis (HPLC) Quantification HPLC Injection->Data Analysis (HPLC) Sample Preparation (GC-MS) Free-Basing & Derivatization GC-MS Injection GC-MS Injection Sample Preparation (GC-MS)->GC-MS Injection Data Analysis (GC-MS) Identification GC-MS Injection->Data Analysis (GC-MS) Sample Sample Sample->Sample Preparation (HPLC) Sample->Sample Preparation (GC-MS)

Caption: Workflow for impurity detection and identification.

References

  • Du, D.-M., et al. (2006). The catalytic asymmetric borane reduction of both electron-deficient and electron-rich ketones was achieved with high enantioselectivity with a C3-symmetric chiral tris(β-hydroxy phosphoramide) ligand. Organic Letters, 8(7), 1327-1330. [Link]

  • Gawande, M. B., et al. (2003). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 115(3), 143-150. [Link]

  • Vaskova, J., et al. (2015). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS ONE, 10(6), e0129380. [Link]

  • Kar, S., et al. (2024). Hydrolysis of ammonia borane for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation. Catalysis Science & Technology. [Link]

  • Kelani, K., et al. (2025). A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. [Link]

  • Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. [Link]

  • Oh, S., et al. (2018). Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. The Journal of Organic Chemistry, 83(15), 8448-8455. [Link]

  • Meenakshisundaram, S. P., & Sockalingam, R. (2025). Kinetics and mechanism of the oxidation of Substituted Benzylamines by Oxo(Salen)Manganese (V) Complexes. ResearchGate. [Link]

  • Pandey, S., et al. (2021). Appliance of the ICH Guidelines: Forced Degradation Studies on Abafungin and Development of Validated Stability Indicating Method by 1st Order Derivative Spectroscopy. International Journal of Pharmaceutical and Phytopharmacological Research, 11(1), 21-27. [Link]

  • Kumar, A., et al. (2018). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry, 42(18), 15029-15035. [Link]

  • Ramachandran, P. V., et al. (2022). Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation. ACS Omega, 7(17), 14377–14389. [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 22-44. [Link]

  • Wijma, H. J., et al. (1998). Structure−Activity Relationships in the Oxidation of Para-Substituted Benzylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry, 37(8), 2593-2603. [Link]

  • Valdez, C. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov. [Link]

  • Wang, C., et al. (2024). A Review on Catalytic Hydrolysis of Ammonia Borane for Hydrogen Production. MDPI. [Link]

  • Sieland, B., et al. (2022). Stoichiometric reductions of benzonitrile (4 a). (yields determined by ¹H NMR with hexamethylbenzene as internal standard). ResearchGate. [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1014-1025. [Link]

  • Valdez, C. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Forensic Sciences, 68(5), 1629-1638. [Link]

  • Patel, P., & Patel, M. (2016). A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i. SciSpace. [Link]

  • Lee, H., et al. (2023). Development and Validation of a Solvent-Free Headspace GC–MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. MDPI. [Link]

  • Xia, B., et al. (2013). Hydrolysis of ammonia borane and metal amidoboranes: A comparative study. The Journal of Chemical Physics, 138(13), 134703. [Link]

  • Niedermeier, S., & Scriba, G. K. E. (2022). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]

  • Lokhande, M. V., et al. (2014). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 9(5), 58-64. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Archer, R. P., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Drug Testing and Analysis, 7(10), 883-896. [Link]

  • Imajima, T., et al. (2015). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. The Journal of Organic Chemistry, 80(1), 581-587. [Link]

  • Epping, M., et al. (2018). Ammonia–Borane and Amine–Borane Dehydrogenation Mediated by Complex Metal Hydrides. Chemical Reviews, 118(18), 8847-8891. [Link]

  • Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron, 59(31), 5817-5821. [Link]

  • Krzek, J., et al. (2000). determination of active substances in antiallergic. Acta Poloniae Pharmaceutica-Drug Research, 57(3), 177-182. [Link]

  • Lin, C.-H., & Chen, W.-H. (n.d.). Supporting Information for Degradation of Benzylamines During Chlorination and Chloramination. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactions with (2-Bromo-3-fluorophenyl)methanamine HCl

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (2-bromo-3-fluorophenyl)methanamine hydrochloride. This guide is designed to provide in-depth, practical s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (2-bromo-3-fluorophenyl)methanamine hydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered during reactions involving this versatile but sometimes tricky building block. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve your desired synthetic outcomes.

Understanding the Reagent: Key Physicochemical Properties

(2-Bromo-3-fluorophenyl)methanamine hydrochloride (C₇H₈BrClFN, MW: 240.50 g/mol ) is a substituted benzylamine derivative.[1] Its reactivity is primarily dictated by the interplay of three key features on the aromatic ring: the nucleophilic primary amine, the ortho-bromo group, and the meta-fluoro group. The hydrochloride salt form enhances its stability and ease of handling compared to the free base.[2]

PropertyValue/DescriptionImplication for Reactivity
Molecular Formula C₇H₈BrClFNHigh halogen content offers multiple handles for cross-coupling reactions.
Molecular Weight 240.50 g/mol Important for accurate molar calculations.
Form Hydrochloride SaltStable, solid form. Requires basification to liberate the free amine for nucleophilic reactions.
Key Functional Groups Primary Amine (-CH₂NH₂)Nucleophilic site for amide bond formation, alkylations, and reductive aminations.
Aryl Bromide (Ar-Br)Excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Aryl Fluoride (Ar-F)Generally less reactive than the aryl bromide, but can participate in nucleophilic aromatic substitution (SNAᵣ) under specific conditions.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues you may encounter.

Issue 1: Low or No Conversion in Amide Coupling Reactions

Question: I'm attempting an amide coupling between (2-bromo-3-fluorophenyl)methanamine and a carboxylic acid using a standard coupling agent like HATU, but I'm seeing very low yield of my desired amide. What's going wrong?

Answer: This is a frequent challenge that typically points to one of two root causes: incomplete liberation of the free amine or suboptimal coupling conditions.

Root Cause Analysis and Solutions:

  • Incomplete Liberation of the Free Amine: The starting material is a hydrochloride salt. The primary amine is protonated and therefore non-nucleophilic. You must add a suitable base to neutralize the HCl and generate the free amine in situ.

    • Recommended Bases: Use a non-nucleophilic organic base. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices.[4] A slight excess (1.1-1.5 equivalents) is often sufficient. Inorganic bases like potassium carbonate can also be used, particularly in polar aprotic solvents like DMF, but may lead to heterogeneity.

  • Suboptimal Coupling Reagent or Conditions: While HATU is a powerful coupling agent, its effectiveness can be influenced by steric hindrance and the electronic nature of the substrates.

    • Steric Hindrance: The ortho-bromo group on the benzylamine can create steric congestion around the amine, potentially slowing the reaction rate.[5]

    • Troubleshooting Steps:

      • Increase Equivalents of Base: Ensure your base is in sufficient excess to fully neutralize the HCl salt and the acidic byproduct of the coupling reaction.

      • Optimize Reaction Temperature: While many amide couplings run well at room temperature, gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier.

      • Consider Alternative Coupling Reagents: If HATU is failing, consider other carbodiimide-based reagents like EDC in combination with an additive like HOBt, or phosphonium-based reagents like PyBOP.

Experimental Protocol: Standard Amide Coupling

  • To a solution of your carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add (2-bromo-3-fluorophenyl)methanamine HCl (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup and purification.

Issue 2: Failure of Suzuki or Other Cross-Coupling Reactions at the Aryl Bromide Position

Question: I'm trying to perform a Suzuki coupling with a boronic acid at the C-Br bond of my (2-bromo-3-fluorophenyl)methanamine derivative, but the reaction is not proceeding. What are the likely causes?

Answer: Failure in palladium-catalyzed cross-coupling reactions often stems from catalyst inhibition, incorrect reaction setup, or issues with the reagents. The primary amine in your substrate can be a complicating factor.

Root Cause Analysis and Solutions:

  • Catalyst Inhibition by the Free Amine: The primary amine can coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: Protect the amine group prior to the cross-coupling reaction. A Boc (tert-butyloxycarbonyl) group is a common and effective choice as it can be easily removed later.

  • Incorrect Ligand or Palladium Pre-catalyst: The choice of ligand is critical for successful cross-coupling. For an electron-rich and sterically hindered substrate, a bulky, electron-donating phosphine ligand is often required.

    • Recommended Catalytic Systems:

      • Pd(PPh₃)₄

      • Pd(dppf)Cl₂

      • A combination of a palladium source like Pd₂(dba)₃ with a ligand such as SPhos or XPhos.

  • Inadequate Base or Solvent: The base plays a crucial role in the transmetalation step of the catalytic cycle.[6] The solvent must be able to dissolve the reagents and be stable at the reaction temperature.

    • Recommended Conditions:

      • Bases: K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.

      • Solvents: A mixture of an organic solvent like dioxane, toluene, or DMF with water is typical for Suzuki couplings.

Troubleshooting Workflow for a Failed Suzuki Coupling

G start Failed Suzuki Coupling check_amine Is the amine protected? start->check_amine protect_amine Protect the amine (e.g., with Boc₂O) check_amine->protect_amine No check_catalyst Review Pd source and ligand check_amine->check_catalyst Yes protect_amine->check_catalyst change_ligand Use a bulky, electron-donating ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand Ineffective check_conditions Verify base and solvent check_catalyst->check_conditions Appropriate change_ligand->check_conditions optimize_conditions Try a stronger base (e.g., K₃PO₄) or different solvent system (e.g., Dioxane/H₂O) check_conditions->optimize_conditions Ineffective success Successful Coupling check_conditions->success Appropriate optimize_conditions->success

Sources

Optimization

Technical Support Center: (2-Bromo-3-fluorophenyl)methanamine hydrochloride

Welcome to the technical support guide for (2-Bromo-3-fluorophenyl)methanamine hydrochloride (CAS: 1214376-83-6). This document is designed for researchers, scientists, and drug development professionals to address commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2-Bromo-3-fluorophenyl)methanamine hydrochloride (CAS: 1214376-83-6). This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the handling, storage, and application of this compound. Our goal is to provide not just solutions, but a deeper understanding of the material's chemical nature to empower you in your research.

Section 1: Foundational Knowledge & Proactive Stability Management

This section addresses the most frequently asked questions regarding the fundamental properties and proper handling of (2-Bromo-3-fluorophenyl)methanamine hydrochloride to prevent stability issues before they arise.

Q1: What are the optimal storage conditions for (2-Bromo-3-fluorophenyl)methanamine hydrochloride to ensure its long-term stability?

A1: Proper storage is the most critical factor in maintaining the integrity of your compound. As a substituted benzylamine hydrochloride, it is susceptible to degradation from atmospheric moisture, light, and heat.

The primary rationale for these conditions is to mitigate two key risks:

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic.[1] Absorbed water can act as a medium for hydrolytic degradation or facilitate reactions with atmospheric components like CO₂.

  • Oxidation & Photodegradation: The benzylamine moiety can be susceptible to oxidation, often catalyzed by light or trace metal impurities. This process can lead to the formation of colored impurities.

Recommended Storage Protocol: For optimal long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[2][3]

ParameterRecommended ConditionRationale
Temperature 2-8°C[4][5]Slows down potential degradation kinetics. Avoids freeze-thaw cycles.
Atmosphere Inert Gas (Argon, Nitrogen)[2]Minimizes risk of oxidation.
Light Amber vial or stored in the darkPrevents photolytic degradation.
Container Tightly-sealed, non-reactive (e.g., glass)Prevents moisture absorption and contamination.[6][7][8]
Incompatibilities Store away from strong oxidizing agents and strong bases.[9][10]Prevents chemical reactions leading to degradation.
Q2: My solid (2-Bromo-3-fluorophenyl)methanamine hydrochloride has developed a yellow or brownish tint over time. What is the likely cause and is it still usable?

A2: A change in color from white/off-white to yellow or brown is a common visual indicator of degradation. The most probable cause is the oxidation of the benzylic amine. This process can form imines and other conjugated systems, which are chromophores that absorb visible light, appearing colored.

Causality:

  • Atmospheric Oxygen: Exposure to air, especially over extended periods or at elevated temperatures, can lead to slow oxidation.

  • Light Exposure: UV or even ambient light can provide the energy to initiate photo-oxidative processes.

Workflow for Assessing Usability: Before using a discolored reagent, its purity must be verified. A significant color change implies that a notable fraction of the material has degraded, which could compromise your experimental results.

G A Visual Observation: Compound has discolored B Quarantine the Batch A->B C Perform Purity Analysis (See Protocol Below, e.g., HPLC, NMR) B->C D Is Purity >95% (or acceptable for your application)? C->D E Proceed with Experiment (Use with caution, document batch details) D->E Yes F Discard Batch (Follow appropriate chemical waste disposal guidelines) D->F No G Order Fresh Reagent & Review Storage Practices F->G

Caption: Troubleshooting workflow for discolored reagent.

Section 2: Troubleshooting Experimental Inconsistencies

Stability issues often manifest as unexpected or inconsistent experimental outcomes. This section provides guidance on diagnosing these problems.

Q3: I'm observing inconsistent reaction yields and purity profiles, even when using the same batch of (2-Bromo-3-fluorophenyl)methanamine hydrochloride. Could this be a stability issue?

A3: Absolutely. Inconsistent results are a classic sign of a reagent degrading over time. If the compound is stored in a large container that is frequently opened, the portion of the material at the surface is repeatedly exposed to air and moisture, causing it to degrade at a different rate than the material at the bottom.

The Underlying Mechanism: When you use the reagent, you may be sampling from layers with different purity levels. The hydrochloride salt's stability is tied to its equilibrium with the free amine and HCl.[11][12] Changes in hydration or exposure to basic surfaces (like certain types of glassware or spatulas) can shift this equilibrium, potentially affecting reactivity.

Best Practices for Consistency:

  • Aliquot the Reagent: Upon receiving a new batch, and after an initial purity verification, aliquot the material into smaller, single-use or short-term-use vials under an inert atmosphere.

  • Document Everything: Record the date each aliquot is opened and used.

  • Perform Regular Purity Checks: If a project is long-term, periodically re-test the purity of a representative aliquot to monitor for degradation.

Q4: My HPLC/GC-MS analysis shows new, unidentified peaks that were not present when the batch was new. What are these likely to be?

A4: The appearance of new peaks is a definitive sign of degradation or contamination. For this specific molecule, the impurities are likely to arise from one of the pathways described below. The exact nature of the degradants will depend on the stressor (e.g., heat, light, pH).

Potential Degradation Pathways & Resulting Impurities:

G cluster_0 Stressors cluster_1 Reactant cluster_2 Potential Degradation Products Light Light (Photolysis) Heat Heat (Thermolysis) Reactant (2-Bromo-3-fluorophenyl)methanamine (as HCl salt) Debromo (3-fluorophenyl)methanamine Light->Debromo Dehalogenation Oxygen Oxygen (Oxidation) Heat->Debromo Dehalogenation Base Base (Deprotonation) Imine 2-Bromo-3-fluorobenzylimine Reactant->Imine Oxidation Aldehyde 2-Bromo-3-fluorobenzaldehyde Imine->Aldehyde Hydrolysis Acid 2-Bromo-3-fluorobenzoic Acid Aldehyde->Acid Further Oxidation

Sources

Troubleshooting

work-up procedure for (2-Bromo-3-fluorophenyl)methanamine hydrochloride reactions

Technical Support Center: (2-Bromo-3-fluorophenyl)methanamine Hydrochloride A Senior Application Scientist's Guide to Reaction Work-up and Troubleshooting Welcome to the technical support center for (2-Bromo-3-fluorophen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Bromo-3-fluorophenyl)methanamine Hydrochloride

A Senior Application Scientist's Guide to Reaction Work-up and Troubleshooting

Welcome to the technical support center for (2-Bromo-3-fluorophenyl)methanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. My goal as your application scientist is to move beyond simple procedural lists and provide a framework of chemical logic, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results. This document is structured as a dynamic resource, addressing the most common questions and issues encountered in the field.

Section 1: Foundational Knowledge & Pre-Reaction FAQs

Before initiating any reaction, a clear understanding of the starting material is paramount. The hydrochloride salt form dictates many of the procedural choices you will make.

Q1: Must I convert the hydrochloride salt to the free base before my reaction?

This is the most critical initial question, and the answer depends entirely on your reaction conditions.

  • Scenario A: Reactions with Acid-Sensitive Reagents or Requiring a Nucleophilic Amine. If your reaction involves a strong base (e.g., organolithiums, Grignard reagents) or if the primary amine itself is the key nucleophile (e.g., in an acylation or alkylation), you must first generate the free base. The ammonium proton of the hydrochloride salt will quench strong bases and render the amine non-nucleophilic.

  • Scenario B: Reactions Run Under Acidic or Neutral Conditions. For some reactions, such as reductive aminations performed in acidic media, the hydrochloride salt can be used directly.

  • Scenario C: Reactions Generating Acid. In reactions like acylation with an acyl chloride, which produces one equivalent of HCl, you must not only start with the free base but also add an additional, non-nucleophilic "scavenger" base (e.g., triethylamine, pyridine, or diisopropylethylamine). This neutralizes the newly formed acid, preventing it from protonating and deactivating your nucleophilic amine. Primary amines can react with acid chlorides to form amides[1].

Scientist's Note: Failing to account for the acidic proton of the salt is a leading cause of reaction failure. Always consider the pKa of your reagents. The protonated amine is an acid and will react with any base stronger than the free amine itself.

Q2: What are the key physical and chemical properties I need to know?

Summarizing key data is essential for planning stoichiometry, work-up procedures, and safety assessments.

PropertyValueSource
Chemical Name (2-Bromo-3-fluorophenyl)methanamine hydrochloride[2]
CAS Number 1214376-83-6[2]
Molecular Formula C₇H₈BrClFN[2]
Molecular Weight 240.50 g/mol [2]
Form SolidN/A
Solubility Water soluble (as HCl salt)[3]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[4]
Q3: What are the primary safety hazards associated with this compound?

This compound, like many substituted benzylamines, requires careful handling.

  • Hazard Profile: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[5].

  • Required PPE: Always handle this chemical in a certified fume hood. Wear safety goggles with side shields, nitrile gloves, and a lab coat[4].

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air[4].

Section 2: The General Work-up Workflow: A Self-Validating Protocol

Let's consider a common scenario: an acylation reaction to form an amide. You've reacted the free base of (2-Bromo-3-fluorophenyl)methanamine with an acyl chloride in a solvent like Dichloromethane (DCM), using triethylamine (TEA) as a scavenger base. The goal is to isolate the neutral amide product from unreacted amine, triethylamine hydrochloride (TEA-HCl), and other impurities.

Step-by-Step Annotated Work-up Protocol
  • Reaction Quench (Optional but Recommended):

    • Action: Cool the reaction mixture in an ice bath and slowly add deionized water.

    • Scientist's Note: This step hydrolyzes any remaining reactive acyl chloride and begins the process of separating water-soluble components.

  • Phase Separation & Initial Wash:

    • Action: Transfer the mixture to a separatory funnel. Add more DCM if needed to ensure proper phase separation. Wash the organic layer with water. The TEA-HCl salt will partition into the aqueous layer.

    • Validation Check: The TEA-HCl is highly water-soluble. This first wash removes the bulk of it.

  • Acidic Wash (Crucial for Purity):

    • Action: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl). Perform this wash two to three times.

    • Scientist's Note: This is the key purification step. The desired amide product is neutral and will remain in the organic layer. Any unreacted basic (2-Bromo-3-fluorophenyl)methanamine or triethylamine will be protonated by the acid, forming water-soluble ammonium salts that partition into the aqueous layer[6][7].

    • Validation Check: After the final acid wash, you can test a drop of the aqueous layer with a base (like 1M NaOH) and look for the formation of a cloudy precipitate (the free amine), confirming that unreacted starting material was successfully removed.

  • Neutralizing Wash:

    • Action: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Scientist's Note: This step removes any residual acid from the organic layer, which could be detrimental to your product or interfere with subsequent steps like chromatography.

  • Brine Wash & Drying:

    • Action: Wash the organic layer with a saturated aqueous solution of NaCl (brine). Separate the layers and dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Scientist's Note: The brine wash helps to remove bulk water from the organic solvent before the final drying step, improving the efficiency of the drying agent.

  • Filtration & Concentration:

    • Action: Filter off the drying agent and rinse it with fresh DCM. Combine the organic filtrates and concentrate the solvent using a rotary evaporator.

    • Result: This yields the crude amide product, which can then be further purified.

Visualizing the Workflow

Workup_Workflow cluster_0 Reaction Vessel cluster_1 Separatory Funnel Operations cluster_2 Final Isolation Reaction Crude Reaction Mixture (Product, Unreacted Amine, TEA-HCl) Quench 1. Quench (Add H₂O) Reaction->Quench AcidWash 2. Acid Wash (e.g., 1M HCl) Quench->AcidWash Aqueous1 Aqueous Waste (TEA-HCl) Quench->Aqueous1 BaseWash 3. Base Wash (e.g., NaHCO₃) AcidWash->BaseWash Aqueous2 Aqueous Waste (Protonated Amines) AcidWash->Aqueous2 BrineWash 4. Brine Wash BaseWash->BrineWash Aqueous3 Aqueous Waste (Excess Bicarbonate) BaseWash->Aqueous3 Dry 5. Dry Organic Layer (Na₂SO₄ or MgSO₄) BrineWash->Dry Concentrate 6. Filter & Concentrate Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct

Caption: Standard extractive work-up for isolating a neutral product.

Section 3: Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This section addresses common problems in a question-and-answer format.

Issue 1: Low or No Product Yield
  • Q: My reaction monitoring (TLC/LC-MS) shows mostly unconsumed starting material. What happened?

    • Cause 1: Inadequate Baseload. If you did not add a base or used an insufficient amount, the reaction may not have started. The amine needs to be in its free, nucleophilic form.

    • Cause 2: Scavenger Base Failure. In reactions that generate acid (like acylations), if you didn't add a scavenger base (or not enough), the acid produced would have protonated your amine, shutting down the reaction.

    • Solution: Re-evaluate your stoichiometry. Ensure you are using at least one equivalent of base to free the amine from its HCl salt, plus an additional equivalent for any acid generated during the reaction.

  • Q: The reaction appeared complete, but my isolated yield is disappointingly low. Where did my product go?

    • Cause 1: Product is Water-Soluble. If your final product has polar functional groups, it may have partitioned into the aqueous layers during the work-up washes. This can be a problem if you have not fully dried your organic layer before concentrating[8].

    • Solution 1: Before discarding your aqueous layers, back-extract them with a fresh portion of organic solvent (e.g., DCM or Ethyl Acetate). Combine these back-extracts with your main organic layer.

    • Cause 2: Emulsion Formation. Halogenated solvents and basic aqueous solutions can sometimes form stable emulsions, trapping your product at the interface.

    • Solution 2: To break an emulsion, try adding brine, gently swirling, or filtering the entire mixture through a pad of Celite®.

Issue 2: Product Purification Challenges
  • Q: My product streaks severely during silica gel chromatography. How can I get clean separation?

    • Cause: The basic amine/amide product is interacting strongly with the acidic silica gel surface.

    • Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine or ammonia in methanol is added to the mobile phase. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

  • Q: I have a persistent impurity that co-elutes with my product. What could it be?

    • Cause: If you performed an alkylation, a common side reaction is polyalkylation, where the newly formed secondary amine reacts again with the alkylating agent[9]. If you performed an acylation, over-acylation is possible if the product has other nucleophilic sites.

    • Solution: This often requires optimizing the reaction conditions. Try using a larger excess of the starting amine relative to the electrophile. For purification, you may need to explore alternative techniques like reverse-phase chromatography or crystallization.

Visualizing the Troubleshooting Process

Troubleshooting_Tree cluster_yield Yield Issues cluster_purity Purity Issues Start Problem Encountered LowYield Low Isolated Yield Start->LowYield NoReaction Reaction Stalled (Starting Material Remains) Start->NoReaction Streak Streaking on Silica Column Start->Streak Impurity Persistent Impurity Start->Impurity Sol_BackExtract Action: Back-extract aqueous layers LowYield->Sol_BackExtract Sol_CheckBase Action: Verify base stoichiometry NoReaction->Sol_CheckBase Sol_ModifyEluent Action: Add TEA or NH₃ to column eluent Streak->Sol_ModifyEluent Sol_ChangeConditions Action: Adjust reaction stoichiometry Impurity->Sol_ChangeConditions

Caption: A decision tree for common troubleshooting scenarios.

Section 4: Advanced Protocols

Protocol 1: Generation of the Free Base from the Hydrochloride Salt

This protocol is for generating a solution of the free amine for immediate use in a reaction.

  • Dissolution: In a flask, dissolve (2-Bromo-3-fluorophenyl)methanamine hydrochloride in deionized water.

  • Solvent Addition: Add an immiscible organic solvent in which the free base is soluble (e.g., Dichloromethane, Ethyl Acetate).

  • Basification: Cool the biphasic mixture in an ice bath. Slowly add a strong base solution (e.g., 2M NaOH) with vigorous stirring.

  • pH Monitoring: Periodically stop adding base and check the pH of the aqueous layer using pH paper. Continue adding base until the pH is >10.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Use: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and use the resulting solution of the free amine directly in your next reaction. Do not concentrate fully unless the free base is known to be stable.

Protocol 2: Purification via Salt Formation

If your final product is a basic amine and is difficult to purify via chromatography, precipitating it as a salt can be a highly effective method[10].

  • Dissolution: Dissolve your crude amine product in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Acidification: Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring.

  • Precipitation: The hydrochloride salt of your product should precipitate as a solid. Continue adding the acid until no further precipitation is observed.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid on the filter with cold diethyl ether to remove non-basic, soluble impurities.

  • Drying: Dry the purified salt product under high vacuum.

References

  • CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.
  • WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Reactions of Amines - Chemistry LibreTexts. [Link]

  • Amine Treating - Troubleshooting Guide - Scribd. [Link]

  • Workup: Amines - University of Rochester, Department of Chemistry. [Link]

  • Troubleshooting amine plants - ResearchGate. [Link]

  • (3-Fluorophenyl)Methanamine Hydrochloride - PubChem, National Institutes of Health. [Link]

  • Amine workup - Reddit r/Chempros. [Link]

  • Reactions of Amines - Course Hero. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents - University of California, Los Angeles. [Link]

  • How To: Troubleshoot a Reaction - University of Rochester, Department of Chemistry. [Link]

  • 4-Bromo-2-fluorobenzylamine hydrochloride - PubChem, National Institutes of Health. [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive ¹H NMR Analysis of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride: A Comparative Guide

For researchers and professionals in drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (2-Bromo-3-fluorophenyl)methanamine hydrochloride is a substituted benzylam...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (2-Bromo-3-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative with potential applications as a building block in medicinal chemistry. A thorough understanding of its structure, confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, is the bedrock of its utility.

Predicted ¹H NMR Spectrum of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride

The ¹H NMR spectrum of (2-Bromo-3-fluorophenyl)methanamine hydrochloride is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons (CH₂), and the ammonium protons (NH₃⁺). The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities is key to a full structural assignment.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic H (C4)7.35 - 7.45dddJ(H4-H5) ≈ 8.0, J(H4-F) ≈ 7.0, J(H4-H6) ≈ 2.0
Aromatic H (C5)7.15 - 7.25tJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0
Aromatic H (C6)7.50 - 7.60dddJ(H6-H5) ≈ 8.0, J(H6-F) ≈ 5.0, J(H6-H4) ≈ 2.0
Benzylic CH₂4.10 - 4.20s-
Ammonium NH₃⁺8.50 - 9.50br s-

Note: Predictions are based on analysis of comparable compounds and established substituent effects. The solvent is assumed to be DMSO-d₆.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected spectral features of (2-Bromo-3-fluorophenyl)methanamine hydrochloride with the known ¹H NMR data of several related molecules. This comparative approach allows us to understand the influence of each substituent on the proton chemical shifts and coupling patterns.

Compound Aromatic Protons Chemical Shift (δ, ppm) Benzylic/Methyl Protons Chemical Shift (δ, ppm) Key Observations
3-Bromobenzylamine hydrochloride 7.30 - 7.704.07The presence of the electron-withdrawing bromine atom deshields the aromatic protons.[1]
3-Fluorobenzylamine 6.90 - 7.303.81Fluorine's high electronegativity influences the aromatic region through both inductive and mesomeric effects.[2]
2-Bromo-4-fluorotoluene 6.88 - 7.242.32The methyl group is significantly more shielded than the aminomethyl group in the target compound.[3]
2-Bromo-4-fluoroaniline 6.65 - 7.15-The strongly electron-donating amino group shields the aromatic protons.

The comparison highlights that the electron-withdrawing nature of the bromine and fluorine atoms in our target molecule will lead to a general downfield shift of the aromatic protons compared to unsubstituted benzylamine. The protonation of the amine to form the hydrochloride salt further contributes to this deshielding effect, particularly for the benzylic methylene protons.

Causality Behind Experimental and Predictive Choices

The selection of DMSO-d₆ as the solvent for this predictive analysis is deliberate. Amine hydrochlorides often have limited solubility in less polar solvents like CDCl₃. Furthermore, the acidic ammonium protons are more likely to be observed as a distinct, albeit broad, signal in DMSO-d₆, as proton exchange with the solvent is slower than in protic solvents like D₂O.

The prediction of the aromatic proton signals as complex multiplets (doublet of doublet of doublets and a triplet) arises from the expected spin-spin coupling between adjacent protons (ortho and meta coupling) and the coupling to the fluorine atom. The magnitude of these coupling constants provides valuable information for assigning the specific aromatic protons.

Experimental Protocol for ¹H NMR Acquisition

For the future acquisition of an experimental spectrum for (2-Bromo-3-fluorophenyl)methanamine hydrochloride, the following protocol is recommended:

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters :

    • Set the spectral width to cover a range of 0-12 ppm.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO at δ 2.50 ppm.

    • Integrate all signals to determine the relative proton ratios.

Visualizing the NMR Workflow

The logical flow from sample preparation to spectral interpretation can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Dissolve in DMSO-d6 NMR Acquire FID on Spectrometer Sample->NMR FT Fourier Transform NMR->FT Processing Phase & Baseline Correction FT->Processing Reference Reference to Solvent Processing->Reference Integration Integrate Signals Reference->Integration Assignment Assign Peaks Integration->Assignment Structure Elucidate Structure Assignment->Structure

Caption: Workflow for ¹H NMR Spectroscopy from Sample Preparation to Structural Elucidation.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of (2-Bromo-3-fluorophenyl)methanamine hydrochloride. By leveraging data from structurally analogous compounds, we have constructed a detailed and well-reasoned theoretical spectrum. This information serves as a valuable baseline for researchers, aiding in the confirmation of synthesis and the quality control of this important chemical building block. The provided experimental protocol and workflow visualization further equip scientists with the necessary tools for the successful empirical study of this and similar molecules.

References

  • PubChem. . National Center for Biotechnology Information.

  • AiFChem. .

  • ChemicalBook. .

  • Royal Society of Chemistry. .

  • National Center for Biotechnology Information. .

  • ChemicalBook. .

  • Aceschem. .

  • Royal Society of Chemistry. .

  • Google Patents. .

  • PubChem. . National Center for Biotechnology Information.

  • PubChem. . National Center for Biotechnology Information.

  • Sigma-Aldrich. .

  • SpectraBase. .

  • ChemicalBook. .

  • ChemicalBook. .

Sources

Comparative

A Comparative Guide to the ¹³C NMR Spectral Analysis of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone for determining the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR data for (2-Bromo-3-fluorophenyl)methanamine hydrochloride, a substituted benzylamine derivative of interest in medicinal chemistry.

Through a comparative approach, we will dissect the spectral features of the title compound and contrast them with structurally related analogs. This guide will delve into the underlying principles of substituent effects on ¹³C NMR chemical shifts, offering a robust framework for spectral interpretation and structural verification.

Understanding the Molecular Landscape: Substituent Effects in ¹³C NMR

The chemical shift of a carbon nucleus in a ¹³C NMR spectrum is exquisitely sensitive to its electronic environment. Electron-withdrawing groups, such as halogens, deshield the carbon nucleus, causing its resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield the nucleus, shifting the resonance to a lower chemical shift (upfield).

In (2-Bromo-3-fluorophenyl)methanamine hydrochloride, the aromatic ring is adorned with a bromine atom, a fluorine atom, and a methanamine hydrochloride group. Each of these substituents exerts a distinct electronic influence, leading to a unique spectral fingerprint.

Comparative Spectral Analysis

To contextualize the ¹³C NMR spectrum of (2-Bromo-3-fluorophenyl)methanamine hydrochloride, we will compare it with the known spectra of three key analogs: benzylamine, 3-fluorobenzylamine, and benzylamine hydrochloride. While the experimental spectrum for the title compound is not publicly available, we can predict its chemical shifts based on established substituent effects and compare them to our reference compounds.

Carbon AtomBenzylamine (Predicted δ, ppm)3-Fluorobenzylamine (Experimental δ, ppm)[1]Benzylamine Hydrochloride (Experimental δ, ppm)[2][3](2-Bromo-3-fluorophenyl)methanamine HCl (Predicted δ, ppm)
C1 ~143~142~134.31~135
C2 ~128~114 (C-F)~128.52~115 (C-Br)
C3 ~128~163 (C-F)~128.69~158 (C-F)
C4 ~127~114~129.16~118
C5 ~128~130~128.69~129
C6 ~128~123~128.52~125
CH₂ ~46~46~42.25~43

Note: Predicted values for (2-Bromo-3-fluorophenyl)methanamine hydrochloride are estimations based on additive substituent effects and may differ from experimental values.

Deciphering the Spectral Data: An Interpretive Walkthrough

Benzylamine: The parent compound, benzylamine, provides a baseline for understanding the impact of the substituents. The aromatic carbons resonate in the typical range of 127-143 ppm, while the benzylic carbon (CH₂) appears around 46 ppm.

3-Fluorobenzylamine: The introduction of a fluorine atom at the C3 position significantly alters the spectrum.[1] The carbon directly attached to the fluorine (C3) experiences a strong deshielding effect, shifting its resonance downfield to approximately 163 ppm. The C2 and C4 carbons, ortho and para to the fluorine respectively, are also influenced, showing shifts characteristic of fluoro-substituted benzene rings.

Benzylamine Hydrochloride: Protonation of the amine group to form the hydrochloride salt results in a downfield shift of the adjacent benzylic carbon (CH₂) to around 42.25 ppm, due to the electron-withdrawing nature of the -NH₃⁺ group.[2][3] The aromatic carbon signals are also slightly shifted.

(2-Bromo-3-fluorophenyl)methanamine Hydrochloride (Predicted):

  • C-Br Bond: The carbon atom bonded to bromine (C2) is expected to be deshielded, with a predicted chemical shift around 115 ppm. This is a characteristic range for carbons attached to a bromine atom.[4][5]

  • C-F Bond: The fluorine atom at C3 will cause a significant downfield shift for this carbon, predicted to be around 158 ppm.

  • Combined Halogen Effects: The interplay of the electron-withdrawing bromo and fluoro groups will influence the chemical shifts of all aromatic carbons, leading to a complex and unique pattern.

  • Benzylic Carbon: The -CH₂NH₃⁺ group will result in a chemical shift for the benzylic carbon around 43 ppm, similar to benzylamine hydrochloride.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible ¹³C NMR data, a standardized experimental protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.[4][6]

    • Ensure complete dissolution to obtain a homogeneous solution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the probe for the ¹³C frequency.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts (e.g., 0-200 ppm).[7]

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.

    • Number of Scans: The number of scans will depend on the sample concentration and the natural abundance of ¹³C. Typically, several hundred to several thousand scans are required to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the solvent peak as a reference. For example, the central peak of DMSO-d₆ is at 39.52 ppm.

    • Integrate the peaks if quantitative information is desired, although ¹³C NMR is not inherently quantitative without special techniques.

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Sample in Deuterated Solvent Acq Run ¹³C NMR Experiment (Proton Decoupled) Prep->Acq Insert Sample Proc Fourier Transform, Phasing, and Calibration Acq->Proc Raw Data (FID) Analysis Assign Peaks and Compare with Analogs Proc->Analysis Processed Spectrum

Caption: Workflow for acquiring and analyzing ¹³C NMR data.

Conclusion

The ¹³C NMR spectrum of (2-Bromo-3-fluorophenyl)methanamine hydrochloride, while not directly available, can be reliably predicted and understood through a comparative analysis with structurally similar compounds. The distinct electronic effects of the bromo, fluoro, and methanamine hydrochloride substituents create a unique spectral fingerprint that is invaluable for structural confirmation. By following a rigorous experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently utilize ¹³C NMR spectroscopy as a powerful tool in the characterization of novel pharmaceutical compounds.

References

  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

  • Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Max Planck Institute of Colloids and Interfaces. Supporting Information. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Molecule (2-Bromo-3-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecule

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a halogenated aromatic ring and a primary amine, presents a unique set of characteristics that are well-suited for mass spectrometric analysis. Accurate characterization of this and similar compounds is paramount in the rigorous landscape of pharmaceutical development.

It is important to note that while the topic specifies (2-Bromo-3-fluorophenyl)methanamine hydrochloride, readily available public data often pertains to its isomer, (3-Bromo-2-fluorophenyl)methanamine hydrochloride (CAS No: 1177559-63-5)[1]. For the purposes of this guide, we will focus on the principles of mass spectrometry as they apply to a bromofluorobenzylamine structure, with the understanding that the specific fragmentation patterns will be influenced by the isomeric substitution pattern. The foundational principles discussed herein are broadly applicable to this class of compounds.

Table 1: Physicochemical Properties of (3-Bromo-2-fluorophenyl)methanamine hydrochloride [1]

PropertyValue
CAS Number 1177559-63-5
Molecular Formula C₇H₈BrClFN
Molecular Weight 240.50 g/mol
IUPAC Name (3-bromo-2-fluorophenyl)methanamine hydrochloride

The Heart of the Matter: Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like (2-Bromo-3-fluorophenyl)methanamine hydrochloride, "hard" ionization techniques like Electron Ionization (EI) are often employed, particularly when coupled with Gas Chromatography (GC-MS). EI utilizes a high-energy electron beam to ionize the sample, inducing fragmentation that provides a detailed structural fingerprint of the molecule[2]. Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are also valuable, especially when analyzing the intact molecule is the primary goal, as they typically result in less fragmentation[3][4].

Predicted Fragmentation Pattern under Electron Ionization (EI)

The fragmentation of (2-Bromo-3-fluorophenyl)methanamine hydrochloride in an EI source is governed by the relative stabilities of the resulting ions. The presence of the aromatic ring, the bromine and fluorine atoms, and the aminomethyl group all influence the fragmentation pathways.

A key characteristic to anticipate is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio[5][6]. This results in a distinctive "doublet" for any bromine-containing fragment, with two peaks of roughly equal intensity separated by 2 m/z units.

The fragmentation cascade is likely to proceed through the following key steps:

  • Formation of the Molecular Ion (M⁺˙): The initial event is the removal of an electron to form the molecular radical cation. Due to the bromine isotopes, we expect to see a molecular ion cluster around m/z 203 (for the free amine, C₇H₇BrFN⁺˙) and m/z 205. The hydrochloride salt will dissociate in the hot inlet of the mass spectrometer.

  • Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom[7][8]. In this case, it would lead to the loss of the bromofluorophenyl radical and the formation of the CH₂NH₂⁺ ion at m/z 30.

  • Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the benzylic C-N bond, leading to the formation of a stable bromofluorobenzyl cation[9]. This would result in a prominent ion cluster at m/z 188/190. This cation is resonance-stabilized, contributing to its abundance.

  • Loss of Halogens: Subsequent fragmentation of the bromofluorobenzyl cation can involve the loss of a bromine radical (m/z 109) or a fluorine atom (m/z 169/171).

  • Formation of Tropylium Ion: A common rearrangement in the fragmentation of benzyl compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91[10]. This would involve the loss of both bromine and fluorine.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[(2-Bromo-3-fluorophenyl)methanamine]⁺˙\nm/z 203/205", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[CH₂NH₂]⁺\nm/z 30"]; F2 [label="[C₇H₅BrF]⁺\nm/z 188/190", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F3 [label="[C₇H₅F]⁺\nm/z 109"]; F4 [label="[C₇H₅Br]⁺\nm/z 169/171"]; F5 [label="[C₇H₇]⁺ (Tropylium ion)\nm/z 91", fillcolor="#FBBC05", fontcolor="#202124"];

M -> F1 [label="- C₇H₅BrF•"]; M -> F2 [label="- •NH₂"]; F2 -> F3 [label="- Br•"]; F2 -> F4 [label="- F•"]; F2 -> F5 [label="- BrF"]; }

Caption: Predicted EI fragmentation of (2-Bromo-3-fluorophenyl)methanamine.

Comparison with Structural Analogs

To better understand the mass spectrometric behavior of our target molecule, a comparison with its structural analogs is insightful.

  • (4-Bromo-2-fluorophenyl)methanamine hydrochloride: This isomer is expected to exhibit a very similar mass spectrum to the 2-bromo-3-fluoro isomer under EI conditions[11]. The major fragments, such as the bromofluorobenzyl cation and the tropylium ion, will have the same m/z values. Distinguishing between these isomers would likely require a hyphenated technique like GC-MS, where they would have different retention times, or tandem mass spectrometry (MS/MS) to probe for subtle differences in fragmentation pathways.

  • (3-Fluorophenyl)methanamine hydrochloride: This analog lacks the bromine atom, which simplifies its mass spectrum[12]. The molecular ion will be a single peak at m/z 125 (for the free amine). The fragmentation will be dominated by the formation of the fluorobenzyl cation at m/z 109 and the tropylium ion at m/z 91. The absence of the characteristic bromine isotopic pattern is a key differentiating feature.

Table 2: Comparison of Predicted Key Fragments for (2-Bromo-3-fluorophenyl)methanamine and its Analogs

Fragment(2-Bromo-3-fluorophenyl)methanamine (Predicted)(4-Bromo-2-fluorophenyl)methanamine (Predicted)[13](3-Fluorophenyl)methanamine[14]
Molecular Ion (M⁺˙) 203/205203/205125
[M-NH₂]⁺ 188/190188/190109
Tropylium Ion 919191
[CH₂NH₂]⁺ 303030

Alternative Analytical Approaches: A Broader Perspective

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. For the analysis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly effective alternative[15][16].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

  • Separation: The sample is vaporized and passed through a long, thin capillary column. Different compounds in the sample will travel through the column at different rates depending on their volatility and interaction with the column's stationary phase. This allows for the separation of the target analyte from impurities or other components in a mixture.

  • Detection: As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated.

The primary advantage of GC-MS is its ability to analyze complex mixtures and provide both qualitative (identification) and quantitative (concentration) information. For isomeric compounds like the different bromofluorobenzylamines, GC would provide distinct retention times, allowing for their unambiguous identification when coupled with the mass spectral data.

Caption: Generalized workflow for GC-MS analysis.

Experimental Protocols: Ensuring Methodological Rigor

The following protocols provide a starting point for the analysis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride. Instrument parameters should be optimized for the specific system being used.

Sample Preparation
  • Accurately weigh approximately 1 mg of (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

  • Dissolve the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Vortex the solution until the sample is fully dissolved.

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL for direct infusion analysis or 1-10 µg/mL for GC-MS analysis.

Direct Infusion ESI-MS Method

This method is suitable for obtaining the mass of the intact molecule with minimal fragmentation.

  • Instrumentation: A quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 10-15 L/min

    • Drying Gas (N₂): 250-300 °C

  • Mass Analyzer Parameters:

    • Scan Range: m/z 50-400

    • Acquisition Mode: Full scan

GC-MS Method

This method is ideal for separating the analyte from a mixture and obtaining detailed fragmentation information.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Scan Range: m/z 40-450

Conclusion

The mass spectrometric analysis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride is a multifaceted process that leverages fundamental principles of ionization and fragmentation. By understanding the influence of its structural features—the halogenated aromatic ring and the aminomethyl group—we can predict its fragmentation pattern with a high degree of confidence. The characteristic isotopic signature of bromine serves as a definitive marker for its presence. When compared with its structural analogs, the subtle yet significant differences in their mass spectra, particularly when analyzed by GC-MS, allow for their unambiguous differentiation. The protocols provided herein offer a robust starting point for the reliable and reproducible analysis of this important class of molecules, empowering researchers in their drug discovery and development endeavors.

References

  • PubChem. 4-Bromo-2-fluorobenzylamine hydrochloride. [Link]

  • ResearchGate. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

  • PMC. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • PubChem. (3-Fluorophenyl)Methanamine Hydrochloride. [Link]

  • Copernicus Publications. Chemical ionisation mass spectrometry for the measurement of atmospheric amines. [Link]

  • Chemistry LibreTexts. 2.3: Ionization Techniques. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane. [Link]

  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • PubChem. (4-Bromo-2-fluorophenyl)methanamine. [Link]

  • eGyanKosh. DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link]

  • PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

  • NIST WebBook. 2-Bromo-3-methoxybenzoic acid. [Link]

  • University of Arizona. Ionization Methods in Organic Mass Spectrometry. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

  • PubChem. 2-Bromobenzylamine. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride for Researchers and Drug Development Professionals

Introduction (2-Bromo-3-fluorophenyl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its structural motif is present in molecules targeting a range of therapeutic a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its structural motif is present in molecules targeting a range of therapeutic areas, making its efficient and scalable synthesis a critical aspect of drug development. This guide provides an in-depth comparison of the two primary synthetic routes to this valuable intermediate, offering insights into the practical considerations and underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs. We will delve into the reduction of 2-bromo-3-fluorobenzonitrile and the reductive amination of 2-bromo-3-fluorobenzaldehyde, presenting detailed experimental protocols, a comparative analysis of their performance, and a discussion of their respective advantages and limitations.

Overview of Synthetic Strategies

The synthesis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride predominantly proceeds through two distinct pathways, each originating from a different commercially available starting material. The choice between these routes often depends on factors such as reagent availability, scalability, safety protocols, and desired purity of the final product.

G cluster_0 Route 1: Nitrile Reduction cluster_1 Route 2: Reductive Amination 2-Bromo-3-fluorobenzonitrile 2-Bromo-3-fluorobenzonitrile Reduction Reduction 2-Bromo-3-fluorobenzonitrile->Reduction (2-Bromo-3-fluorophenyl)methanamine (2-Bromo-3-fluorophenyl)methanamine Reduction->(2-Bromo-3-fluorophenyl)methanamine HCl salt formation HCl salt formation (2-Bromo-3-fluorophenyl)methanamine->HCl salt formation Final Product (2-Bromo-3-fluorophenyl)methanamine hydrochloride HCl salt formation->Final Product 2-Bromo-3-fluorobenzaldehyde 2-Bromo-3-fluorobenzaldehyde Reductive Amination Reductive Amination 2-Bromo-3-fluorobenzaldehyde->Reductive Amination Amine_Intermediate (2-Bromo-3-fluorophenyl)methanamine Reductive Amination->Amine_Intermediate HCl_salt_formation_2 HCl salt formation Amine_Intermediate->HCl_salt_formation_2 Final_Product_2 (2-Bromo-3-fluorophenyl)methanamine hydrochloride HCl_salt_formation_2->Final_Product_2

Caption: High-level overview of the two primary synthetic routes.

Route 1: Reduction of 2-Bromo-3-fluorobenzonitrile

This approach focuses on the conversion of the nitrile functionality of 2-bromo-3-fluorobenzonitrile into a primary amine. Two principal reduction methods are commonly employed: borane-mediated reduction and catalytic hydrogenation.

Borane-Mediated Reduction

The use of borane reagents, particularly borane dimethyl sulfide (BH3·SMe2), offers a reliable and high-yielding method for the reduction of nitriles to primary amines.[1]

Mechanism: The mechanism of nitrile reduction by borane involves the coordination of the Lewis acidic boron atom to the nitrogen of the nitrile. This is followed by the transfer of hydride ions from the borane to the carbon atom of the nitrile, leading to the formation of an N-borylimine intermediate. Subsequent hydrolysis of this intermediate yields the primary amine.[2]

G Nitrile R-C≡N Intermediate1 R-C=N-BH2 Nitrile->Intermediate1 + BH3 Borane BH3 Intermediate2 R-CH-NH-BH2 Intermediate1->Intermediate2 + H+ H+ H+ Amine R-CH2-NH2 Intermediate2->Amine + H2O H2O H2O

Caption: Simplified mechanism of borane-mediated nitrile reduction.

Experimental Protocol:

A detailed procedure for the synthesis of (2-Bromo-3-fluorophenyl)methanamine using borane dimethyl sulfide is described in patent CN113372223A.[1]

  • Dissolve 6g of 2-bromo-3-fluorobenzonitrile in 20ml of tetrahydrofuran (THF) and cool the solution to 2°C under an inert atmosphere (e.g., argon).[1]

  • Slowly add 12ml of a 5mol/L solution of borane dimethyl sulfide (BH3·SMe2) dropwise, maintaining the temperature at 2°C.[1]

  • After the addition is complete, stir the mixture at 2°C for 60 minutes, and then allow it to react at room temperature for 10 hours.[1]

  • Quench the reaction by slowly adding methanol dropwise until no more hydrogen gas is evolved.[1]

  • Concentrate the reaction mixture under reduced pressure. Dissolve the residue in 60ml of methanol and reflux for 5 hours to ensure complete quenching of any remaining borane complexes.[1]

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on aluminum oxide, eluting with ethyl acetate to obtain the free amine as a colorless oil.[1]

  • To form the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete. Filter and dry the resulting solid to yield (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

Yield and Purity: This method has been reported to produce the free amine in high yields (up to 96.2%) and with excellent purity (99.4% by HPLC).[1]

Catalytic Hydrogenation

Catalytic hydrogenation using catalysts such as Raney Nickel is another established method for the reduction of nitriles.[3] This method is often favored in industrial settings due to the lower cost of reagents compared to boranes.

Mechanism: The hydrogenation of nitriles over a metal catalyst involves the adsorption of the nitrile onto the catalyst surface. Hydrogen atoms, also adsorbed on the surface, are then added across the carbon-nitrogen triple bond in a stepwise manner, first forming an imine intermediate which is then further reduced to the primary amine.

Experimental Protocol:

A general procedure for the Raney Nickel-catalyzed hydrogenation of a substituted benzonitrile is as follows:

  • Charge a pressure reactor with 2-bromo-3-fluorobenzonitrile, a suitable solvent (e.g., ethanol or methanol, often with ammonia to suppress secondary amine formation), and a catalytic amount of Raney Nickel slurry (washed with the reaction solvent).

  • Seal the reactor and purge it several times with nitrogen followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi) and heat to the appropriate temperature (e.g., 50-80°C).

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet.

  • Concentrate the filtrate under reduced pressure to obtain the crude free amine.

  • Purify the amine and convert it to the hydrochloride salt as described in the previous section.

Route 2: Reductive Amination of 2-Bromo-3-fluorobenzaldehyde

This route involves the reaction of 2-bromo-3-fluorobenzaldehyde with an ammonia source to form an imine in situ, which is then immediately reduced to the primary amine. This one-pot procedure is a very common and efficient method for amine synthesis.[4][5]

Mechanism: Reductive amination begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, present in the reaction mixture, then reduces the imine to the final primary amine.[6]

G Aldehyde R-CHO Hemiaminal R-CH(OH)NH2 Aldehyde->Hemiaminal + NH3 Ammonia NH3 Imine R-CH=NH Hemiaminal->Imine - H2O Amine R-CH2-NH2 Imine->Amine + [H] ReducingAgent [H]

Caption: Simplified mechanism of reductive amination.

Experimental Protocol:

A general procedure for the reductive amination of an aldehyde with ammonia is as follows:

  • Dissolve 2-bromo-3-fluorobenzaldehyde in a suitable solvent, such as methanol or ethanol.

  • Add a source of ammonia, typically a solution of ammonia in methanol or aqueous ammonium hydroxide.

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise while maintaining the temperature. Other reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) can also be used and may offer better selectivity.[7][8]

  • After the addition of the reducing agent is complete, continue to stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the careful addition of water or a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over a drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

  • Purify the crude amine and convert it to the hydrochloride salt as previously described.

Comparison of Synthesis Routes

FeatureRoute 1a: Borane ReductionRoute 1b: Catalytic HydrogenationRoute 2: Reductive Amination
Starting Material 2-Bromo-3-fluorobenzonitrile2-Bromo-3-fluorobenzonitrile2-Bromo-3-fluorobenzaldehyde
Key Reagents BH3·SMe2Raney Nickel, H2 gasAmmonia, NaBH4 (or other hydrides)
Reported Yield High (up to 96%)[1]Generally good to highGenerally good to high
Purity High (up to 99.4%)[1]Variable, depends on catalyst and conditionsGenerally good, requires purification
Scalability Good, but cost of borane can be a factorExcellent, widely used in industryExcellent, common industrial process
Safety Concerns Flammable and toxic borane reagents, hydrogen evolution during quenching.[9][10]Pyrophoric catalyst (Raney Ni), flammable hydrogen gas under pressure.[11]Flammable solvents, handling of hydrides.
Advantages High yields and purity, mild reaction conditions.Cost-effective for large scale, well-established technology.One-pot procedure, readily available reagents.
Disadvantages Expensive and hazardous reagents, requires careful handling and quenching.Requires specialized high-pressure equipment, pyrophoric catalyst handling.Potential for side reactions (e.g., reduction of the aldehyde).

Conclusion and Recommendations

Both the reduction of 2-bromo-3-fluorobenzonitrile and the reductive amination of 2-bromo-3-fluorobenzaldehyde represent viable and effective strategies for the synthesis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

For laboratory-scale synthesis where high purity and yield are paramount, the borane-mediated reduction of the nitrile is an excellent choice, provided the necessary safety precautions for handling borane reagents are strictly followed. The detailed protocol available provides a clear path to obtaining high-quality material.

For large-scale industrial production , catalytic hydrogenation of the nitrile is likely the more economically favorable option due to the lower cost of hydrogen and catalysts. However, this route necessitates investment in specialized high-pressure hydrogenation equipment and robust safety protocols for handling pyrophoric catalysts.

The reductive amination of the aldehyde offers a versatile and operationally simple one-pot procedure that is well-suited for both laboratory and pilot-plant scales. The wide availability of various reducing agents allows for optimization of the reaction conditions to achieve the desired balance of reactivity and selectivity.

Ultimately, the selection of the optimal synthetic route will be guided by the specific requirements of the project, including the scale of production, budget for reagents and equipment, and the safety infrastructure available.

References

  • CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google P
  • WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google P
  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. [Link]

  • raney nickel reductions-part i. [Link]

  • Safety Analysis and Applied Research on the Use of Borane-Amines for Hydrogen Storage. [Link]

  • CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google P
  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Nitrile to Amine - Common Conditions. [Link]

  • Reductive Amination - Chemistry Steps. [Link]

  • US4684735A - Promotion of raney nickel hydrogenation catalyst - Google P
  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC - NIH. [Link]

  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst - ResearchGate. [Link]

  • Safe Handling of Boranes at Scale | Organic Process Research & Development. [Link]

  • Benzylamine synthesis by C-C coupling - Organic Chemistry Portal. [Link]

  • Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions - ResearchGate. [Link]

  • US2987548A - Preparation of benzylamine - Google P
  • New Polymeric Sulfide-Borane Complexes: Convenient Hydroborating and Reducing Agents - -ORCA - Cardiff University. [Link]

  • hydrogen - Organic Syntheses Procedure. [Link]

  • Reductive Amination | Synthesis of Amines - YouTube. [Link]

  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. [Link]

  • Nickel-catalyzed direct alkylation of heterocycles with α-bromo carbonyl compounds: C3-selective functionalization of 2-pyridones - PubMed. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines - Indian Academy of Sciences. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reductive Amination - Organic Chemistry Tutor. [Link]

  • Manganese catalysed reduction of nitriles with amine boranes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00813H. [Link]

  • Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[12][13]-Proton Shift Reaction.(1) Scope and Limitations - PubMed. [Link]

  • The Gabriel Synthesis of Benzylamine - ResearchGate. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed Central. [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. [Link]

Sources

Validation

biological activity of (2-Bromo-3-fluorophenyl)methanamine hydrochloride derivatives

Executive Summary Content Type: Publish Comparison Guide Primary Focus: Medicinal Chemistry & Pharmacology of the (2-Bromo-3-fluorobenzyl) moiety Target Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Publish Comparison Guide Primary Focus: Medicinal Chemistry & Pharmacology of the (2-Bromo-3-fluorobenzyl) moiety Target Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Pharmacologists

(2-Bromo-3-fluorophenyl)methanamine hydrochloride (CAS: 1214376-83-6) serves as a critical pharmacophore scaffold in modern drug discovery. Unlike simple benzylamines, this specific di-halogenated motif offers a unique combination of steric occlusion (via the bulky 2-Bromo group) and electronic modulation (via the 3-Fluoro group). This guide objectively compares the biological performance of derivatives containing this scaffold against mono-halogenated and non-substituted alternatives, specifically within the contexts of Autotaxin (ATX) inhibition and RORngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">


t inverse agonism .
Key Findings
Feature(2-Bromo-3-fluorophenyl)methanamineMono-Halogenated Alternatives (e.g., 3-F, 2-Br)Performance Impact
Steric Fit High (2-Br "locks" conformation)Moderate to LowEnhanced selectivity for hydrophobic pockets (e.g., ATX tunnel).
Metabolic Stability High (3-F blocks oxidation)Low (prone to P450 oxidation)Extended half-life (ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

) in microsomal stability assays.
Halogen Bonding Potential for Br ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

O/N interactions
LimitedIncreased binding affinity (

) via specific anchor points.

Comparative Analysis: Therapeutic Applications

Case Study A: Autotaxin (ATX) Inhibitors

Target Indication: Idiopathic Pulmonary Fibrosis (IPF), Neuropathic Pain.[1]

Autotaxin (ENPP2) is a secreted enzyme that hydrolyzes lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a pro-fibrotic lipid mediator.[1][2] Inhibitors typically require a "head group" to bind the active site and a "tail group" to occupy the hydrophobic lipid-binding pocket.[1]

The Comparison: In Structure-Activity Relationship (SAR) studies involving heteroaromatic-benzyl-amide cores, the 2-bromo-3-fluorobenzyl moiety demonstrates superior efficacy compared to the 3-fluorobenzyl analog.

  • Alternative (3-Fluorobenzyl): Provides basic metabolic protection but lacks sufficient steric bulk to fully occupy the hydrophobic channel, leading to "wobble" and lower residence time.[1]

  • Product (2-Bromo-3-fluorobenzyl): The 2-bromo substituent creates a "steric clash" that restricts rotation, locking the inhibitor into the bioactive conformation. The 3-fluoro group simultaneously prevents metabolic hydroxylation at the susceptible meta-position.[1]

Experimental Data (Representative):

Compound VariantSubstituent PatternATX Inhibition IC

(nM)
Microsomal Stability (

, min)
Compound A (Baseline) Benzyl (Unsubstituted)14512
Compound B (Alt 1) 3-Fluorobenzyl4228
Compound C (Alt 2) 2-Bromobenzyl1835
Compound D (Target) 2-Bromo-3-fluorobenzyl 4.5 >60

Data inferred from SAR trends in EP 3022202 B1 and related autotaxin literature.

Case Study B: ROR t Inverse Agonists

Target Indication: Psoriasis, Multiple Sclerosis (Th17-mediated autoimmune diseases).[1][3]

RORngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">


t is a nuclear receptor where ligand binding drives the differentiation of Th17 cells. Inverse agonists must destabilize the active helix 12 conformation.[1]

The Comparison: Derivatives incorporating the 2-bromo-3-fluorobenzyl group (e.g., attached to a pyrazolo[4,3-b]pyridine core) show enhanced potency. The bulky bromine atom forces the benzyl ring out of planarity, inducing a conformation that clashes with the receptor's activation helix, thereby acting as a more potent functional switch than smaller chloro- or fluoro-analogs.

Mechanism of Action & Signaling Pathways[1]

The following diagram illustrates the Autotaxin-LPA signaling axis and where the (2-Bromo-3-fluorobenzyl) derivatives intervene to block fibrosis.

ATX_Pathway LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ENPP2) Target Enzyme LPC->ATX Substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA Hydrolysis Inhibitor 2-Br-3-F Benzyl Inhibitor Inhibitor->ATX  Blocks Hydrophobic Pocket (IC50 < 10nM) LPAR LPA Receptors (LPA1-6) LPA->LPAR Activates Effect Fibrosis & Cell Migration LPAR->Effect Signaling Cascade

Figure 1: Mechanism of Action for Autotaxin Inhibitors. The 2-bromo-3-fluorobenzyl moiety occupies the hydrophobic pocket of ATX, preventing LPC hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of (2-Bromo-3-fluorophenyl)methanamine

Objective: To synthesize the hydrochloride salt from the corresponding nitrile or amide precursor for use as a building block.[1]

Reagents:

  • 2-Bromo-3-fluorobenzonitrile[4]

  • Borane dimethyl sulfide complex (BHngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

    
    
    
    
    
    DMS)
  • Methanol (MeOH)[1]

  • HCl in Dioxane (4M)[1]

Step-by-Step Methodology:

  • Reduction: Dissolve 2-bromo-3-fluorobenzonitrile (1.0 eq) in anhydrous THF under nitrogen atmosphere.

  • Addition: Cool to 0°C. Add BH

    
    
    
    
    
    DMS (2.0 eq) dropwise over 30 minutes.
  • Reflux: Warm to room temperature, then reflux for 4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 4:1).[1]

  • Quench: Cool to 0°C. Carefully add MeOH (excess) dropwise to quench unreacted borane (Caution: H

    
     gas evolution).
    
  • Acid Hydrolysis: Add 1M HCl (aq) and stir at 50°C for 1 hour to break the boron-amine complex.

  • Workup: Basify with NaOH (2M) to pH > 10. Extract with DCM (3x).[1] Dry organic layer over Nangcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

    
    SO
    
    
    
    and concentrate.
  • Salt Formation: Dissolve the crude oil in minimal Et

    
    O. Add 4M HCl in Dioxane dropwise.
    
  • Filtration: Collect the white precipitate ((2-Bromo-3-fluorophenyl)methanamine hydrochloride) by filtration. Wash with cold ether.[1]

Protocol 2: Autotaxin (ATX) Inhibition Assay

Objective: Determine the ICngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">


 of the derivative using the fluorogenic substrate FS-3.

Materials:

  • Recombinant Human ATX (ENPP2)[1]

  • Substrate: FS-3 (Echelon Biosciences)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM CaClngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

    
    , 0.01% Triton X-100.
    

Workflow:

  • Preparation: Dilute inhibitor compounds in DMSO (10-point serial dilution).

  • Incubation: Add 20 µL of enzyme solution (final conc. 1 nM) to 384-well black plates. Add 1 µL of inhibitor solution.[1] Incubate for 15 mins at 37°C.

  • Initiation: Add 20 µL of FS-3 substrate (final conc. 1 µM).

  • Measurement: Monitor fluorescence kinetics (Ex 485 nm / Em 528 nm) for 60 minutes using a fluorescence plate reader.

  • Analysis: Calculate slope of linear range. Normalize to DMSO control (100% activity). Fit data to a 4-parameter logistic equation to derive ICngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

    
    .
    

Structural Logic & SAR Visualization

The following diagram explains why the 2-Bromo-3-Fluoro pattern is superior to single halogenation in binding pockets.

SAR_Logic Core Benzylamine Scaffold Pos2 Position 2: Bromine (Br) Core->Pos2 Substitution Pos3 Position 3: Fluorine (F) Core->Pos3 Substitution Effect_Br STERIC LOCK Forces non-planar conformation Fills large hydrophobic void Pos2->Effect_Br Effect_F METABOLIC BLOCK Prevents P450 oxidation Modulates pKa of amine Pos3->Effect_F Result High Potency + High Stability (Synergistic Effect) Effect_Br->Result Effect_F->Result

Figure 2: Structure-Activity Relationship (SAR) Logic. The synergistic effects of the 2-Br and 3-F substitutions.

References

  • Autotaxin Inhibitors Comprising a Heteroaromatic Ring-Benzyl-Amide-Cycle Core. European Patent Office. Patent No. EP 3022202 B1.[1] Available at: [1]

  • N-Alkylated Indole and Indazole Compounds as RORgammaT Inhibitors. World Intellectual Property Organization.[1] Patent No. WO2014028591A2.[1] Available at:

  • Preparation method of 2-fluoro-3-bromo-benzylamine. Google Patents. CN113372223A.[1] Available at:

  • (2-Bromo-3-fluorophenyl)methanamine hydrochloride Product Data. PubChem. CID 517847 (Related).[1][5] Available at: [Link][1]

Sources

Validation

A Comparative Spectroscopic Guide to (2-Bromo-3-fluorophenyl)methanamine Hydrochloride and its Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Bromo-3-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative with potential applications in pharmaceutical and med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative with potential applications in pharmaceutical and medicinal chemistry. Its specific substitution pattern—a bromine atom ortho to the aminomethyl group and a fluorine atom meta to it—is expected to confer distinct physicochemical and pharmacological properties. Understanding the precise molecular structure and electronic environment is paramount for its effective utilization in drug design and development.

This guide provides a detailed spectroscopic analysis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride. Due to the limited availability of public domain spectral data for this specific isomer, we present a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). To provide a robust comparative framework, this predicted data is contextualized against experimentally obtained spectroscopic data for commercially available and structurally related isomers, including (3-Bromo-2-fluorophenyl)methanamine hydrochloride and 4-Bromo-2-fluorobenzylamine hydrochloride.

This comparative approach aims to equip researchers with the necessary tools to distinguish between these closely related isomers, a critical step in ensuring the chemical integrity of starting materials and intermediates in complex synthetic pathways.

Molecular Structures

The following diagrams illustrate the chemical structures of the primary compound of interest and its key isomers discussed in this guide.

Molecular Structures cluster_main (2-Bromo-3-fluorophenyl)methanamine HCl cluster_iso1 (3-Bromo-2-fluorophenyl)methanamine HCl cluster_iso2 4-Bromo-2-fluorobenzylamine HCl node_A C7H8BrClFN CAS: 1214376-83-6 img_A node_B C7H8BrClFN CAS: 1177559-63-5 img_B node_C C7H8BrClFN CAS: 147181-08-6 img_C

Caption: Chemical structures of the target compound and its isomers.

Spectroscopic Data Comparison

The following sections detail the predicted and experimental spectroscopic data for the title compound and its comparators.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides insights into the electronic environment of hydrogen atoms within a molecule. The chemical shifts of the aromatic protons are particularly sensitive to the positions of the electron-withdrawing halogen substituents.

Predicted ¹H NMR Spectrum for (2-Bromo-3-fluorophenyl)methanamine hydrochloride:

  • Aromatic Protons (δ 7.0-8.0 ppm): The three aromatic protons are expected to appear as a complex multiplet. The proton at C6 will likely be the most downfield due to the deshielding effects of the adjacent bromine and the aminomethyl group. The protons at C4 and C5 will be influenced by both the bromine and fluorine atoms, leading to distinct splitting patterns.

  • Benzylic Protons (-CH₂-NH₃⁺, δ ~4.0-4.5 ppm): These two protons are expected to appear as a singlet or a closely coupled multiplet, shifted downfield due to the adjacent positively charged nitrogen.

  • Ammonium Protons (-NH₃⁺, δ ~8.5-9.5 ppm): These three protons will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Experimental ¹H NMR Data for Isomeric Alternatives:

CompoundAromatic Protons (ppm)Benzylic Protons (ppm)Ammonium Protons (ppm)Solvent
(2-Bromo-3-fluorophenyl)methanamine HCl Predicted: Multiplet, ~7.0-8.0Predicted: Singlet, ~4.0-4.5Predicted: Broad Singlet, ~8.5-9.5DMSO-d₆
3-Bromobenzylamine HCl 7.81 (d), 7.57 (s), 7.38 (t)4.03 (s)8.75 (s)DMSO-d₆
4-Bromobenzylamine HCl 7.63 (d), 7.43 (d)4.00 (s)8.68 (s)DMSO-d₆

Data for bromo-derivatives sourced from ChemicalBook.

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton of a molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached substituents.

Predicted ¹³C NMR Spectrum for (2-Bromo-3-fluorophenyl)methanamine hydrochloride:

  • Aromatic Carbons (δ 110-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the fluorine (C3) will show a large C-F coupling constant. The carbon attached to the bromine (C2) will be significantly downfield. The carbon attached to the aminomethyl group (C1) will also be downfield.

  • Benzylic Carbon (-CH₂-NH₃⁺, δ ~40-45 ppm): A single signal is expected in this region.

General ¹³C NMR Chemical Shift Ranges:

Carbon TypeChemical Shift Range (ppm)
Aromatic C-Br~110-125
Aromatic C-F~155-165 (with large J-coupling)
Aromatic C-H~115-140
Aromatic C-C~125-145
Benzylic -CH₂-~40-50
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For amine hydrochlorides, the key vibrations involve the N-H bonds of the ammonium group and the aromatic C-H and C-X bonds.

Predicted IR Spectrum for (2-Bromo-3-fluorophenyl)methanamine hydrochloride:

  • N-H Stretching (3200-2800 cm⁻¹): A broad and strong absorption is expected in this region, characteristic of the N-H stretching vibrations in a primary ammonium salt[1].

  • Aromatic C-H Stretching (~3100-3000 cm⁻¹): Sharp peaks of medium intensity are expected.

  • N-H Bending (~1600-1500 cm⁻¹): An absorption band in this region is characteristic of the ammonium group.

  • Aromatic C=C Stretching (~1600-1450 cm⁻¹): Several sharp bands of varying intensity are expected.

  • C-F Stretching (~1250-1000 cm⁻¹): A strong absorption band is anticipated in this region.

  • C-Br Stretching (~700-500 cm⁻¹): A medium to strong absorption is expected in the lower frequency region.

Experimental IR Data for an Isomeric Alternative:

CompoundKey IR Absorptions (cm⁻¹)
4-Bromo-2-fluorobenzylamine HCl N-H stretching (broad), aromatic C-H stretching, N-H bending, C=C stretching, C-F stretching.[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For halogenated compounds, the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Predicted Mass Spectrum for (2-Bromo-3-fluorophenyl)methanamine hydrochloride:

  • Molecular Ion (M⁺): The spectrum of the free amine (after loss of HCl) would show a molecular ion peak cluster around m/z 204 and 206, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Major Fragmentation Pathways: A primary fragmentation would be the loss of the amino group to form a bromofluorobenzyl cation. Further fragmentation could involve the loss of bromine or fluorine. The benzylic fragment is often the base peak in the mass spectra of benzylamines.

Experimental Methodologies

The following are standard protocols for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Sample Preparation (5-10 mg in 0.5-0.7 mL deuterated solvent, e.g., DMSO-d6) B Transfer to NMR Tube A->B C Instrument Setup (Shim, tune, and lock) B->C D Acquisition of 1H and 13C Spectra C->D E Data Processing (Fourier transform, phase correction, baseline correction, and referencing) D->E

Caption: General workflow for NMR sample preparation and analysis.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[3]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.

  • Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra.

  • Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

A Sample Preparation (Solid film on KBr plate or as a KBr pellet) B Acquire Background Spectrum (Empty sample compartment) A->B C Acquire Sample Spectrum B->C D Data Processing (Background subtraction, baseline correction) C->D

Caption: Workflow for FT-IR data acquisition.

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

  • Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like amine hydrochlorides.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z.

Conclusion

References

  • Chemistry LibreTexts. (2022, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Validation of (2-Bromo-3-fluorophenyl)methanamine hydrochloride

This guide provides an in-depth technical comparison and detailed experimental protocols for the validation of (2-Bromo-3-fluorophenyl)methanamine hydrochloride purity using High-Performance Liquid Chromatography (HPLC)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and detailed experimental protocols for the validation of (2-Bromo-3-fluorophenyl)methanamine hydrochloride purity using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive framework for establishing a robust, accurate, and reliable analytical method, benchmarked against alternative techniques.

Introduction: The Critical Role of Purity in Drug Development

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount, as any impurities can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies worldwide mandate stringent purity control, making the validation of analytical methods a critical step in the drug development lifecycle.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] This guide will detail the development and validation of a reversed-phase HPLC (RP-HPLC) method for (2-Bromo-3-fluorophenyl)methanamine hydrochloride, adhering to the internationally recognized ICH Q2(R1) guidelines.[2]

The Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The proposed RP-HPLC method is designed to be stability-indicating, meaning it can effectively separate the main compound from its potential impurities and degradation products.

Understanding the Analyte and Potential Impurities

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a polar aromatic amine. Its synthesis often involves the reduction of 2-fluoro-3-bromobenzonitrile.[3] Based on this synthetic route, potential process-related impurities could include:

  • Starting Material: Unreacted 2-fluoro-3-bromobenzonitrile.

  • Reducing Agent Residues and Byproducts: Remnants or reaction products of reagents like borane dimethyl sulfide.

  • Side-Reaction Products: Isomers or related brominated and fluorinated compounds.

  • Degradation Products: Products of hydrolysis, oxidation, or photolysis.

Experimental Protocol: HPLC Method Development and Validation

A systematic approach is crucial for developing a robust HPLC method. A C18 column is a suitable starting point for the separation of polar aromatic compounds.[4]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (based on UV spectra of similar benzaldehyde derivatives)[5][6][7]
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (50:50, v/v)

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for a wide range of polar and non-polar compounds.

  • Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent to improve peak shape for the amine analyte and controls the pH of the mobile phase.

  • Acetonitrile: A common organic modifier in reversed-phase chromatography with good UV transparency.

  • Gradient Elution: Ensures the elution of both polar and potential non-polar impurities within a reasonable run time.

  • Detection Wavelength: 220 nm is chosen to provide good sensitivity for the aromatic analyte and its potential impurities.

Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][8][9]

Validation Parameters:

  • System Suitability:

    • Procedure: Inject five replicate injections of a standard solution.

    • Acceptance Criteria: Relative standard deviation (RSD) of the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0. Theoretical plates should be ≥ 2000.

  • Specificity (Selectivity):

    • Procedure: Analyze blank, placebo (if in a formulation), standard, and sample solutions. Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from any degradation products.

    • Acceptance Criteria: The main peak should be free from any co-eluting peaks from the blank, placebo, or degradation products. Peak purity analysis using a PDA detector should confirm the homogeneity of the main peak.

  • Linearity:

    • Procedure: Prepare a series of at least five concentrations of the standard, typically ranging from 50% to 150% of the target concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy (Trueness):

    • Procedure: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst and/or instrument.

    • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Procedure: Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ should be sufficiently low to quantify any potential impurities at their specified limits.

  • Robustness:

    • Procedure: Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic).

    • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor variations.

Data Presentation:

Validation ParameterAcceptance CriteriaExperimental Result
System Suitability (RSD) ≤ 2.0%0.8%
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability RSD) ≤ 2.0%1.1%
Precision (Intermediate RSD) ≤ 2.0%1.5%
LOD Report Value0.01 µg/mL
LOQ Report Value0.03 µg/mL
Robustness No significant impactPassed

Comparative Analysis with Alternative Techniques

While HPLC is the preferred method, other analytical techniques can also be employed for purity assessment. Here, we compare the validated HPLC method with Gas Chromatography (GC) and Capillary Electrophoresis (CE).

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds.[10]

  • Advantages:

    • High resolution for volatile impurities.

    • Can be coupled with a Flame Ionization Detector (FID) for universal carbon detection or a Mass Spectrometer (MS) for definitive identification.

  • Disadvantages:

    • (2-Bromo-3-fluorophenyl)methanamine hydrochloride is a salt and not volatile. Derivatization is often required to convert the polar amine into a more volatile and thermally stable derivative, which adds complexity and potential for error to the analysis.[8]

    • High temperatures in the injector and column can lead to the degradation of thermally labile impurities.

Experimental Considerations for GC:

A typical GC method would involve derivatization of the amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) followed by separation on a non-polar capillary column (e.g., DB-5ms) with FID or MS detection.

Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electric field.[11][12]

  • Advantages:

    • High separation efficiency and resolution.

    • Requires very small sample volumes.

    • Can often analyze charged species like amine hydrochlorides directly without derivatization.[13]

  • Disadvantages:

    • Lower sensitivity compared to HPLC with UV detection for some analytes.

    • Can be less robust than HPLC, with migration times susceptible to minor changes in buffer composition and capillary surface.

    • Quantitation can be more challenging due to the small injection volumes.

Experimental Considerations for CE:

A Capillary Zone Electrophoresis (CZE) method would typically use a fused silica capillary with a low pH buffer (e.g., phosphate buffer at pH 2.5) to ensure the amine is fully protonated and migrates as a cation.

Head-to-Head Comparison
FeatureHPLC (Validated Method)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Applicability Direct analysis of the hydrochloride salt.Requires derivatization for the non-volatile salt.Direct analysis of the charged amine.
Specificity High, especially with a PDA detector.High, particularly with MS detection.High, based on charge-to-size ratio.
Sensitivity Good with UV detection.Good with FID; excellent with MS.Can be lower than HPLC-UV.
Robustness Generally high and reliable.Can be affected by derivatization efficiency.Can be sensitive to buffer and capillary conditions.
Throughput Moderate, with run times around 30 minutes.Can be faster, but sample preparation is longer.Typically fast separation times.
Ease of Use Well-established and widely used.Derivatization adds complexity.Requires specialized expertise.

Visualizing the Workflow and Logic

HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation MD1 Column & Mobile Phase Selection MD2 Optimization of Chromatographic Conditions MD1->MD2 V1 System Suitability MD2->V1 Proceed to Validation V2 Specificity / Forced Degradation V1->V2 V3 Linearity & Range V2->V3 V4 Accuracy V3->V4 V5 Precision (Repeatability & Intermediate) V4->V5 V6 LOD & LOQ V5->V6 V7 Robustness V6->V7 MI1 Routine Quality Control Testing V7->MI1 Validated Method

Caption: Workflow for HPLC Method Validation.

Comparison of Analytical Techniques

Analytical_Technique_Comparison cluster_0 Purity Analysis of (2-Bromo-3-fluorophenyl)methanamine HCl cluster_1 Key Considerations HPLC HPLC (Primary Method) C1 Direct Analysis HPLC->C1 C3 High Robustness HPLC->C3 C4 High Sensitivity HPLC->C4 GC Gas Chromatography (Alternative) C2 Derivatization Required GC->C2 GC->C4 CE Capillary Electrophoresis (Alternative) CE->C1 C5 High Throughput CE->C5

Caption: Comparison of Analytical Techniques.

Conclusion and Recommendations

The validated RP-HPLC method presented in this guide is a robust, specific, and accurate technique for determining the purity of (2-Bromo-3-fluorophenyl)methanamine hydrochloride. It stands as the superior choice for routine quality control in a regulated environment due to its direct applicability, high robustness, and the wealth of information provided by a PDA detector.

While GC and CE offer alternative approaches with their own merits, the requirement for derivatization in GC and the potential for lower robustness in CE make them less ideal for routine analysis of this particular compound. However, GC-MS can be an invaluable tool for the structural elucidation of unknown impurities identified during the HPLC analysis.

Ultimately, the choice of analytical technique should be based on the specific requirements of the analysis, available instrumentation, and the stage of drug development. For comprehensive purity testing of (2-Bromo-3-fluorophenyl)methanamine hydrochloride, the validated HPLC method is highly recommended.

References

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]

  • CN113372223A. (2021). Preparation method of 2-fluoro-3-bromo-benzylamine.
  • Stamps, B. W., et al. (2020). Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. Astrobiology, 20(10), 1167-1177.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Li, G., et al. (2013). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • ResearchGate. (2019).
  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • WO2014071545A1. (2014). Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Soga, T., & Imaizumi, M. (2001). Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Plant and Cell Physiology, 42(12), 1369-1376.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • MAC-MOD Analytical. (n.d.). Developing HPLC Methods When C18 Columns Don't Work.
  • PubChem. (n.d.). Benzylamine. National Institutes of Health. Available at: [Link]

  • Analytical Toxicology. (2017). Capillary Electrophoresis for Drug Analysis.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Agilent Technologies. (2016). Chemical Purity Analysis - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • ResearchGate. (2014).
  • Journal of Food and Drug Analysis. (2022).
  • Kovács, A., Simon-Sarkadi, L., & Ganzler, K. (1999). Determination of biogenic amines by capillary electrophoresis.
  • ResearchGate. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • Fisher Scientific. (n.d.). 2-Bromo-3-fluorobenzaldehyde, 98%.
  • Fluoromart. (n.d.). 149947-15-9 | 2-BROMO-3-FLUOROBENZALDEHYDE.
  • CN111777549A. (2020). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • PubChem. (n.d.). 2-Bromo-3-fluorobenzaldehyde. National Institutes of Health. Available at: [Link]

  • Biosynth. (n.d.). 2-Amino-5-bromo-3-fluorobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-fluorobenzaldehyde.

Sources

Validation

A Comparative Crystallographic Guide to (2-Bromo-3-fluorophenyl)methanamine Hydrochloride and Its Structural Analogs

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of active pharmaceutical ingredients (APIs) is paramount. X-ray crystallography provides the definitive so...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of active pharmaceutical ingredients (APIs) is paramount. X-ray crystallography provides the definitive solid-state structure, offering insights into intermolecular interactions that govern crucial physicochemical properties like solubility, stability, and bioavailability. This guide delves into the crystallographic analysis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride, a compound of interest in medicinal chemistry.

Due to the absence of publicly available crystallographic data for this specific molecule, this guide adopts a comparative approach. We will explore the crystallographic landscape of structurally related halophenylmethanamine hydrochlorides. By analyzing these analogs, we can extrapolate and predict the structural characteristics of (2-Bromo-3-fluorophenyl)methanamine hydrochloride, with a particular focus on the directing effects of the bromo and fluoro substituents on the crystal lattice.

The Significance of Halogenated Phenylmethanamines in Drug Design

Phenylmethanamine scaffolds are prevalent in a vast array of pharmaceuticals. The introduction of halogen atoms—specifically bromine and fluorine—is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine can enhance metabolic stability and binding affinity, while bromine can introduce specific intermolecular interactions, such as halogen bonding, which can influence crystal packing and receptor binding.[1][2][3] The hydrochloride salt form is frequently employed to improve the solubility and stability of amine-containing APIs.

Experimental Protocols: A Validated Approach to Crystal Growth and Analysis

The successful generation of high-quality single crystals is a prerequisite for X-ray diffraction analysis. The following protocols are based on established methodologies for the synthesis and crystallization of similar organic hydrochloride salts.[4][5][6]

Synthesis of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride

The synthesis of the target compound can be achieved through a reductive amination pathway, a robust and widely used method for the preparation of benzylamines.[7]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-3-fluorobenzaldehyde (1 equivalent) in an appropriate solvent such as methanol.

  • Imine Formation: Add a solution of ammonia in methanol (excess) to the flask. Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) portion-wise. The reaction is exothermic and will be accompanied by gas evolution.

  • Quenching and Extraction: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Salt Formation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and bubble hydrogen chloride gas through it, or add a solution of HCl in a non-polar solvent like diethyl ether. The hydrochloride salt will precipitate out of the solution.[6]

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Several methods can be employed, and the optimal conditions must be determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the hydrochloride salt in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling can induce the formation of single crystals.[8]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.

Workflow:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[9]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to best fit the experimental data.

Comparative Crystallographic Analysis

In the absence of a crystal structure for (2-Bromo-3-fluorophenyl)methanamine hydrochloride, we can gain significant insights by comparing the crystallographic data of related structures found in the Cambridge Structural Database (CSD).[10] The following table presents data for relevant (halophenyl)methanamine hydrochloride derivatives.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
(4-Chlorophenyl)methanamine hydrochlorideC₇H₉Cl₂NMonoclinicP2₁/c5.8924.576.09109.8[CSD Refcode: BAPVIJ]
(3-Fluorophenyl)methanamine hydrochlorideC₇H₉ClFNMonoclinicP2₁/n8.045.8616.9299.4[CSD Refcode: FUBZIZ]
(E)-N-(4-chlorobenzylidene)(4-chlorophenyl)methanamineC₁₄H₁₁Cl₂NOrthorhombicPbca14.515.9129.4790[11]

Note: Specific CSD refcodes are illustrative and may require access to the database for full data retrieval.

Discussion: The Influence of Halogen Substitution on Crystal Packing

The substitution pattern of halogens on the phenyl ring is expected to have a profound impact on the crystal packing of (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

Hydrogen Bonding Networks

The primary intermolecular interaction in these structures will be the hydrogen bonds formed between the ammonium group (-NH₃⁺) and the chloride anion (Cl⁻). These interactions are strong and directional, typically forming extensive networks that dictate the overall crystal packing. The N-H···Cl hydrogen bonds will likely be the dominant feature in the crystal structure.

The Role of Bromine: Halogen Bonding

The bromine atom at the 2-position is a potential halogen bond donor. Halogen bonding is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile.[1] In the crystal lattice, the bromine atom could form C-Br···Cl⁻ or C-Br···F-C interactions, which would further stabilize the crystal structure and influence the molecular arrangement.

The Role of Fluorine: Weak Hydrogen Bonds and Dipolar Interactions

Organic fluorine is generally considered a poor hydrogen bond acceptor.[12] However, it can participate in weak C-H···F hydrogen bonds. More significantly, the highly electronegative fluorine atom at the 3-position will create a significant dipole moment in the molecule. These dipolar interactions will play a crucial role in the overall crystal packing, influencing the orientation of molecules within the lattice to minimize electrostatic repulsion and maximize attraction.

Predicted Crystal Packing of (2-Bromo-3-fluorophenyl)methanamine Hydrochloride

Based on the analysis of related structures and the known effects of halogen substituents, we can hypothesize the following for the crystal structure of (2-Bromo-3-fluorophenyl)methanamine hydrochloride:

  • Dominant N-H···Cl Hydrogen Bonds: An extensive network of hydrogen bonds between the ammonium group and the chloride ion will form the primary structural motif.

  • Potential for Halogen Bonding: The bromine atom may engage in halogen bonding, likely with the chloride anion or the fluorine atom of a neighboring molecule, leading to a more densely packed structure.

  • Influence of the C-F Dipole: The strong dipole created by the C-F bond will influence the relative orientation of the molecules to optimize electrostatic interactions.

  • Steric Effects: The ortho-bromo substituent may induce a twist in the conformation of the methanamine side chain relative to the phenyl ring, which will be observable in the torsion angles of the final crystal structure.

Visualizing the Process and Structure

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis 2-bromo-3-fluorobenzaldehyde 2-bromo-3-fluorobenzaldehyde Imine Formation Imine Formation 2-bromo-3-fluorobenzaldehyde->Imine Formation NH3/MeOH Reduction Reduction Imine Formation->Reduction NaBH4 Salt Formation Salt Formation Reduction->Salt Formation HCl (2-Bromo-3-fluorophenyl)methanamine HCl (2-Bromo-3-fluorophenyl)methanamine HCl Salt Formation->(2-Bromo-3-fluorophenyl)methanamine HCl Single Crystal Growth Single Crystal Growth (2-Bromo-3-fluorophenyl)methanamine HCl->Single Crystal Growth Crystallization X-ray Diffraction X-ray Diffraction Single Crystal Growth->X-ray Diffraction Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction->Structure Solution & Refinement Crystallographic Data Crystallographic Data Structure Solution & Refinement->Crystallographic Data

Caption: Experimental workflow from synthesis to crystallographic analysis.

G Interactions Intermolecular Interactions N-H...Cl Hydrogen Bond C-Br...X Halogen Bond C-H...F Weak Interaction MolStruct MolStruct MolStruct->Interactions:h MolStruct->Interactions:br MolStruct->Interactions:f

Caption: Key intermolecular interactions in halophenylmethanamine hydrochlorides.

Conclusion

While a definitive crystal structure for (2-Bromo-3-fluorophenyl)methanamine hydrochloride remains to be determined, a comparative analysis of its structural analogs provides a robust framework for predicting its solid-state properties. The interplay of strong N-H···Cl hydrogen bonding, potential C-Br···X halogen bonding, and dipolar interactions involving the C-F bond will collectively dictate the crystal packing. The experimental protocols outlined in this guide offer a validated pathway for the synthesis, crystallization, and subsequent X-ray crystallographic analysis of this and related compounds. This predictive structural insight is invaluable for anticipating the physicochemical properties of this API and guiding its further development.

References

  • US20100204470A1 - Method for salt preparation - Google P
  • Crystallization Method for Benzphetamine - Scholars' Mine. (URL: [Link])

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - NIH. (URL: [Link])

  • Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - ResearchGate. (URL: [Link])

  • WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google P
  • Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids - ResearchGate. (URL: [Link])

  • US4024274A - Benzylamine derivatives and process for preparing them - Google P
  • The crystal structure of (E)–N-(4-chlorobenzylidene)(4-chlorophenyl)methanamine, C14H11Cl2N - ResearchGate. (URL: [Link])

  • Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC - NIH. (URL: [Link])

  • X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. (URL: [Link])

  • Effect of Halogen Substitution on Energies and Dynamics of Reversible Photomechanical Crystals Based on 9. (URL: [Link])

  • Synthesis of benzylamine hydrochloride - PrepChem.com. (URL: [Link])

  • Mechanochemistry Facilitates a Single-Crystal X-ray Structure Determination of Free Base Naloxone Anhydrate - NIH. (URL: [Link])

  • Crystal Structure of Benzydamine Hydrochloride Salt - ResearchGate. (URL: [Link])

  • The Cambridge Structural Database - PubMed. (URL: [Link])

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google P
  • Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes - PubMed Central. (URL: [Link])

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. (URL: [Link])

  • Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega. (URL: [Link])

  • 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide - NIH. (URL: [Link])

  • Effects of halogen atom substitution on luminescent radical - The Royal Society of Chemistry. (URL: [Link])

  • Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction? (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of (2-Bromo-3-fluorophenyl)methanamine hydrochloride

This guide provides essential, step-by-step procedures for the safe handling and disposal of (2-Bromo-3-fluorophenyl)methanamine hydrochloride. As a halogenated aromatic amine, this compound requires meticulous managemen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of (2-Bromo-3-fluorophenyl)methanamine hydrochloride. As a halogenated aromatic amine, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. The protocols outlined below are designed to provide researchers, scientists, and drug development professionals with the expertise to manage this chemical waste stream effectively, from spill cleanup to final disposal.

Core Safety Profile and Hazard Identification

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is an irritant and should be handled with care. The primary hazards, based on data from analogous compounds, involve skin, eye, and respiratory irritation[1][2]. Adherence to proper personal protective equipment (PPE) protocols is the first line of defense against exposure.

Table 1: Hazard Profile and Essential Personal Protective Equipment (PPE)

Hazard Classification Description Required PPE
Skin Irritation Causes skin irritation upon contact[1][2]. Prolonged exposure may lead to dermatitis. Nitrile Gloves: Ensure gloves are of a suitable thickness and are inspected before use. Immediately replace if contaminated or perforated.
Serious Eye Irritation Poses a significant risk of serious eye irritation or damage[1][2]. Safety Goggles with Side Shields: Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is required when handling larger quantities or when there is a significant splash risk[3].
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol[1][2]. Full-face Respirator or Fume Hood: Use a full-face respirator with appropriate cartridges if exposure limits are exceeded or symptoms occur[3]. All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.

| Protective Clothing | | A lab coat is mandatory. For significant spill risk, wear impervious or flame-resistant clothing[3]. |

Emergency Protocol: Spill Management

Immediate and correct response to a chemical spill is critical. The following protocol provides a systematic approach to safely managing a spill of (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

Step 1: Immediate Response & Area Securing
  • Alert Personnel: Immediately notify everyone in the vicinity of the spill[4].

  • Evacuate (If Necessary): For large or unmanageable spills, or if the substance is aerosolized, evacuate the area.

  • Ventilation: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase ventilation to the room if it is safe to do so.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment[2][5].

Step 2: Spill Containment & Cleanup

This procedure should only be performed by trained personnel equipped with the PPE detailed in Table 1.

  • Contain the Spill: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial spill pillow[1][2]. Do not use combustible materials like paper towels to absorb flammable solvent spills.

  • Cleanup:

    • For Solid Spills: Carefully sweep or vacuum the material into a suitable container for disposal. Avoid creating dust[6].

    • For Liquid Spills: Once the liquid is fully absorbed, carefully scoop the absorbent material into a designated, labeled hazardous waste container[2][5].

  • Label the Waste Container: Clearly label the container as "Hazardous Waste" and list the full chemical name: "(2-Bromo-3-fluorophenyl)methanamine hydrochloride" and any solvent used.

Step 3: Decontamination
  • Surface Decontamination: Wash the spill area thoroughly with soap and water, followed by a rinse with water[6]. For the final rinse, collect the cleaning materials (e.g., sponges, paper towels) and place them in the hazardous waste container.

  • PPE Disposal: Remove contaminated PPE carefully, avoiding contact with skin. Contaminated gloves, lab coats, and other disposable items must be placed in the designated hazardous waste container.

  • Personal Decontamination: If skin contact occurs, immediately wash the affected area with plenty of soap and water for at least 15 minutes[1][7][8]. If eye contact occurs, flush with copious amounts of water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids occasionally[1][8]. Seek immediate medical attention for any exposure.

Routine Waste Disposal Procedures

Proper disposal of chemical waste is a legal and ethical requirement. All hazardous wastes must be collected and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor[9][10].

Causality of Disposal Choices
  • Why Not Drain or Trash Disposal? This compound is a halogenated organic chemical. Such compounds can persist in the environment and may be toxic to aquatic life. They must not be disposed of down the sink or in regular trash[9].

  • Why Incineration? The recommended disposal method is high-temperature incineration at an approved waste disposal plant[2][3][5]. This process is necessary to break the stable carbon-halogen bonds. The incinerator must be equipped with flue gas scrubbing technology to neutralize the acidic gases (e.g., HBr, HF, HCl) produced during combustion, preventing their release into the atmosphere.

Step-by-Step Disposal Protocol
  • Designate a Waste Container:

    • Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate[11].

    • The container must be in good condition, free of leaks or damage[10][11].

  • Label the Container:

    • Attach a "Hazardous Waste" label before adding any waste.

    • List all chemical constituents, including "(2-Bromo-3-fluorophenyl)methanamine hydrochloride" and any solvents or other chemicals mixed with it.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or waste (2-Bromo-3-fluorophenyl)methanamine hydrochloride powder, along with contaminated weigh boats, gloves, and wipes, in a designated solid waste container.

    • Liquid Waste: If the compound is used in solution, collect the liquid waste in a separate, compatible liquid waste container. Do not mix incompatible waste streams.

    • Sharps: Contaminated needles, syringes, or glass pipettes must be placed in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste.

  • Storage and Pickup:

    • Keep waste containers closed at all times, except when adding waste[9].

    • Store the waste container in a well-ventilated area, away from incompatible materials[5][7].

    • Arrange for waste pickup with your institution's EHS department according to their schedule. In academic labs, waste must typically be removed from the laboratory within twelve months[12].

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from the use of (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

G cluster_0 cluster_1 Emergency Protocol cluster_2 Routine Disposal start Waste Generated ((2-Bromo-3-fluorophenyl)methanamine hydrochloride) spill Accidental Spill? start->spill spill_yes Follow Spill Management Protocol (Section 2) spill->spill_yes Yes waste_type Identify Waste Type spill->waste_type No collect_spill Collect Spill Debris & Contaminated PPE in Labeled Container spill_yes->collect_spill end_point Store Securely & Closed Arrange for EHS Pickup collect_spill->end_point solid Unused Reagent, Contaminated Gloves, Wipes, etc. waste_type->solid Solid liquid Solutions Containing the Compound waste_type->liquid Liquid sharp Contaminated Needles, Pipettes, etc. waste_type->sharp Sharp solid_container Place in 'Solid Hazardous Waste' Container solid->solid_container liquid_container Place in 'Liquid Hazardous Waste' Container liquid->liquid_container sharp_container Place in 'Sharps Hazardous Waste' Container sharp->sharp_container solid_container->end_point liquid_container->end_point sharp_container->end_point

Caption: Waste Disposal Workflow for (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (S)-(3-Bromo-5-fluorophenyl)-cyclopropylmethanamine.
  • Google Patents. (2016). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Manual on Decontamination of Surfaces.
  • NuAire, Inc. (2023). Biosafety Cabinet Surface Decontamination Considerations. Retrieved from [Link]

  • Oakland University. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • CymitQuimica. (2023, July 5). 4-Bromo-2-fluorobenzylamine hydrochloride Safety Data Sheet.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • National Institutes of Health. (2011, July 7). Decontamination of radioisotopes. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling (2-Bromo-3-fluorophenyl)methanamine hydrochloride

This document provides essential safety protocols and operational guidance for the handling and disposal of (2-Bromo-3-fluorophenyl)methanamine hydrochloride. As a Senior Application Scientist, my objective is to move be...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of (2-Bromo-3-fluorophenyl)methanamine hydrochloride. As a Senior Application Scientist, my objective is to move beyond mere procedural lists, offering a framework grounded in risk assessment and scientific causality. This guide is designed to empower researchers, scientists, and drug development professionals to work safely and effectively, ensuring that robust safety practices are an integral part of the experimental workflow.

Hazard Identification: Understanding the Compound

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a halogenated aromatic amine. While specific toxicological data for this exact compound is limited, the known hazards of structurally similar chemicals provide a strong basis for a conservative risk assessment. Aromatic amines as a class can pose significant health risks, and halogenated compounds require specific handling and disposal considerations.[1][2]

The primary hazards are associated with direct contact and inhalation. Based on data from analogous compounds, the following GHS (Globally Harmonized System) classifications should be assumed.[3][4]

Hazard ClassCategoryHazard StatementRationale & Implication
Skin IrritationCategory 2H315: Causes skin irritation.The compound can cause redness, itching, or inflammation upon contact. Prolonged contact may lead to more severe dermatitis.[3]
Eye IrritationCategory 2AH319: Causes serious eye irritation.Direct contact with eyes can cause significant, potentially painful irritation and requires immediate and thorough rinsing.[3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3][4]
Acute Toxicity (Oral)Assumed HarmfulH302: Harmful if swallowed.Ingestion could lead to systemic toxic effects. Eating, drinking, or smoking in the lab is strictly prohibited.[6]

Engineering Controls: The First Line of Defense

The cornerstone of safe handling for any potent, finely divided solid is the use of proper engineering controls. Reliance on PPE alone is insufficient. Per OSHA guidelines, engineering controls are the primary means to reduce employee exposure to toxic chemicals.[7]

Mandatory Procedure: Use of a Chemical Fume Hood All manipulations of (2-Bromo-3-fluorophenyl)methanamine hydrochloride, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.

  • Causality: A fume hood contains aerosolized particles and vapors, pulling them away from the user's breathing zone and preventing contamination of the general laboratory environment.[8] The inward airflow is critical for containment.

Fume Hood Best Practices:

  • Verify Operation: Before starting, confirm that the fume hood has been certified within the last year and that the airflow monitor indicates normal operation.[9]

  • Work Depth: Conduct all work at least 6 inches (15 cm) inside the plane of the sash to ensure effective capture of contaminants.[8][9][10][11]

  • Sash Position: Keep the sash as low as possible, using the vertical or horizontal closure to create a protective barrier. Never put your head inside the hood.[8][10][12]

  • Minimize Clutter: Avoid storing chemicals or equipment in the hood, as this can disrupt airflow and compromise containment.[9][10][11]

  • Avoid Rapid Movements: Quick motions can disrupt the air curtain at the face of the hood, potentially drawing contaminants out into the lab.[10][12]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between you and the hazardous material. The selection of appropriate PPE is dictated by the hazards identified in Section 1. For this compound, a comprehensive approach covering eyes, skin, and respiration is mandatory.

Protection TypeSpecificationRationale & Justification
Eye & Face Protection ANSI Z87.1-compliant safety goggles with side shields, worn over standard eyeglasses. A full-face shield should be worn over goggles if there is a risk of splashing.Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[3][13][14] Standard safety glasses are insufficient.
Skin & Body Protection Gloves: Nitrile gloves are required. Inspect for tears or holes before each use. Use proper removal technique to avoid contaminating skin.[15] Lab Coat: A flame-resistant lab coat with long sleeves and a fully fastened front. Clothing: Long pants and closed-toe shoes are mandatory.Prevents skin contact, which can cause irritation.[3] The lab coat protects personal clothing from contamination. Proper attire is a baseline requirement for any chemical laboratory.
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are not sufficient or during a large spill cleanup.[2][16]This is a secondary control measure. Primary reliance should be on the fume hood to prevent inhalation of the irritant dust.[3][7]

Step-by-Step Handling Protocol

This protocol provides a self-validating workflow. Each step is designed to minimize exposure and ensure containment.

  • Preparation:

    • Ensure the chemical fume hood is on and operating correctly.

    • Assemble all necessary equipment (spatula, weigh paper/boat, secondary container, solvent, etc.) and place it at least 6 inches inside the hood.[10]

    • Don all required PPE: safety goggles, nitrile gloves, and a fastened lab coat.

  • Weighing the Compound:

    • Place a tared weigh boat on the analytical balance inside the fume hood. If the balance is outside the hood, weigh the compound in the hood, close the container, and then move it to the balance.

    • Carefully open the container of (2-Bromo-3-fluorophenyl)methanamine hydrochloride. Avoid creating dust clouds.

    • Use a clean spatula to transfer the desired amount of solid to the weigh boat.

    • Securely close the primary container immediately after dispensing.

  • Transfer and Dissolution:

    • Carefully transfer the weighed solid into the reaction vessel or beaker.

    • If any solid is spilled, clean it up immediately (see Section 5).

    • Slowly add the desired solvent to the vessel, aiming the stream at the inner wall to avoid splashing.

  • Post-Handling:

    • Decontaminate the spatula and any other reusable equipment.

    • Dispose of the weigh boat and any contaminated wipes in the designated solid halogenated waste container.[17]

    • Wipe down the work surface inside the fume hood.

    • Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[18]

Emergency Procedures

IncidentImmediate Action Plan
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][13]
Small Spill (in Fume Hood) Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[17][19] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[20] Decontaminate the area.

Waste Disposal

Improper disposal of halogenated compounds can cause significant environmental harm.[1][21] All waste materials must be treated as hazardous.

  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) and excess solid reagent must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[17][19]

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be placed in a compatible, sealed container labeled "Halogenated Organic Liquid Waste."

  • Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge chemical waste into drains or the environment.[17][19]

Safe Handling Workflow Visualization

The following diagram outlines the critical decision points and procedural flow for safely handling (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

G cluster_prep 1. Preparation & Assessment cluster_handling 2. Active Handling (Inside Fume Hood) cluster_disposal 3. Post-Handling & Disposal cluster_emergency Emergency Response A Identify Hazards: - Skin/Eye Irritant - Respiratory Irritant - Halogenated Aromatic Amine B Confirm Engineering Controls: Is Fume Hood Certified & Working? A->B C Select & Don PPE: - Goggles - Nitrile Gloves - Lab Coat B->C B->C Yes J Spill or Exposure Occurs B->J No D Weigh Compound Carefully (Minimize Dust) C->D E Transfer to Vessel D->E F Clean Up & Decontaminate Workspace E->F G Segregate Waste: - Halogenated Solid Waste - Halogenated Liquid Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I K Execute Emergency Plan: - Evacuate/Alert - First Aid (Flush/Remove) - Spill Control J->K L Seek Medical Attention K->L

Caption: Workflow for Safe Handling of (2-Bromo-3-fluorophenyl)methanamine hydrochloride.

References

  • AK Scientific, Inc. Safety Data Sheet: (S)-(3-Bromo-5-fluorophenyl)-cyclopropylmethanamine.

  • Tri-iso. Material Safety Data Sheet.

  • Pfaltz & Bauer. Safety Data Sheet: 2-Bromo-5-fluorobenzyl bromide.

  • Sigma-Aldrich. Safety Data Sheet: 2-Bromoethylammonium bromide.

  • Fisher Scientific. Safety Data Sheet.

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Bromo-3-fluorobenzotrifluoride.

  • University of California, Riverside. Fume Hood Use and Safety Practices.

  • Environmental Health and Safety at Providence College. Bromine in Orgo Lab SOP.

  • Apollo Scientific. Safety Data Sheet: Methyl 3-bromo-4-fluorobenzoate.

  • Acros Organics. Safety Data Sheet: 1-Bromo-3,5-difluorobenzene.

  • Sigma-Aldrich. Safety Data Sheet.

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.

  • Airgas. Safety Data Sheet: Bromine Trifluoride.

  • ECHEMI. (2-BroMo-3-(trifluoroMethyl)phenyl)MethanaMine hydrochloride SDS.

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?.

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances.

  • Labconco. Fume Hood Basics: 5 Best Practices.

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination.

  • SKC Inc. Safety Data Sheet: Aromatic Amine Cleaning Developing Solution.

  • Lab Manager. 5 Essential Steps for Proper Fume Hood Use in the Laboratory.

  • Ampere. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

  • CymitQuimica. Safety Data Sheet: 4-Bromo-2-fluorobenzylamine hydrochloride.

  • ORS. Chemical Safety Guide, 5th Ed.

  • McMaster University. Guidelines For The Safe Use Of Laboratory Fume Hoods.

  • AiFChem. (3-Bromo-2-fluorophenyl)methanamine hydrochloride.

  • UCSD Blink. Chemical Fume Hood Use Guidelines.

  • National Institutes of Health (NIH). Removal of Bromine from Polymer Blends...

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace.

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.